Cyclopentanecarboxylic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
cyclopentanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDSSBMEKXHSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187610 | |
| Record name | Cyclopentane carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-45-1 | |
| Record name | Cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3400-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6691VH94A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclopentanecarboxylic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentanecarboxylic acid (CPCA), a cyclic carboxylic acid, serves as a versatile building block in organic synthesis. Its unique five-membered ring structure imparts specific physical and chemical properties that are leveraged in the development of pharmaceuticals and specialty chemicals. This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental protocols related to this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is characterized by a carboxyl group attached to a cyclopentane (B165970) ring.[1] This structure provides a combination of aliphatic and acidic characteristics.
Molecular Formula: C₆H₁₀O₂[1][2][3][4]
InChI Key: JBDSSBMEKXHSJF-UHFFFAOYSA-N[1][2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing key data for experimental design and application.
| Property | Value | References |
| Molecular Weight | 114.14 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1][6][7] |
| Melting Point | 3-5 °C | [6][8] |
| Boiling Point | 216 °C | [3][6][8] |
| Density | 1.053 g/mL at 25 °C | [6][8] |
| pKa | 4.99 | [6][8] |
| Solubility | Moderately soluble in water; soluble in organic solvents like chloroform (B151607) and ethyl acetate. | [1][5][6] |
| Refractive Index (n20/D) | 1.453 | [6][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400MHz, CDCl₃):
-
δ 11.00 (brs, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ 2.70-2.83 (m, 1H): This multiplet is attributed to the methine proton (CH) on the carbon bearing the carboxyl group.
-
δ 1.78-1.99 (m, 4H): This multiplet represents the protons on the two methylene (B1212753) groups adjacent to the methine carbon.
-
δ 1.65-1.78 (m, 2H) and 1.52-1.66 (m, 2H): These multiplets correspond to the remaining methylene protons on the cyclopentane ring.[9]
-
-
¹³C NMR: The carboxyl carbon typically absorbs in the range of 165-185 ppm. The carbons of the cyclopentane ring will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands:
-
O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong absorption band around 1710 cm⁻¹ for the dimeric form, indicative of the carbonyl group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentane ring.
Mass Spectrometry
The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).
Chemical Reactions and Synthesis
This compound undergoes typical reactions of carboxylic acids, making it a valuable synthetic intermediate. It is used in the preparation of amino acids and other biologically active compounds.[6]
Common Reactions
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[1]
-
Acid Chloride Formation: Conversion to cyclopentanecarbonyl chloride is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10]
-
Reduction: Can be reduced to cyclopentylmethanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]
-
Neutralization: Reacts with bases, such as sodium hydroxide (B78521) (NaOH), to form the corresponding carboxylate salt.[10]
Synthesis Routes
Several methods for the synthesis of this compound have been reported, including:
-
Palladium-catalyzed hydrocarboxylation.[3]
-
Oxidation of cyclopentanol.[11]
-
Reaction of a cyclopentyl Grignard reagent with carbon dioxide.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of this compound from Cyclopentene (B43876) Oxide
This two-step protocol describes the synthesis of this compound starting from cyclopentene oxide.[9]
Step 1: Synthesis of 2-Hydroxythis compound
-
Reaction Setup: In a thoroughly dried flask, dissolve 8.4 g (0.1 mol) of cyclopentene oxide in 50 mL of anhydrous DMF.
-
Reagent Addition: Add 2.4 g (0.1 mol) of magnesium powder to the stirred solution.
-
Carboxylation: Cool the mixture to -10 °C and bubble carbon dioxide gas through the solution while simultaneously adding 16.3 g (0.15 mol) of trimethylsilyl (B98337) chloride (TMSCl).
-
Reaction: Maintain the reaction at a temperature below 0 °C for 4-5 hours.
-
Work-up: Add the filtrate to a 1N hydrochloric acid solution to adjust the pH to 3-4.
-
Extraction: Extract the aqueous solution twice with 60 mL portions of ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with saturated brine and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent by distillation to obtain 2-hydroxythis compound.
Step 2: Reduction to this compound
-
Hydrogenation Setup: Dissolve 11.58 g (89 mmol) of 2-hydroxythis compound in 80 mL of ethanol. Add 0.33 g of 10% Pd/C and 0.13 g of chloric acid.
-
Hydrogenation: Purge the reactor with nitrogen three times, then introduce hydrogen gas to a pressure of 3-4 kg/cm ². Heat the reaction to 45-50 °C for 6 hours.
-
Filtration: Filter the reaction mixture to remove the Pd/C catalyst.
-
Solvent Removal: Evaporate the majority of the solvent under reduced pressure.
-
Acidification and Extraction: Add 15% hydrochloric acid to adjust the pH to 2-3 and extract with 90 mL of ethyl acetate.
-
Purification: Perform vacuum distillation of the organic layer to yield liquid this compound.
Conversion to Cyclopentanecarbonyl Chloride
This protocol details the conversion of this compound to its corresponding acid chloride using thionyl chloride.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, place this compound (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approximately 2.0-3.0 eq). An inert solvent such as dichloromethane (B109758) (DCM) can also be used.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (around 70-80 °C). The reaction is typically complete within 1-3 hours, which can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride and any solvent by distillation or under reduced pressure using a rotary evaporator.
-
Purification: The crude cyclopentanecarbonyl chloride can be purified by fractional distillation under reduced pressure.
Purification by Distillation
For purification of the final product or intermediates, vacuum distillation is often employed.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask.
-
Distillation: Gradually reduce the pressure and gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 216 °C at atmospheric pressure, so a lower temperature will be observed under vacuum.
Visualizations
Chemical Structure
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound(3400-45-1) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(3400-45-1) 13C NMR spectrum [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Cyclopentylcarboxylic acid [webbook.nist.gov]
- 8. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Physical Properties of Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanecarboxylic acid (CPCA), a saturated fatty acid with a five-membered aliphatic ring, serves as a crucial building block in the synthesis of a variety of organic compounds, including pharmaceuticals and fragrances. A thorough understanding of its physical properties is paramount for its effective application in chemical synthesis, reaction kinetics, and formulation development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with methodologies for their determination and a summary of quantitative data.
Core Physical Properties
The physical state of this compound is typically a colorless to light yellow liquid under standard conditions.[1][2][3] Its distinct properties are a direct consequence of its molecular structure, which features a non-polar cyclopentyl ring and a polar carboxylic acid functional group.
Quantitative Physical Data
A compilation of the critical physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Units | Notes |
| Molecular Formula | C₆H₁₀O₂ | [2][4][5] | |
| Molecular Weight | 114.14 | g/mol | [4][5][6] |
| Appearance | Colorless to light yellow liquid | [1][2][3] | |
| Density | 1.053 | g/mL at 25 °C | [3][7] |
| Melting Point | 3-5 | °C | [3][7] |
| Boiling Point | 216 | °C | [1][3][7] |
| Solubility in Water | Soluble | [1][7][8] | |
| Solubility in Organic Solvents | Soluble in Chloroform, Ethyl Acetate | [3][7][9] | |
| pKa | 4.99 | at 25 °C | [9][10] |
| Refractive Index (n20/D) | 1.453 | [3] | |
| Flash Point | 93.4 | °C (closed cup) | |
| Vapor Pressure | 0.0626 | mmHg at 25°C | [7] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized experimental protocols for measuring the key physical constants of this compound.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of solid this compound (if in a solid state, which can occur as the melting point is near room temperature) is finely powdered.[11]
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11][12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic temperature sensor.[12] The capillary should be positioned adjacent to the thermometer bulb to ensure accurate temperature reading.[13]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[12]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded.[12][13] This range represents the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).[12]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or a fusion tube.[14][15]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[14][15]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.[14] The thermometer bulb should be level with the sample.[14]
-
Heating: The apparatus is heated gently.[14] As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.[14]
-
Observation: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[16] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.
Determination of pKa
The pKa value is a measure of the acidity of a compound. It is the negative logarithm of the acid dissociation constant (Ka).
Methodology (Potentiometric Titration):
-
Solution Preparation: A known concentration of this compound is prepared in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration Setup: A pH electrode, calibrated with standard buffer solutions, is immersed in the acid solution. The solution is stirred continuously.
-
Titration: A standard solution of a strong base (e.g., NaOH) of known concentration is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).
Visualizing Experimental Workflow
To illustrate the logical flow of determining the physical properties of a chemical substance like this compound, the following workflow diagram is provided.
Caption: A flowchart outlining the general steps for determining the physical properties of a compound.
Spectroscopic Data
Spectroscopic analysis provides valuable information about the molecular structure of a compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong, broad peak is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[4][6]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, offering a valuable resource for professionals in research and drug development. The tabulated data, coupled with the standardized experimental protocols, will aid in the accurate characterization and effective utilization of this important chemical intermediate. The provided workflow visualization further clarifies the process of physical property determination, emphasizing a systematic approach to chemical analysis.
References
- 1. This compound(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. CAS 3400-45-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 3400-45-1 [chemicalbook.com]
- 4. This compound | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Cyclopentylcarboxylic acid [webbook.nist.gov]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. This compound CAS#: 3400-45-1 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. byjus.com [byjus.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. scribd.com [scribd.com]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. byjus.com [byjus.com]
- 16. scribd.com [scribd.com]
Cyclopentanecarboxylic Acid: A Deep Dive into its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cyclopentanecarboxylic acid in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity.
This compound possesses both a nonpolar cyclopentyl ring and a polar carboxylic acid group. This amphiphilic nature dictates its solubility across a spectrum of organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, based on its chemical structure and available qualitative descriptions, its solubility behavior can be inferred. For comparative purposes, this guide includes quantitative data for cyclohexanecarboxylic acid, a structurally similar compound, to provide solubility estimates.
| Solvent | Polarity | Predicted/Known Solubility of this compound | Quantitative Data for Cyclohexanecarboxylic Acid (Analogue) |
| Polar Protic Solvents | |||
| Methanol | High | Soluble | Miscible at room temperature[1] |
| Ethanol | High | Soluble | Miscible at room temperature[1] |
| Polar Aprotic Solvents | |||
| Acetone | Medium-High | Soluble | 18 wt% at 40 °C |
| Ethyl Acetate | Medium | Soluble | Data not available |
| Dichloromethane | Medium | Soluble | Data not available |
| Chloroform | Medium | Soluble | Data not available |
| Nonpolar Solvents | |||
| Toluene | Low | Sparingly Soluble | Data not available |
| Hexane | Low | Sparingly Soluble | Data not available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many scientific and industrial processes. The following are detailed methodologies for key experiments to quantify the solubility of a solid organic compound like this compound in an organic solvent.
Gravimetric Method for Solubility Determination
This method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 5 mL) of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered solution.
-
Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).
-
UV/Vis Spectroscopy Method for Solubility Determination
This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region. A calibration curve must first be established.
Materials:
-
This compound
-
Selected organic solvent (UV-grade)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Sampling:
-
Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and obtain a filtered sample of the supernatant.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mol/L or g/L).
-
Mandatory Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the logical workflow.
References
Spectroscopic Profile of Cyclopentanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for Cyclopentanecarboxylic Acid (CAS No: 3400-45-1, Molecular Formula: C₆H₁₀O₂), a crucial building block in pharmaceutical synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a foundational dataset for characterization, quality control, and developmental research.
Spectroscopic Data Summary
The empirical data gathered from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below. These values provide the characteristic spectroscopic fingerprints for this compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy confirms the structural integrity of the molecule by identifying the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.89 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~2.76 | Quintet | 1H | Methine (-CH) |
| 1.50 - 2.00 | Multiplet | 8H | Methylene (-CH₂) |
| Solvent: CDCl₃, Instrument: 90 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~182.8 | Carbonyl (C=O) |
| ~43.5 | Methine (-CH) |
| ~30.1 | C2, C5 (-CH₂) |
| ~25.8 | C3, C4 (-CH₂) |
| Solvent: CDCl₃, Instrument: 22.5 MHz |
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the key functional groups present in the molecule based on their vibrational frequencies. The spectrum is dominated by features of the carboxylic acid group.
Table 3: Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500 - 3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| ~2965 | Strong | C-H Stretch | Alkane C-H |
| ~1705 | Strong | C=O Stretch | Carboxylic Acid |
| ~1410 | Medium | O-H Bend | Carboxylic Acid |
| ~1220 | Strong | C-O Stretch | Carboxylic Acid |
| Sample Preparation: Liquid Film |
Mass Spectrometry (MS) Data
Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation pattern of the molecule.
Table 4: Key Mass Spectrometry Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 114 | 8.4 | [M]⁺ (Molecular Ion) |
| 97 | 3.9 | [M-OH]⁺ |
| 86 | 23.7 | |
| 73 | 100.0 (Base Peak) | [M-C₃H₇]⁺ or [C₄H₉O]⁺ |
| 69 | 35.8 | [C₅H₉]⁺ (Loss of -COOH) |
| 41 | 39.9 | [C₃H₅]⁺ |
| Ionization Method: Electron Impact (EI) at 75 eV[1] |
Experimental Protocols
The following protocols describe generalized yet detailed procedures for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.
-
Instrument Setup : Insert the sample tube into the spectrometer's probe.
-
Locking and Shimming : Lock the field frequency to the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition :
-
Tune and match the proton channel of the probe.
-
Acquire a standard one-pulse proton spectrum. A 90° pulse angle is typically used.
-
Set appropriate spectral width, acquisition time, and relaxation delay (e.g., 1-2 seconds).
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Tune and match the carbon channel.
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply Fourier transformation to the raw data (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
IR Spectroscopy Protocol (Liquid Film)
-
Sample Preparation : As this compound is a liquid at room temperature, the neat liquid film method is appropriate. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly : Gently place a second salt plate on top of the first to create a thin, uniform liquid film between them.
-
Background Spectrum : Place the empty, clean salt plates in the spectrometer's sample holder and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O, as well as the plates themselves.
-
Sample Spectrum : Place the assembled sample cell into the holder and acquire the sample spectrum.
-
Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). For direct insertion, the sample is heated to ensure volatilization.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.
-
Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Interpretation : The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often represents the molecular ion, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Workflow
The logical flow from sample preparation to structural elucidation using multiple spectroscopic techniques is a cornerstone of chemical analysis. The following diagram illustrates this standardized workflow.
Caption: Workflow for the spectroscopic analysis and structural confirmation of an organic compound.
References
The Ubiquitous Circle: A Technical Guide to the Natural Occurrence of Cyclic Carboxylic Acids
Abstract
Cyclic carboxylic acids represent a diverse and vital class of naturally occurring compounds with profound implications for biology, medicine, and environmental science. From regulating plant growth and mediating inflammatory responses in animals to serving as biomarkers in petroleum, these molecules exhibit a remarkable range of structures and functions. This technical guide provides an in-depth exploration of the core classes of naturally occurring cyclic carboxylic acids, including phytohormones (jasmonates, abscisic acid, gibberellins), prostaglandins (B1171923), naphthenic acids, and specialized fatty acids like chaulmoogric and hydnocarpic acids. Designed for researchers, scientists, and drug development professionals, this document details their natural sources, biosynthetic pathways, and physiological roles. Furthermore, it presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for their extraction and quantification, and visualizes key signaling and experimental workflows using Graphviz diagrams.
Introduction to Cyclic Carboxylic Acids
Cyclic carboxylic acids are organic compounds containing at least one carboxyl functional group (-COOH) attached to a non-aromatic or aromatic ring structure. Their cyclic nature imparts distinct chemical and physical properties that influence their biological activity and environmental fate. This guide focuses on several key families of these compounds that are biosynthesized across various kingdoms of life and play critical roles in signaling and defense. Understanding the natural occurrence, biosynthesis, and mechanism of action of these molecules is paramount for advancements in agriculture, pharmacology, and environmental remediation.
Phytohormones: The Chemical Messengers of the Plant Kingdom
Plants utilize a sophisticated network of hormones to regulate their growth, development, and responses to environmental stimuli. Among these are several classes of cyclic carboxylic acids that act as key signaling molecules.
Jasmonates
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based hormones that play crucial roles in plant defense against herbivores and pathogens, as well as in developmental processes such as pollen maturation and senescence.[1][2] They are synthesized from α-linolenic acid via the octadecanoid pathway.[1]
Signaling Pathway of Jasmonic Acid:
The perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1 triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2][3] This derepresses transcription factors like MYC2, leading to the expression of jasmonate-responsive genes.[1][4]
Abscisic Acid (ABA)
Abscisic acid is a sesquiterpenoid phytohormone crucial for regulating seed dormancy, germination, and responses to abiotic stresses, particularly drought, by inducing stomatal closure to reduce water loss.[5][6][7] ABA is synthesized from the cleavage of carotenoids.[8][9]
Signaling Pathway of Abscisic Acid:
In the absence of ABA, protein phosphatases 2C (PP2Cs) inhibit SNF1-related protein kinases 2 (SnRK2s).[9] The binding of ABA to its receptors (PYR/PYL/RCAR) leads to the inhibition of PP2Cs, thereby activating SnRK2s, which then phosphorylate downstream transcription factors to regulate gene expression.[5][9]
Gibberellins
Gibberellins (GAs) are a large family of tetracyclic diterpenoid carboxylic acids that regulate various developmental processes, including seed germination, stem elongation, and fruit development.[10][11] Gibberellic acid (GA3) is one of the most well-known and commercially used gibberellins.[10][12]
Data Presentation: Phytohormone Concentrations
The endogenous levels of these phytohormones vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
| Phytohormone | Plant Species | Tissue | Condition | Concentration Range | Reference(s) |
| Jasmonic Acid | Solanum lycopersicum (Tomato) | Leaves | Ozone Stress | Up to 13-fold increase from baseline | [9] |
| Abscisic Acid | Various | Leaves | Drought Stress | Significant increase | [7][13] |
| Gibberellin A1 (GA1) | Pisum sativum (Pea) | Developing Seeds | 10-16 DAA | Varies with development | [3] |
| Gibberellin A20 (GA20) | Pisum sativum (Pea) | Seed Coat | 12 DAA | ~15 ng/g fresh weight | [3] |
Prostaglandins: Local Hormones in Animal Physiology
Prostaglandins are lipid compounds in animals that are derived from fatty acids, primarily arachidonic acid.[14] They are a subclass of eicosanoids and are synthesized in almost every tissue in the body, acting as local hormones.[14][15] They are involved in a wide array of physiological processes, including inflammation, blood flow, the formation of blood clots, and the induction of labor.[7][15]
Data Presentation: Prostaglandin (B15479496) Concentrations in Tissues
Prostaglandin levels are tightly regulated and can change rapidly in response to physiological or pathological stimuli.
| Prostaglandin | Species | Tissue | Condition | Concentration Range | Reference(s) |
| Prostaglandin E2 (PGE2) | Rat | Placenta | Pregnancy Day 12 | ~9.98 ng/mg protein | [16] |
| Prostaglandin F2α (PGF2α) | Rat | Placenta | Pregnancy Day 12 | ~9.70 ng/mg protein | [16] |
| Prostaglandin I2 (PGI2) | Human | Esophageal Mucosa | Inflamed | Elevated vs. Healthy | [17] |
Environmental and Industrial Cyclic Carboxylic Acids
Naphthenic Acids
Naphthenic acids (NAs) are a complex mixture of cycloaliphatic carboxylic acids that are naturally present in crude oil and oil sands bitumen.[18][19] Their presence is a result of the biodegradation of petroleum hydrocarbons.[18] NAs are of significant interest due to the corrosion problems they cause in oil refineries and their toxicity to aquatic organisms in oil sands process-affected water.[19][20]
Data Presentation: Naphthenic Acid Concentrations
| Source | Location/Type | Concentration Range | Reference(s) |
| Crude Oil | Various | Up to 4% (wt) | [21] |
| Oil Sands Ore | Syncrude, Canada | ~200 mg/kg | [14] |
Chaulmoogric and Hydnocarpic Acids
Chaulmoogric acid and hydnocarpic acid are cyclic fatty acids characterized by a cyclopentene (B43876) ring.[22] They are primarily found in the oil of seeds from trees of the family Flacourtiaceae, such as Hydnocarpus wightianus.[17] Chaulmoogra oil has a history in traditional medicine for the treatment of leprosy.[22]
Data Presentation: Composition in Chaulmoogra Oil
| Cyclic Fatty Acid | Hydnocarpus Species | Percentage in Oil | Reference(s) |
| Chaulmoogric Acid | H. kurzii | ~29.6% | [23] |
| H. wightiana | ~35.0% | [23] | |
| Taraktogenos kurzii | ~27% | [24][25] | |
| Hydnocarpic Acid | H. kurzii | ~23.0% | [23] |
| H. wightiana | ~33.9% | [23] | |
| Taraktogenos kurzii | ~48% | [24][25] |
Experimental Protocols
Accurate quantification of cyclic carboxylic acids is essential for understanding their physiological roles and environmental impact. The following sections provide detailed methodologies for their extraction and analysis.
General Experimental Workflow
The analysis of cyclic carboxylic acids from complex matrices typically involves extraction, purification, and instrumental analysis, most commonly by liquid or gas chromatography coupled with mass spectrometry.
Protocol for Phytohormone (ABA, GA, JA) Extraction and Quantification by UPLC-MS/MS
This protocol is adapted for the simultaneous extraction of multiple phytohormone classes from small amounts of plant tissue (approx. 10-50 mg).[2][10][15]
1. Sample Preparation and Homogenization: a. Flash-freeze ~10-50 mg of plant tissue in liquid nitrogen. b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
2. Extraction: a. To the homogenized powder, add 1 mL of pre-chilled extraction solvent (80% acetonitrile (B52724), 1% acetic acid in water). b. Add an internal standard mixture containing deuterated analogues of the target hormones (e.g., d6-ABA, d2-GA4, d6-JA). c. Vortex thoroughly and incubate at -20°C for at least 1 hour. d. Centrifuge at 15,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant.
3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge (e.g., Sep-Pak tC18) with 1 mL of 100% methanol (B129727), followed by 1 mL of 1% acetic acid.[10] b. Dilute the supernatant from step 2e with 1% acetic acid to reduce the acetonitrile concentration to <10%. c. Load the diluted sample onto the conditioned SPE cartridge. d. Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities. e. Elute the phytohormones with 1 mL of 80% acetonitrile containing 1% acetic acid.[10]
4. Sample Concentration and Reconstitution: a. Dry the eluate completely using a vacuum concentrator. b. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid). c. Centrifuge to pellet any insoluble material and transfer the supernatant to an autosampler vial.
5. UPLC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column with a gradient elution program.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Run a gradient from low to high concentration of Mobile Phase B to separate the analytes. b. Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray mode (ESI-).
- Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.
Protocol for Prostaglandin Extraction and Quantification by LC-MS/MS
This protocol is suitable for the analysis of prostaglandins in biological fluids or tissue homogenates.[1][4]
1. Sample Preparation: a. Acidify the sample (e.g., cell culture supernatant, plasma) to pH 3-4 with formic acid to protonate the carboxylic acid groups. b. Add an internal standard (e.g., d4-PGE2, d4-PGD2).
2. Liquid-Liquid or Solid-Phase Extraction: a. LLE: Extract the prostaglandins into an organic solvent like ethyl acetate. Repeat the extraction twice. Pool the organic phases and evaporate to dryness. b. SPE: Alternatively, use a C18 SPE cartridge. Condition the cartridge, load the acidified sample, wash with a low-organic solvent, and elute with a high-organic solvent (e.g., methanol or ethyl acetate). Evaporate the eluate to dryness.
3. Reconstitution and Analysis: a. Reconstitute the dried extract in the initial mobile phase. b. Analyze by LC-MS/MS, typically using a reverse-phase column and negative ion ESI-MS/MS with MRM, similar to the phytohormone analysis. Complete chromatographic separation of isomers like PGE2 and PGD2 is critical.[1]
Protocol for Naphthenic Acid Extraction from Water
This protocol describes a general method for extracting NAs from environmental water samples.[26]
1. Sample Preparation: a. Acidify the water sample (e.g., 1 L) to pH ~2 with a strong acid (e.g., HCl).
2. Liquid-Liquid Extraction (LLE): a. Extract the acidified water sample with dichloromethane (B109758) (CH2Cl2) in a separatory funnel. Perform the extraction three times. b. Combine the organic extracts and dry over anhydrous sodium sulfate. c. Filter and concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
3. Derivatization (for GC-MS): a. To the concentrated extract, add a derivatizing agent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide, MTBSTFA) to convert the carboxylic acids to their TBDMS esters. b. Heat the reaction mixture to ensure complete derivatization.
4. GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system. b. Use a non-polar capillary column (e.g., DB-5ms). c. The mass spectrometer can be operated in full scan mode for characterization or selected ion monitoring (SIM) mode for quantification of specific ions.
Conclusion
The natural occurrence of cyclic carboxylic acids is a testament to the intricate and convergent evolution of biochemical pathways. These molecules are central to the regulation of life processes and have significant industrial and environmental relevance. The methodologies and data presented in this guide offer a comprehensive resource for professionals in life sciences and drug development, facilitating further research into the vast potential of these fascinating compounds. The continued development of sensitive and high-throughput analytical techniques will undoubtedly uncover new cyclic carboxylic acids and further elucidate their roles in the natural world.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Aspects of Seed Development Controlled by Gibberellins and Abscisic Acids | MDPI [mdpi.com]
- 6. In situ imaging reveals disparity between prostaglandin localization and abundance of prostaglandin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Abscisic Acid and Abiotic Stress Tolerance in Crop Plants [frontiersin.org]
- 8. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantification of jasmonic acid by SPME in tomato plants stressed by ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cec.org [cec.org]
- 15. Frontiers | A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue [frontiersin.org]
- 16. Prostaglandins F2α and E2 in rat placenta and fetal membrane: a comprehensive immunohistochemistry of their synthetic enzymes and in vivo tissue levels during normal pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tissue concentrations and correlations of prostaglandins in healthy and inflamed human esophageal and jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocols for Measurement of Naphthenic Acids in Aqueous Samples | Springer Nature Experiments [experiments.springernature.com]
- 20. Distribution of prostaglandins in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journalajrcs.com [journalajrcs.com]
- 23. PlantFAdb: COMPONENT FATTY-ACIDS OF CHAULMOOGRA OIL. COMPONENT FATTY-ACIDS OF CHAULMOOGRA OIL Sengupta, A.; Gupta, J. K.; Dutta, J.; Ghosh, A. Journal of the Science of Food and Agriculture (1973) 24 669-674 [fatplants.net]
- 24. pharmacy180.com [pharmacy180.com]
- 25. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 26. Detecting naphthenic acids in waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopentanecarboxylic Acid: A Comprehensive Technical Overview
Introduction
Cyclopentanecarboxylic acid (CAS No. 3400-45-1) is a cyclic carboxylic acid comprising a five-membered cyclopentane (B165970) ring attached to a carboxyl functional group.[1] This compound, appearing as a colorless to pale yellow liquid or solid depending on the temperature, serves as a crucial building block in organic synthesis.[1][2] Its utility is particularly noted in the preparation of pharmaceuticals, agrochemicals, and other specialized fine chemicals.[2][3] The presence of the polar carboxyl group lends it moderate solubility in water, while it remains highly soluble in organic solvents.[1][4] This guide provides an in-depth look at its nomenclature, physicochemical properties, synthesis protocols, and analytical methodologies for researchers, scientists, and professionals in drug development.
Nomenclature and Synonyms
The systematic and unambiguous naming of chemical compounds is critical for scientific communication. The internationally recognized IUPAC name for this compound is This compound .[5][6]
It is also known by several other names and identifiers in commercial and research contexts:
-
Cyclopentyl formic acid[2]
Physicochemical Properties
A summary of the key quantitative properties of this compound is presented below. These properties are fundamental for its application in experimental design and chemical processing.
| Property | Value | Unit |
| Molecular Formula | C₆H₁₀O₂ | |
| Molecular Weight | 114.14 | g/mol |
| Melting Point | 3-5[2], -7[8] | °C |
| Boiling Point | 216[2], 212[8] | °C |
| Density | 1.053 (at 25 °C) | g/mL |
| Refractive Index (n20/D) | 1.453 | |
| pKa | 4.99 (at 25 °C) | |
| Water Solubility | Moderately Soluble[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide established protocols for the synthesis and analysis of this compound.
Synthesis of this compound via Hydrogenation
This protocol describes a two-step synthesis starting from cyclopentene (B43876) oxide.[9]
Step 1: Synthesis of 2-hydroxythis compound
-
Dissolve 8.4g (0.1 mol) of cyclopentene oxide in 50 mL of thoroughly dried DMF.
-
While stirring, add 2.4g (0.1 mol) of magnesium powder to the solution.
-
Cool the mixture to -10°C.
-
Simultaneously introduce carbon dioxide gas into the solution while adding 16.3g (1.5 mol) of TMSCl.
-
Allow the reaction to proceed for 4-5 hours, maintaining a temperature below 0°C.
-
Add the resulting filtrate to a 1N hydrochloric acid solution to adjust the pH to 3-4.
-
Extract the aqueous solution twice with 60 mL portions of ethyl acetate.
-
Wash the combined organic layers with saturated brine.
-
Distill the organic layer to yield 2-hydroxythis compound.[9]
Step 2: Hydrogenation to this compound
-
Dissolve 11.58g (89 mmol) of the 2-hydroxythis compound from Step 1 in 80 mL of ethanol.
-
Add 0.33g of 10% Pd/C catalyst and 0.13g of chloric acid.
-
Replace the atmosphere in the reactor with nitrogen gas three times.
-
Introduce hydrogen gas at a pressure of 3-4 kg/cm ² and heat the reaction to 45-50°C for 6 hours.[9]
-
Filter the mixture to remove the Pd/C catalyst.
-
Evaporate the majority of the solvent.
-
Add 15% hydrochloric acid to adjust the pH to 2-3.
-
Extract the product with 90 mL of ethyl acetate.
-
Perform vacuum distillation on the organic layer to obtain liquid this compound.[9]
Analytical Method: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of this compound.
-
Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier.
-
Detection:
-
Quantitation: Generate a calibration curve using certified standards of this compound to determine the concentration in unknown samples.
Visualized Workflow and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide visual representations relevant to this compound.
Logical Workflow for Synthesis
The diagram below illustrates the key stages in the synthesis of this compound from cyclopentene oxide, as detailed in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
General Reaction Pathway
Carboxylic acids are versatile functional groups. This diagram shows the central role of this compound as a precursor to other important chemical entities like esters and amides, which are common in drug development.
Caption: Key synthetic pathways from this compound.
References
- 1. CAS 3400-45-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 3400-45-1 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solved What is the IUPAC name of compound shown here? A) | Chegg.com [chegg.com]
- 7. Cyclopentylcarboxylic acid [webbook.nist.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Health and Safety of Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanecarboxylic acid (CPCA), also known as Cyclopentylcarboxylic acid, is a carbocyclic compound with the molecular formula C6H10O2.[1][2] It serves as a valuable building block in organic synthesis, particularly in the creation of diverse chemical structures for industrial and research purposes, including pharmaceuticals and agrochemicals.[2][3] Its structure, featuring a five-membered carbon ring attached to a carboxylic acid group, provides unique chemical reactivity.[2][3]
This guide provides comprehensive health and safety information for this compound, compiled for professionals in research and drug development. It outlines the substance's properties, hazards, and requisite safety protocols to ensure its safe handling, storage, and use in a laboratory setting. All quantitative data is summarized in tables for clarity, and key procedural workflows are visualized using diagrams.
Chemical Identification and Physical Properties
Accurate identification and understanding the physical properties of a substance are foundational to its safe handling.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 3400-45-1[1][4] |
| EINECS Number | 222-269-5[1] |
| Molecular Formula | C6H10O2[1][4] |
| Molecular Weight | 114.14 g/mol [1][2] |
| Synonyms | Cyclopentylcarboxylic acid, Cyclopentanoic acid, Carboxycyclopentane[1][2][5] |
| InChI Key | JBDSSBMEKXHSJF-UHFFFAOYSA-N[4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Colorless to light yellow, clear liquid[1][2][5] |
| Odor | Odorless or faint, akin to acetic acid[3][6] |
| Physical State | Liquid at room temperature[2][6] |
| Melting Point | 3 - 5 °C (lit.)[1][4] |
| Boiling Point | 216 °C (lit.)[1][2][4] |
| Density | 1.053 g/mL at 25 °C (lit.)[1][2][4] |
| Flash Point | 93.4 °C / 200.1 °F (closed cup)[1][4] |
| Autoignition Temp. | 465 °C / 869 °F[6] |
| Vapor Pressure | 25 mmHg @ 118 °C[6] |
| Vapor Density | 3.9[6] |
| Refractive Index | n20/D 1.453 (lit.)[4] |
| Water Solubility | Moderately soluble / Very soluble[3][5][7] |
| Solubility | Soluble in organic solvents like ethanol, ether, chloroform, and ethyl acetate.[3][7] |
Hazard Identification and GHS Classification
This compound is classified as an irritant. The primary hazards are to the skin, eyes, and respiratory system.[6][8]
Table 3: GHS Hazard Classification for this compound
| Classification | Hazard Statement | Precautionary Codes (Examples) | Pictogram | Signal Word |
|---|---|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation[8] | P264, P280, P302+P352, P332+P317[8] | Warning [8] | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[8] | P280, P305+P351+P338, P337+P313[8] | Warning [8] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[6][8] | P261, P271, P304+P340, P319, P403+P233[8][9] | Warning [8] |
| Flammable Liquids (Category 4) | H227: Combustible liquid[6] | P210, P370+P378[6] | None | Warning [6] |
Toxicological Profile
The available safety data sheets indicate a significant lack of quantitative toxicological data for this compound in the public domain.
Table 4: Summary of Toxicological Data
| Toxicological Endpoint | Data |
|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[1] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[6][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[6][8] |
| Respiratory or Skin Sensitisation | No data available[1] |
| Germ Cell Mutagenicity | No data available[1] |
| Carcinogenicity | No component of this product at levels ≥ 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1] |
| Reproductive Toxicity | No data available[1] |
| Aspiration Hazard | No data available[1] |
Note on Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain safety documents reviewed. Toxicological studies are typically conducted following standardized OECD, EPA, or ISO guidelines. For drug development professionals, this data gap indicates the potential need for commissioning specific non-clinical toxicological studies to support regulatory submissions.
Emergency Procedures
Immediate and appropriate response during an emergency is critical to minimizing harm.
First-Aid Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][9]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs or persists.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]
-
Ingestion: Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.[1][11]
Caption: Emergency response workflow for different exposure routes.
Fire-Fighting Measures
Table 5: Fire-Fighting Guidance
| Aspect | Recommendation |
|---|---|
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][6] |
| Unsuitable Extinguishing Media | No information available.[6] A solid water stream may be inefficient.[12] |
| Specific Hazards | Combustible material.[6] Containers may explode when heated.[6] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5][6] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5][6] |
| NFPA 704 Rating | Health: 2, Flammability: 1, Instability: 0[1] |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is essential to prevent exposure and maintain chemical integrity.
Handling
-
Handle in a well-ventilated area or under a chemical fume hood.[6][10]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[6]
-
Keep away from open flames, hot surfaces, and sources of ignition.[5][6]
-
Use non-sparking tools and take precautionary measures against static discharges.[6][9]
Storage
Caption: Logical workflow for the safe handling and storage of CPCA.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are the primary methods for minimizing occupational exposure.
Engineering Controls
-
Facilities should be equipped with an eyewash station and a safety shower close to the workstation.[6][10]
-
Use only outdoors or in a well-ventilated area, such as under a chemical fume hood, to keep airborne concentrations low.[6][10]
Personal Protective Equipment (PPE)
Table 6: Personal Protective Equipment (PPE) Requirements
| Protection | Specification |
|---|---|
| Eye/Face | Wear chemical safety goggles or a face shield. Equipment must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1][6] |
| Skin | Wear appropriate protective gloves (e.g., Camatril®, minimum layer thickness 0.4 mm, breakthrough time > 480 min) and impervious clothing or a lab coat to prevent skin exposure.[1][6] |
| Respiratory | Respiratory protection is not typically required under normal use conditions with adequate ventilation.[1][6] If vapors or mists are generated and exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[10] |
Caption: Decision workflow for selecting appropriate PPE.
Stability and Reactivity
Understanding the chemical stability and reactivity is crucial for safe storage and handling.
Table 7: Stability and Reactivity Profile
| Parameter | Description |
|---|---|
| Reactivity | No specific reactivity data available; however, it is stable under normal conditions.[1][6] |
| Chemical Stability | Stable under recommended storage conditions.[5][6] |
| Conditions to Avoid | Incompatible products, excess heat, open flames, hot surfaces, and sources of ignition.[5][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[5][6] |
| Hazardous Decomposition Products | Carbon monoxide (CO) and Carbon dioxide (CO2) may be generated during combustion or thermal decomposition.[5][6] |
| Hazardous Polymerization | Will not occur.[6] |
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition.[6] Ensure adequate ventilation.[9] Avoid breathing vapors and contact with the substance.[1] Wear appropriate personal protective equipment.[9]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[12][13]
-
Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[6] Collect the material into a suitable, closed container for disposal.[6]
Ecological Information
There is no data available regarding the ecological effects of this compound.[1] Discharge into the environment should be avoided.[9]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6] Do not mix with other waste. Uncleaned containers should be handled as the product itself.
Conclusion
This compound is a valuable research chemical that presents moderate hazards, primarily as a skin, eye, and respiratory irritant, and as a combustible liquid. The significant lack of public toxicological and ecological data necessitates a cautious approach. Professionals in research and drug development must mitigate risks by strictly adhering to the safety protocols outlined in this guide, including the consistent use of engineering controls and appropriate personal protective equipment. Proper handling, storage, and emergency preparedness are paramount to ensuring a safe laboratory environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 环戊烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. This compound | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. tcichemicals.com [tcichemicals.com]
Thermal Stability of Cyclopentanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the relevant physicochemical properties of cyclopentanecarboxylic acid is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Melting Point | 3-5 °C | |
| Boiling Point | 216 °C | |
| Flash Point | 93.4 °C (closed cup) |
Thermal Decomposition of this compound
The thermal decomposition of this compound can proceed through different pathways depending on the conditions, such as the presence of catalysts.
Catalyzed Thermal Decomposition
A detailed study on the gas-phase thermal decomposition of this compound catalyzed by hydrogen bromide (HBr) has been conducted.[4] In this investigation, the decomposition was found to be a homogeneous, first-order reaction with respect to both the acid and the catalyst. The primary decomposition products were identified as cyclopentene, carbon monoxide (CO), and water (H₂O).[4]
The kinetics of this catalyzed decomposition over a temperature range of 369.0–434.0 °C can be described by the following Arrhenius equation[4]:
k₂ = 10¹³·⁴⁹ e⁻³⁴⁵⁹⁰/RT cm³ mol⁻¹ s⁻¹
where:
-
k₂ is the second-order rate constant
-
R is the gas constant (in cal mol⁻¹)
-
T is the absolute temperature (in Kelvin)
The table below summarizes the key quantitative data from this study.
| Parameter | Value | Conditions | Reference |
| Temperature Range | 369.0–434.0 °C | Gas phase, HBr catalyst | [4] |
| Decomposition Products | Cyclopentene, Carbon Monoxide, Water | Gas phase, HBr catalyst | [4] |
| Reaction Order | First order in acid and catalyst | Gas phase, HBr catalyst | [4] |
| Arrhenius Equation | k₂ = 10¹³·⁴⁹ e⁻³⁴⁵⁹⁰/RT cm³ mol⁻¹ s⁻¹ | Gas phase, HBr catalyst | [4] |
Uncatalyzed Thermal Decomposition
Specific experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the uncatalyzed thermal decomposition of pure this compound are not extensively reported in the reviewed literature. However, general principles of thermal decomposition for carboxylic acids suggest that decarboxylation (the removal of a carboxyl group as CO₂) is a plausible pathway.[5] In the absence of a catalyst, the decomposition of cyclic carboxylic acids can be complex and may lead to a variety of products through various mechanisms, including ring-opening and fragmentation.[6][7]
Safety Data Sheets for this compound indicate that under fire conditions or upon thermal decomposition, hazardous products such as carbon monoxide (CO) and carbon dioxide (CO₂) are formed.[3]
Experimental Protocols
Standard techniques for evaluating the thermal stability of chemical compounds include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a material undergoes a change in mass due to decomposition, and to quantify this mass loss.[10]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan, often made of alumina (B75360) or platinum.
-
Instrument Setup: The sample pan is placed on a sensitive microbalance within a furnace.
-
Atmosphere: A controlled atmosphere is established by purging the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the point of significant mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.[11]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine the enthalpy of decomposition and to identify other thermal events such as melting.[12]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: A controlled atmosphere, typically an inert gas like nitrogen, is maintained within the cell.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic events, such as melting and decomposition, appear as peaks. The area under a peak can be integrated to determine the enthalpy change of the transition.[13][14]
Visualizations
The following diagrams illustrate the catalyzed decomposition pathway and the general experimental workflows for TGA and DSC.
References
- 1. This compound | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. Catalyzed thermal decomposition of organic acids. Part 2.—Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. mt.com [mt.com]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Acidity and pKa of Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the acidity and associated pKa of cyclopentanecarboxylic acid. It includes comparative data with analogous compounds, detailed experimental protocols for pKa determination, and logical diagrams to illustrate key concepts and workflows.
Introduction: The Significance of Acidity in Molecular Science
The acid dissociation constant (pKa) is a critical physicochemical parameter in chemical and pharmaceutical sciences. It governs a molecule's degree of ionization at a given pH, which in turn dictates fundamental properties such as solubility, lipophilicity, membrane permeability, and receptor-binding interactions. For drug development professionals, understanding the pKa of a lead compound like this compound is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound (C₅H₉COOH) is a saturated monocarboxylic acid featuring a five-membered aliphatic ring. Its structure serves as a valuable scaffold in medicinal chemistry and organic synthesis. This document explores the intrinsic acidity of this compound and the methodologies used to quantify it.
Acidity and pKa of this compound
The acidity of a carboxylic acid is its ability to donate a proton (H⁺) from its carboxyl group (-COOH), forming a resonance-stabilized carboxylate anion (-COO⁻) and a hydronium ion in aqueous solution. The equilibrium of this dissociation is quantified by the pKa value.
The experimentally determined pKa of this compound is approximately 4.99 at 25°C. This value indicates it is a weak acid, similar in strength to other small-chain aliphatic carboxylic acids.
Comparative Acidity: Structural and Electronic Effects
The acidity of a carboxylic acid is influenced by the electronic properties of the group attached to the carboxyl function. Electron-withdrawing groups stabilize the resulting carboxylate anion, increasing acidity (lowering pKa), while electron-donating groups destabilize the anion, decreasing acidity (raising pKa).
The cyclopentyl group is a weakly electron-donating alkyl group. The acidity of this compound can be better understood by comparing its pKa to that of other cyclic and acyclic analogs.
Table 1: Comparison of pKa Values for Selected Carboxylic Acids at 25°C
| Compound | Structure | pKa Value | Reference(s) |
| Cyclopropanecarboxylic Acid | C₃H₅COOH | 4.83 | [1][2] |
| Cyclobutanecarboxylic Acid | C₄H₇COOH | 4.79 | [3][4][5][6] |
| This compound | C₅H₉COOH | 4.99 | |
| Cyclohexanecarboxylic Acid | C₆H₁₁COOH | 4.90 | [7][8] |
| Pivalic Acid (Trimethylacetic Acid) | (CH₃)₃CCOOH | 5.03 | [9][10][11][12] |
| Benzoic Acid | C₆H₅COOH | 4.20 | [13][14][15] |
-
Ring Strain and Hybridization : The acidity of cycloalkanecarboxylic acids is influenced by the hybridization of the carbon atom attached to the carboxyl group. In smaller, more strained rings like cyclopropane, the exocyclic bonds have more s-character. This increased s-character makes the ring act as a more electron-withdrawing group compared to larger, less strained rings, leading to a slightly stronger acid (lower pKa).
-
Inductive Effect : The alkyl groups of the cycloalkane rings are generally considered electron-donating via the inductive effect, which tends to destabilize the carboxylate anion and decrease acidity compared to formic acid (pKa 3.77). Pivalic acid, with its bulky, electron-donating tert-butyl group, is one of the weakest acids in this comparison[10][16].
-
Aromaticity vs. Aliphatic Rings : Benzoic acid is significantly more acidic than its saturated counterpart, cyclohexanecarboxylic acid[8]. This is because the sp²-hybridized carbon of the benzene (B151609) ring is more electronegative than the sp³-hybridized carbon of the cyclohexane (B81311) ring, exerting a stronger electron-withdrawing inductive effect.
The following diagram illustrates the key factors that govern the acidity of these compounds.
Experimental Protocols for pKa Determination
Accurate determination of pKa is fundamental. The following sections detail the methodologies for two common and reliable experimental techniques.
Potentiometric titration is a highly precise and standard method for pKa measurement. It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.
Methodology:
-
Preparation :
-
Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).
-
Prepare a standardized solution of a strong base titrant, typically ~0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.
-
Accurately weigh a pure sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol (B129727) may be used for sparingly soluble compounds, though this will yield an apparent pKa specific to that solvent mixture.
-
-
Titration :
-
Place the acid solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
-
Data Analysis :
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the volume at which the slope of the curve is steepest (the inflection point).
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the total volume needed to reach the equivalence point). At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.
-
The following diagram outlines the experimental workflow for this method.
This method is suitable for compounds that possess a chromophore whose absorbance spectrum changes upon ionization. It is more sensitive than titration, requiring less sample. While this compound itself does not have a strong UV chromophore, this method is invaluable for derivatives that do.
Methodology:
-
Preparation :
-
Prepare a series of buffer solutions with precisely known pH values, spanning a range of at least 1.5 pH units above and below the expected pKa.
-
Prepare a stock solution of the analyte at a known concentration.
-
-
Measurement :
-
For each buffer solution, add a small, constant aliquot of the analyte stock solution.
-
Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each buffered sample.
-
Identify an analytical wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
-
Data Analysis :
-
Record the absorbance at the chosen analytical wavelength for each sample.
-
The pKa can be determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation, often rearranged into a linear form or solved using non-linear regression:
-
pH = pKa + log([A⁻]/[HA])
-
Where the ratio of the species can be expressed in terms of absorbance: ([A⁻]/[HA]) = (A - A_HA) / (A_A - A)
-
A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species (at low pH), and A_A is the absorbance of the fully deprotonated species (at high pH).
-
-
A plot of pH vs. log(([A⁻]/[HA])) yields a straight line where the y-intercept is the pKa.
-
Conclusion
The acidity of this compound, quantified by a pKa of 4.99, is a defining characteristic that influences its behavior in chemical and biological systems. Its acidity is comparable to other small-ring cycloalkanecarboxylic acids and is primarily governed by the weak electron-donating nature of the cyclopentyl ring. For researchers and drug developers, a thorough understanding and precise measurement of this value, using established protocols such as potentiometric titration, are indispensable for the successful design and application of molecules containing this important structural motif.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]
- 6. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Page loading... [guidechem.com]
- 8. quora.com [quora.com]
- 9. Pivalic acid CAS#: 75-98-9 [m.chemicalbook.com]
- 10. Buy Pivalic acid | 75-98-9 [smolecule.com]
- 11. 75-98-9 CAS MSDS (Pivalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. global.oup.com [global.oup.com]
- 15. proprep.com [proprep.com]
- 16. Pivalic Acid [drugfuture.com]
Unveiling the Solid State: A Technical Guide to the Crystalline Structure of Cyclopentanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystalline structure of a derivative of cyclopentanecarboxylic acid, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science. While a definitive crystal structure for the parent this compound is not publicly available, this document presents a comprehensive examination of a closely related analogue, (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. The methodologies and data presented herein serve as a robust framework for understanding the solid-state properties of this important class of cyclic carboxylic acids.
Crystallographic Data Summary
The crystalline structure of (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and concise reference. This data is essential for computational modeling, polymorph screening, and understanding intermolecular interactions that govern the crystal packing.
| Parameter | Value |
| Compound Name | (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid |
| COD ID | 2103120 |
| Chemical Formula | C₆H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| Unit Cell Dimensions | |
| a | 17.383 Å |
| b | 6.1880 Å |
| c | 12.3610 Å |
| α | 90.00° |
| β | 101.160° |
| γ | 90.00° |
| Unit Cell Volume | 1303.7 ų |
| Z (Molecules per unit cell) | 8 |
| Calculated Density | 1.32 g/cm³ |
| R-factor | 0.0938 |
Experimental Protocols: From Crystal to Structure
The determination of a crystal structure is a meticulous process that involves several key stages, from obtaining suitable single crystals to refining the final structural model. The following protocols provide a detailed methodology for the single-crystal X-ray diffraction of a small organic molecule like a this compound derivative.
Crystal Growth
The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments. For small organic molecules, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound typically decreases, leading to crystal formation.
The choice of solvent is critical and often determined empirically. Common solvents for non-polar to moderately polar organic molecules include hexane, ethyl acetate, acetone, and ethanol, or mixtures thereof.
Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head. The data collection is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: The selected crystal is carefully mounted on a glass fiber or a cryo-loop using a minimal amount of adhesive or cryo-protectant oil.
-
Diffractometer Setup: The crystal is placed on the goniometer head of the diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections. This step also involves correcting for various experimental factors, such as background scattering and Lorentz and polarization effects.
Structure Solution and Refinement
The integrated reflection data is used to solve and refine the crystal structure.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the measured reflection intensities to generate an initial electron density map.
-
Model Building: An initial model of the molecule is built into the electron density map.
-
Structure Refinement: The atomic coordinates and thermal displacement parameters are refined using a least-squares minimization process. This iterative process aims to minimize the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the refinement is monitored using the R-factor.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Model Validation: The final structural model is validated using various crystallographic checks to ensure its chemical and geometric sensibility.
Visualizing the Workflow
The following diagram illustrates the logical workflow for determining the crystalline structure of a small organic molecule using single-crystal X-ray diffraction.
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclopentanecarboxylic Acid via Favorskii Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful synthetic tool in organic chemistry for the conversion of α-halo ketones to carboxylic acid derivatives.[1][2][3] A key application of this reaction, particularly relevant in the synthesis of complex molecules and pharmaceutical intermediates, is the ring contraction of cyclic α-halo ketones.[1][2] This process allows for the efficient synthesis of smaller carbocyclic systems, for instance, the conversion of a six-membered cyclohexanone (B45756) ring into a five-membered cyclopentane (B165970) system.[2] This application note provides detailed protocols for the synthesis of cyclopentanecarboxylic acid from 2-chlorocyclohexanone (B41772), a classic example of the Favorskii rearrangement.
The reaction proceeds through a proposed cyclopropanone (B1606653) intermediate, which is formed by intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen.[1][4] Subsequent nucleophilic attack by a hydroxide (B78521) or alkoxide ion on the cyclopropanone leads to the ring-opened product. The choice of base determines the final product; hydroxide bases yield the carboxylic acid, while alkoxide bases produce the corresponding ester.[1][2]
Data Presentation
Physicochemical and Spectroscopic Data of this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Boiling Point | 118-119 °C at 15 mmHg |
| Melting Point | 6-8 °C |
| Refractive Index (n²⁵D) | 1.4530 |
| ¹H NMR (CDCl₃) | δ 1.55-2.00 (m, 8H), 2.75 (quintet, 1H), 11.8 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 25.6, 30.2, 43.8, 183.2 |
| IR (Neat) | 2500-3300 cm⁻¹ (broad, O-H), 1705 cm⁻¹ (C=O) |
Reaction Conditions and Yields for Favorskii Rearrangement of 2-Chlorocyclohexanone
| Product | Base | Solvent | Reaction Time | Temperature | Yield |
| Methyl cyclopentanecarboxylate (B8599756) | Sodium methoxide (B1231860) | Diethyl ether | 2 hours | Reflux | 56-61%[5] |
| This compound | Sodium hydroxide | Water/Ether | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Methyl Cyclopentanecarboxylate
This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for reproducible experimental methods.[5]
Materials:
-
2-Chlorocyclohexanone (132.5 g, 1.0 mol)
-
Sodium methoxide (58.3 g, 1.08 mol)
-
Anhydrous diethyl ether (350 mL)
-
Water
-
5% Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Charge the flask with a suspension of sodium methoxide (58.3 g) in anhydrous diethyl ether (330 mL).
-
Begin stirring the suspension.
-
Prepare a solution of 2-chlorocyclohexanone (132.5 g) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 2-chlorocyclohexanone solution dropwise to the stirred suspension of sodium methoxide over approximately 40 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the mixture until all the salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine all the ether extracts and wash successively with 100 mL of 5% hydrochloric acid, 100 mL of 5% sodium bicarbonate solution, and 100 mL of saturated sodium chloride solution.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the ether by distillation at atmospheric pressure.
-
Distill the crude ester under reduced pressure. Collect the fraction boiling at 70-73 °C/48 mmHg. The reported yield is 72-78 g (56-61%).[5]
Protocol 2: Synthesis of this compound (via Hydrolysis of the Ester)
This protocol describes the saponification of methyl cyclopentanecarboxylate to yield this compound.
Materials:
-
Methyl cyclopentanecarboxylate (from Protocol 1)
-
Sodium hydroxide (1.2 equivalents)
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve methyl cyclopentanecarboxylate in methanol.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water.
-
Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel.
-
Wash the aqueous layer with a small amount of diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~2.
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield this compound. The product can be further purified by distillation under reduced pressure.
Visualizations
Reaction Mechanism of the Favorskii Rearrangement
Caption: Mechanism of the Favorskii rearrangement of 2-chlorocyclohexanone.
Experimental Workflow for this compound Synthesis
Caption: Overall workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Esterification of Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the esterification of cyclopentanecarboxylic acid, a key chemical transformation in the synthesis of various compounds relevant to the pharmaceutical and fragrance industries. This document details several common esterification methodologies, including Fischer, Steglich, and Mitsunobu esterifications, as well as esterification via acid chloride formation. Experimental protocols, quantitative data, and applications of the resulting esters are presented to guide researchers in selecting the most suitable method for their specific needs.
Introduction
This compound and its ester derivatives are valuable building blocks in organic synthesis. The cyclopentane (B165970) motif is present in numerous biologically active molecules, and the conversion of the carboxylic acid to an ester is a critical step in modulating a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modification is frequently employed in drug development to optimize pharmacokinetic profiles and in the fragrance industry to create unique scent profiles.
Applications of this compound Esters
Esters of this compound serve as important intermediates and final products in various fields:
-
Pharmaceuticals: These esters are utilized in the synthesis of active pharmaceutical ingredients (APIs). For instance, methyl cyclopentanecarboxylate (B8599756) is a key intermediate in the synthesis of Ruxolitinib (B1666119), a Janus kinase inhibitor used to treat myelofibrosis and polycythemia vera.[1][2][3][4] Ethyl cyclopentanecarboxylate has been investigated for its potential therapeutic effects in autoimmune diseases, cancer, and inflammatory conditions.[5] Derivatives such as (1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl (B1604629) ester are also valuable synthetic intermediates in pharmaceutical manufacturing.[1][2] Furthermore, cyclopentane carboxylic acid derivatives have shown promise as potent and selective inhibitors of voltage-gated sodium channel NaV1.7, a target for pain therapeutics.[6]
-
Agrochemicals: The structural motif of this compound esters is found in some pesticides and herbicides.
-
Fragrances and Flavors: The pleasant, often fruity, odor of certain this compound esters makes them useful components in fragrance and flavor formulations.[7][8]
Comparative Data of Esterification Methods
The choice of esterification method depends on several factors, including the scale of the reaction, the sensitivity of the substrates to acid or heat, and the desired purity of the final product. The following table summarizes quantitative data for different methods of synthesizing this compound esters.
| Ester Product | Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Methyl Cyclopentanecarboxylate | Acid Chloride Formation | This compound, Oxalyl chloride, DMF (cat.), Methanol | Dichloromethane | 26 hours | Room Temperature | 85% | |
| Methyl Cyclopentanecarboxylate | Favorskii Rearrangement | 2-Chlorocyclohexanone, Sodium methoxide | Ether | 2 hours | Reflux | 72-78% | |
| Ethyl 2-Oxocyclopentanecarboxylate | Dieckmann Condensation | Diethyl adipate, Sodium ethoxide | Toluene | 5 hours | 100-115 °C | 74-81% | [9] |
| Isopropyl Phenylacetate | Steglich Esterification | Phenylacetic acid, Isopropyl alcohol, Mukaiyama's reagent, 2,6-Lutidine | Isopropyl Acetate | 24 hours | 60 °C | 92% | [10] |
| Benzyl Cinnamate* | Alkylation of Carboxylate | Cinnamic acid, Benzyl bromide, Sodium bicarbonate | DMF/1,4-Dioxane | 24 hours | 90 °C | 92% | [11] |
Experimental Protocols
Detailed methodologies for the key esterification reactions are provided below.
Protocol 1: Fischer Esterification
This classic method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. It is an equilibrium-driven reaction, and the use of excess alcohol or removal of water can drive the reaction to completion.[12][13][14][15][16][17]
Reaction Scheme:
References
- 1. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 2. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Ethyl cyclopentane carboxylate | 5453-85-0 | FAA45385 [biosynth.com]
- 6. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CAS 5453-85-0: ethyl cyclopentanecarboxylate | CymitQuimica [cymitquimica.com]
- 9. Page loading... [guidechem.com]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols for the Reduction of Cyclopentanecarboxylic Acid to Cyclopentylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates and active pharmaceutical ingredients. Cyclopentylmethanol, a valuable building block, is efficiently synthesized by the reduction of cyclopentanecarboxylic acid. This document provides detailed protocols for this conversion using two common and powerful reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Borane (B79455) (BH₃), outlining the reaction mechanisms, experimental procedures, and comparative data to guide researchers in selecting the optimal method for their specific needs.
Reaction Pathway and Mechanism
The overall transformation involves the conversion of a carboxyl group (-COOH) into a primary alcohol group (-CH₂OH).
Caption: Chemical transformation of this compound.
The reduction mechanism varies slightly between LiAlH₄ and borane but generally proceeds through the addition of hydride ions to the carbonyl carbon. With LiAlH₄, the acidic proton of the carboxylic acid is first removed, followed by two separate hydride additions.[1][2] Borane coordinates to the carbonyl oxygen, activating the carbonyl group for hydride transfer.[1][3] In both cases, an aldehyde is formed as an intermediate which is immediately reduced to the primary alcohol.[4][5] It is not possible to isolate the aldehyde intermediate when using these strong reducing agents.[6]
Protocols and Methodologies
Two primary methods for the reduction of this compound are detailed below.
Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[7][8] The reaction is typically fast and high-yielding but requires stringent anhydrous conditions due to the violent reactivity of LiAlH₄ with water.[4]
Experimental Protocol:
-
Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.
-
The system is purged with dry nitrogen or argon.
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 equivalents) is carefully suspended in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in the flask under an inert atmosphere.[9]
-
-
Addition of Substrate:
-
This compound (1.0 equivalent) is dissolved in anhydrous THF.
-
This solution is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).[9] A slow addition rate is crucial to control the initial exothermic acid-base reaction and subsequent reduction.
-
-
Reaction Progression:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking aliquots from the reaction mixture.
-
-
Work-up and Quenching (Fieser Method):
-
The flask is cooled to 0 °C in an ice bath.
-
The reaction is cautiously quenched by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous sodium hydroxide (B78521) (NaOH).
-
'3x' mL of water.
-
-
This procedure is designed to precipitate the aluminum salts as a granular solid, which is easier to filter.
-
Stir the resulting mixture vigorously for 30 minutes.
-
-
Purification:
-
The granular precipitate is removed by filtration through a pad of Celite.
-
The filter cake is washed thoroughly with diethyl ether or THF.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude cyclopentylmethanol can be further purified by distillation if necessary.
-
Method 2: Reduction using Borane-Tetrahydrofuran (B86392) Complex (BH₃·THF)
Borane is a more selective reducing agent than LiAlH₄ and is particularly effective for reducing carboxylic acids in the presence of other functional groups like esters or amides.[7][10] The borane-tetrahydrofuran (BH₃·THF) complex is a commercially available and convenient source of borane.[11]
Experimental Protocol:
-
Reaction Setup:
-
A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The system is flushed with dry nitrogen.
-
-
Addition of Reagents:
-
A solution of this compound (1.0 equivalent) in anhydrous THF is placed in the flask and cooled to 0 °C.
-
Borane-THF complex solution (1 M in THF, approximately 2.0-3.0 equivalents) is added dropwise via the dropping funnel to the stirred solution of the acid.[12]
-
-
Reaction Progression:
-
Work-up and Quenching:
-
The reaction flask is cooled in an ice bath.
-
The reaction is quenched by the slow, dropwise addition of methanol (B129727) to destroy any excess borane, followed by the addition of 1 M hydrochloric acid (HCl) until the solution is acidic. This step hydrolyzes the intermediate borate (B1201080) esters.
-
The mixture is then stirred for an additional 30 minutes.
-
-
Purification:
-
The bulk of the THF and methanol is removed under reduced pressure.
-
The remaining aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by distillation will afford pure cyclopentylmethanol.
-
Experimental Workflow Visualization
Caption: General workflow for the reduction of a carboxylic acid.
Data Presentation: Comparison of Reduction Methods
| Parameter | Method 1: LiAlH₄ | Method 2: BH₃·THF |
| Reducing Agent | Lithium Aluminum Hydride | Borane-Tetrahydrofuran Complex |
| Equivalents | 1.5 - 2.0 | 2.0 - 3.0 |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF |
| Reaction Temp. | 0 °C to Reflux | 0 °C to 50 °C[12] |
| Reaction Time | 2 - 4 hours | 2 - 6 hours |
| Selectivity | Low (reduces most carbonyls)[6] | High (selective for carboxylic acids)[7][10] |
| Typical Yield | > 90% | > 90% |
| Safety | HIGH HAZARD: Reacts violently with water and protic solvents. Pyrophoric.[6] | Moderate Hazard: Stable in THF solution. Reacts with water. Unpleasant odor.[7] |
| Work-up | Fieser method (H₂O, NaOH) or acidic work-up. | Acidic (HCl) or methanolic quench followed by extraction. |
Safety and Handling Precautions
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely reactive and pyrophoric. It must be handled under a dry, inert atmosphere (nitrogen or argon). All glassware must be rigorously dried, and anhydrous solvents must be used. Personnel should wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. The quenching process is highly exothermic and generates hydrogen gas, which is flammable; therefore, it must be performed slowly in a well-ventilated fume hood and behind a blast shield.[6]
-
Borane-Tetrahydrofuran (BH₃·THF): While less hazardous than LiAlH₄, BH₃·THF is still a reactive reagent that reacts with water and protic solvents to release flammable hydrogen gas. It should be handled in a fume hood. The dimethyl sulfide (B99878) complex (BH₃·SMe₂) is more stable but has a strong, unpleasant odor.[7]
References
- 1. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 6. orgosolver.com [orgosolver.com]
- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Borane Reagents [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling Reactions with Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Cyclopentanecarboxylic acid is a valuable building block, imparting a compact, lipophilic, and conformationally restricted moiety into target molecules. This document provides detailed application notes and experimental protocols for the successful amide coupling of this compound with various primary and secondary amines, utilizing common and efficient coupling reagents.
Overview of Amide Coupling Reactions
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. To facilitate this transformation under milder conditions and with higher efficiency, a coupling reagent is employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
The general workflow for an amide coupling reaction involves the activation of the carboxylic acid, followed by the introduction of the amine to form the desired amide. Key components of these reactions include the carboxylic acid, the amine, a coupling reagent, an optional additive (to enhance efficiency and suppress side reactions), a base, and an appropriate solvent.
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical and can significantly influence reaction yield, time, and the profile of impurities. Below is a summary of common coupling reagents and their performance in the amidation of this compound and its derivatives with representative amines.
| Coupling Reagent | Additive | Base | Amine Type | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |
| EDC·HCl | HOBt | DIPEA | Primary (e.g., Benzylamine) | DCM | 12 - 18 | 0 to 23 | Good | A widely used, reliable method with water-soluble byproducts, simplifying workup.[1] |
| HATU | - | DIPEA / Et₃N | Primary & Secondary | DMF, ACN | 2 - 6 | 23 | Excellent | Generally high-yielding and fast, effective for a broad range of amines.[1] |
| DCC | DMAP (cat.) | - | Primary (e.g., Benzylamine) | DCM, THF | 12 - 18 | 0 to 23 | Good | The dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration.[1] |
| EDC·HCl | HOBt, DMAP | DIPEA | Aniline Derivative | CH₃CN | 18 | 23 | Good to Excellent | Effective for less nucleophilic, electron-deficient amines.[2] |
| Acyl Chloride | - | Pyridine | Primary & Secondary | DCM, THF | 2 - 8 | 0 to 23 | Good to Excellent | Requires prior conversion of the carboxylic acid to the acyl chloride (e.g., using SOCl₂).[1] |
Note: Yields are representative and can vary based on the specific substrates, reaction scale, and optimization of conditions.
Mandatory Visualizations
General Amide Coupling Workflow
The following diagram illustrates the general workflow for a typical amide coupling reaction.
Caption: A generalized workflow for amide coupling reactions.
Mechanism of EDC/HOBt Mediated Amide Coupling
This diagram illustrates the reaction mechanism for the widely used EDC/HOBt coupling method.
Caption: Mechanism for EDC/HOBt mediated amide coupling.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling of this compound with Benzylamine (B48309)
This protocol describes a general procedure for the coupling of this compound with benzylamine using EDC and HOBt.
Materials and Reagents:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1 M concentration of the carboxylic acid).
-
Cool the solution to 0 °C in an ice-water bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[1]
-
Once the reaction is complete, dilute the mixture with additional DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-benzylcyclopentanecarboxamide.
Protocol 2: HATU Mediated Coupling of this compound with a Primary or Secondary Amine
This protocol provides a general procedure for the rapid and high-yielding coupling of this compound using HATU.
Materials and Reagents:
-
This compound
-
Primary or secondary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a dry flask, dissolve this compound (1.0 equiv) in anhydrous DMF or ACN.
-
Add HATU (1.1 equiv) and DIPEA (2.0-4.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 3: DCC Mediated Coupling of this compound with an Amine
This protocol details a classic method for amide bond formation using DCC, where the urea (B33335) byproduct precipitates out of the reaction mixture.
Materials and Reagents:
-
This compound
-
Amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 equiv), the amine (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equiv) in a minimal amount of the same anhydrous solvent to the reaction mixture.[1]
-
A white precipitate of dicyclohexylurea (DCU) should begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]
-
Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.
-
Once complete, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.
Conclusion
The amide coupling of this compound can be achieved with high efficiency using a variety of modern coupling reagents. The choice of protocol will depend on the specific amine substrate, desired reaction scale, and available purification methods. For general applications, EDC/HOBt offers a reliable and cost-effective solution with a straightforward workup. For more challenging or sterically hindered substrates, the higher reactivity of HATU may provide superior yields in shorter reaction times. The classic DCC method remains a viable option, particularly when the insolubility of its urea byproduct can be leveraged for simplified purification. Careful consideration of the reaction parameters outlined in these protocols will enable researchers to successfully synthesize a wide range of cyclopentanecarboxamides for their drug discovery and development endeavors.
References
Application Note: Purification of Cyclopentanecarboxylic Acid by Vacuum Distillation
Abstract
This application note provides a detailed protocol for the purification of cyclopentanecarboxylic acid using vacuum distillation. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Due to its high boiling point at atmospheric pressure, purification by distillation requires reduced pressure to prevent thermal decomposition and ensure high purity of the final product. This document outlines the necessary equipment, a step-by-step experimental protocol, and expected outcomes, including physical properties and potential impurities.
Introduction
This compound (CPCA) is a saturated fatty acid with a five-membered aliphatic ring. It appears as a clear, colorless to light yellow liquid.[1] Its utility as a building block in the synthesis of complex organic molecules necessitates a high degree of purity. Various synthetic routes can be employed for its preparation, including the Favorskii rearrangement of 2-chlorocyclohexanone, the hydrocarboxylation of cyclopentene, and the oxidation of cyclopentanol.[2][3] These syntheses can introduce impurities such as unreacted starting materials, solvents, and by-products.
With a boiling point of 216 °C at atmospheric pressure, distillation at ambient pressure is not ideal as it can lead to decomposition.[4][5] Vacuum distillation is the preferred method for purifying compounds with boiling points above 150 °C, as it lowers the boiling point, mitigating the risk of thermal degradation.[6] This note provides a comprehensive guide to performing a successful vacuum fractional distillation of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [3] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point (atm) | 216 °C | [4][5] |
| Melting Point | 3-5 °C | |
| Density | 1.053 g/mL at 25 °C | |
| Vapor Pressure | 0.06 mmHg at 25 °C; 25 mmHg at 118 °C | [1][5] |
| Solubility | Very soluble in water; soluble in organic solvents like chloroform (B151607) and ethyl acetate. | [1] |
| pKa | 4.99 |
Potential Impurities
The nature of impurities in crude this compound will depend on the synthetic route employed. A list of potential impurities and their atmospheric boiling points is provided in Table 2 to facilitate the design of the fractional distillation protocol.
| Potential Impurity | Boiling Point (°C) | Synthesis Route |
| Cyclopentanol | 141 | Oxidation of cyclopentanol |
| Cyclopentanone | 131 | Oxidation of cyclopentanol |
| 2-Chlorocyclohexanone | 197 | Favorskii rearrangement |
| Diethyl malonate | 199 | Diethyl malonate synthesis |
| 1,4-Dibromobutane | 197-200 | Diethyl malonate synthesis |
| Solvents (e.g., Toluene, Ether) | 111 (Toluene), 34.6 (Ether) | Various |
Experimental Protocol: Vacuum Fractional Distillation
This protocol details the purification of crude this compound. It is essential to perform this procedure in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Equipment
-
Round-bottom flask (distillation pot)
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 250 °C range)
-
Condenser
-
Receiving flasks (multiple, round-bottom)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Tubing for vacuum and condenser water lines
-
Clamps and stands to secure the apparatus
-
Glass wool or aluminum foil for insulation
Pre-Distillation Setup
-
Apparatus Assembly: Assemble the distillation apparatus as depicted in the workflow diagram (Figure 1). Ensure all glass joints are properly sealed with a suitable vacuum grease.
-
Sample Preparation: Charge the distillation pot with the crude this compound. The flask should not be more than two-thirds full.
-
Smooth Boiling: Add a magnetic stir bar or a few boiling chips to the distillation pot to ensure smooth boiling and prevent bumping.
-
Insulation: For efficient separation, insulate the fractionating column and the neck of the distillation flask with glass wool or aluminum foil.
Distillation Procedure
-
Initiate Cooling and Vacuum: Start the flow of cold water through the condenser. Turn on the vacuum pump and allow the pressure in the system to stabilize. A typical vacuum for this distillation would be in the range of 10-20 mmHg.
-
Heating: Begin gently heating the distillation pot using the heating mantle. If using a magnetic stirrer, ensure it is stirring at a moderate speed.
-
Collection of Low-Boiling Impurities (First Fraction): The temperature will begin to rise. Volatile impurities and residual solvents will distill first. Monitor the temperature at the distillation head. Collect this first fraction in a designated receiving flask. The temperature should stabilize during the distillation of a pure component.
-
Intermediate Fraction: After the low-boiling impurities have been removed, the temperature may drop slightly before rising again. It is advisable to collect an intermediate fraction in a separate receiving flask as the temperature approaches the expected boiling point of the product.
-
Collection of Pure Product (Main Fraction): The temperature will stabilize again at the boiling point of this compound under the applied vacuum. Collect this main fraction in a clean, pre-weighed receiving flask. The expected boiling point at reduced pressures can be estimated using a pressure-temperature nomograph. Based on available data, estimated boiling points are provided in Table 3.
-
Terminating the Distillation: Stop the distillation when only a small amount of residue remains in the distillation pot. Do not distill to dryness, as this can lead to the formation of peroxides or charring of the residue.
-
System Shutdown: Turn off the heating mantle and allow the apparatus to cool to room temperature. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus.
Estimated Boiling Points at Reduced Pressure
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~110 - 120 |
| 15 | ~118 - 128 |
| 20 | ~125 - 135 |
| 25 | ~130 - 140 |
Note: These are estimated values. Carboxylic acids can deviate from ideal behavior due to hydrogen bonding. The observed boiling point should be recorded.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Expected Results and Quality Control
The purified this compound should be a clear, colorless liquid. The purity of the collected fractions can be assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A successful purification should yield a product with a purity of >98%. The refractive index can also be used as a quick check for purity.
| Analysis | Expected Result |
| Purity (GC/HPLC) | > 98% |
| Appearance | Clear, colorless liquid |
| Refractive Index (n20/D) | 1.453 |
Safety Precautions
-
Handling: this compound is irritating to the eyes, respiratory system, and skin. Handle in a fume hood with appropriate PPE.
-
Vacuum: Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use. Use a safety shield.
-
Heating: Use a heating mantle controlled by a variable transformer. Do not use an open flame. Do not distill to dryness.
-
Pressure Release: Vent the system slowly to avoid sudden pressure changes that could cause the product to be drawn into the vacuum line.
By following this detailed protocol, researchers can effectively purify this compound to a high degree of purity suitable for further synthetic applications.
References
- 1. This compound(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. brainly.com [brainly.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Quantification of Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of cyclopentanecarboxylic acid using common analytical techniques. The selection of an appropriate method is critical for accurate and reliable data in research, quality control, and drug development. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methods Overview
The quantification of carboxylic acids like this compound can be challenging due to their polarity and, in the case of GC analysis, low volatility.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique ideal for trace-level analysis.[2] Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable compound.[3][4] Common derivatization methods include silylation and alkylation (esterification).[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of non-volatile or thermally labile compounds.[1] this compound can be analyzed directly by HPLC, often using UV detection.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This has become a gold standard for its high sensitivity, selectivity, and applicability to a broad range of compounds.[1] LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical methods discussed. Please note that these values are illustrative and should be determined for each specific application and laboratory.
| Parameter | GC-MS (with Derivatization) | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ng/L to µg/L range[7] | 11 to 8,026 µg/kg (for various organic acids)[8][9] | Sub ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | ng/L to µg/L range[7] | 40 to 26,755 µg/kg (for various organic acids)[8][9] | Sub ng/mL to pg/mL range |
| Linearity (r²) | > 0.995[2] | > 0.995 | > 0.99 |
| Accuracy (Recovery %) | 85-115%[2] | 76.3 to 99.2% (for various organic acids)[8][9] | Typically 80-120% |
| Precision (%RSD) | < 10%[7] | < 5.3% (intraday and interday)[8][9] | < 15% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Derivatization is a critical step for the successful analysis of this compound by GC-MS.[3][4] Methylation is a common and effective derivatization technique.
1. Sample Preparation and Derivatization (Methylation)
This protocol is adapted from a general procedure for the methylation of carboxylic acids.[10]
-
To a sample containing this compound in a reaction vial, add 1 mL of 2M methanolic HCl or BF₃-MeOH.
-
Seal the vial and heat at 60-80°C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of water, then vortex thoroughly.
-
Carefully remove the lower aqueous layer.
-
Wash the organic (hexane) layer with 1 mL of saturated sodium bicarbonate solution.
-
Wash the organic layer again with 1 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried hexane layer to a new vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
The following conditions are a starting point and may require optimization.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[10]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[10]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[10]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Mass Range: m/z 40-400.[10]
-
Solvent Delay: 3 minutes.[10]
3. Data Analysis
The resulting methyl cyclopentanecarboxylate (B8599756) can be identified by its mass spectrum and retention time. Quantification is achieved by creating a calibration curve using standards prepared in the same manner.
GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method allows for the direct analysis of this compound without derivatization.
1. Sample Preparation
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions
This is a reverse-phase HPLC method.[5]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Newcrom R1 or other suitable C18 column (e.g., 4.6 x 150 mm, 5 µm).[5][11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acid modifier. For example, acetonitrile/water with 0.1% phosphoric acid.[5] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[5]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10-20 µL.
3. Data Analysis
Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from standard solutions of this compound.
HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general workflow for the sensitive and selective quantification of this compound.
1. Sample Preparation
-
Sample preparation will depend on the matrix (e.g., plasma, urine). A protein precipitation or liquid-liquid extraction may be necessary for biological samples.
-
The final extract should be dissolved in the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.[10]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[10]
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be determined by fragmentation experiments.
Logical flow for LC-MS/MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Cyclopentane carboxylic acid | SIELC Technologies [sielc.com]
- 6. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for HPLC Analysis of Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanecarboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for its analysis. This document provides detailed application notes and protocols for the HPLC analysis of this compound.
Principle of the Method
The primary method for the analysis of this compound is reversed-phase HPLC. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724). An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Detection is commonly achieved using an ultraviolet (UV) detector at a low wavelength, typically around 210 nm, where the carboxyl group exhibits absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm or Primesep B, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |
| Alternative for MS compatibility: Replace Phosphoric Acid with 0.1% Formic Acid | |
| Mobile Phase Ratio | To be optimized (e.g., 30:70 Acetonitrile:Aqueous) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
Reagent and Standard Preparation
-
Solvents: Use HPLC-grade acetonitrile, and ultrapure water (18.2 MΩ·cm).
-
Acidifier: Use analytical grade phosphoric acid or formic acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
-
For Bulk Drug Substance:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase to a known concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma, Urine) - General Guidance:
-
Protein Precipitation: For plasma samples, add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE):
-
Acidify the sample with a suitable acid (e.g., HCl) to a pH below the pKa of this compound (~4.8).
-
Extract the sample with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Select an appropriate SPE cartridge (e.g., a mixed-mode anion exchange or a reversed-phase C18 cartridge).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Data Presentation
The performance of the HPLC method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
Table 2: Representative Method Validation Data
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time | ~4.5 min (dependent on exact conditions) |
Note: The values presented in this table are representative and should be experimentally determined for the specific method and instrumentation used.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Application Notes and Protocols for GC-MS Analysis of Cyclopentanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for the quantitative analysis of cyclopentanecarboxylic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed below are designed to ensure high sensitivity, selectivity, and reproducibility for the analysis of these compounds in various matrices.
Application Note 1: Quantitative Analysis of this compound Derivatives in Biological Matrices
This compound and its derivatives are of growing interest in pharmaceutical and metabolic research. Accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical platform for this purpose. However, due to the polar nature and low volatility of carboxylic acids, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1][2] This note outlines a validated approach for the analysis of these compounds, focusing on methyl ester derivatization.
The analytical workflow involves sample preparation, derivatization, GC-MS analysis, and data processing. A key aspect of method development is the selection of an appropriate internal standard to ensure accuracy and precision. For the analysis of cyclic carboxylic acids, a structurally similar compound that is not endogenously present in the sample is ideal.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (Plasma/Urine)
This protocol describes the extraction of this compound derivatives from a liquid biological matrix.
Materials:
-
Biological fluid (e.g., plasma, urine)
-
Internal Standard (IS) solution (e.g., Cyclohexanecarboxylic acid in methanol, 10 µg/mL)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Pipette 1.0 mL of the biological sample into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Acidify the sample to pH ~2 by adding 1M HCl.
-
Add 5.0 mL of MTBE to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Transfer the dried organic extract to a new tube for the derivatization step.
Protocol 2: Derivatization - Methyl Esterification
This protocol details the conversion of the carboxylic acid functional group to its methyl ester, which is more amenable to GC-MS analysis.[3]
Materials:
-
Dried sample extract from Protocol 1
-
Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)
-
Saturated sodium chloride solution
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Evaporate the solvent from the dried organic extract under a gentle stream of nitrogen.
-
Add 200 µL of 14% BF3-Methanol solution to the dried residue.
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the reaction mixture to room temperature.
-
Add 1.0 mL of hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes.
-
Carefully transfer the upper hexane layer containing the derivatized analytes to a clean GC vial with an insert for analysis.
GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and derivatives being analyzed.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is an example of a table summarizing the quantitative parameters for a hypothetical series of this compound methyl esters.
Table 1: Quantitative Data for this compound Derivatives
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Calibration Range (ng/mL) | R² |
| Methyl cyclopentanecarboxylate | 8.52 | 128 | 97 | 69 | 5 - 1000 | 0.998 |
| Methyl 2-methylcyclopentanecarboxylate | 9.15 | 142 | 111 | 83 | 5 - 1000 | 0.997 |
| Methyl 3-hydroxycyclopentanecarboxylate | 10.23 | 144 | 113 | 85 | 10 - 1500 | 0.995 |
| Cyclohexanecarboxylic acid methyl ester (IS) | 9.88 | 142 | 111 | 83 | - | - |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Experimental workflow for GC-MS analysis.
Logical Relationship of Derivatization
The diagram below outlines the rationale behind the derivatization step.
Caption: Rationale for derivatization in GC-MS.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cyclopentyl Moieties as Building Blocks in Modern Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Cycloalkyl functionalities, particularly the cyclopentyl group and its derivatives, are increasingly utilized as key structural motifs in the design of novel agrochemicals. The incorporation of these aliphatic rings can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity, thereby enhancing its biological activity and target specificity. While direct derivatization of cyclopentanecarboxylic acid is one synthetic route, the inclusion of cyclopentyl-like structures can also be achieved through multi-step syntheses, culminating in highly active fungicides, herbicides, and insecticides.
This document provides detailed application notes on the use of cyclopentyl and related cycloalkyl moieties in agrochemicals, with a specific focus on the fungicide Sedaxane, a prominent example of a succinate (B1194679) dehydrogenase inhibitor (SDHI). We will explore its synthesis, mechanism of action, and present relevant experimental protocols and quantitative data.
Featured Agrochemical: Sedaxane
Sedaxane is a broad-spectrum pyrazole-carboxamide fungicide developed by Syngenta for the control of seed- and soil-borne fungal pathogens.[1][2] It is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which act by disrupting the fungal mitochondrial respiratory chain.[1] The chemical structure of Sedaxane is N-[2-([1,1′-Bi(cyclopropan)]-2-yl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[2] Although not a direct derivative of this compound, its structure contains a bicyclopropyl (B13801878) group, a close structural relative of the cyclopentyl moiety, highlighting the importance of small cycloalkyl rings in modern fungicide design.
Data Presentation
Table 1: Physicochemical Properties of Sedaxane
| Property | Value | Reference |
| IUPAC Name | N-[2-([1,1′-Bi(cyclopropan)]-2-yl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | [3] |
| CAS Number | 874967-67-6 | [3] |
| Molecular Formula | C₁₈H₁₉F₂N₃O | [3] |
| Molar Mass | 331.367 g·mol⁻¹ | [3] |
| Appearance | White powder | [3] |
| Melting Point | 121.4 °C | [3] |
| Water Solubility | 0.67 g/L (at 20 °C) | [3] |
Table 2: Efficacy of Sedaxane Against Key Fungal Pathogens
| Pathogen | Disease | Efficacy/Control | Reference |
| Ustilago nuda | Loose smut | High level of protection | [4] |
| Tilletia caries | Common bunt | High level of protection | [4] |
| Monographella nivalis | Snow mould | Effective control, especially in combination with fludioxonil | [4] |
| Pyrenophora graminea | Leaf stripe | High level of protection | [4] |
| Rhizoctonia solani | Rhizoctonia root rot | High level of protection, resulting in increased yield | [4] |
| Rhizoctonia cerealis | Sharp eyespot | Effective control | [4] |
Signaling Pathway and Mechanism of Action
Sedaxane's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, which is a crucial component of both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle in fungi.[1][5]
The SDH enzyme complex is composed of four subunits (SDHA, SDHB, SDHC, and SDHD).[1] Sedaxane binds to the ubiquinone-binding site (Qp site) within the SDHC and SDHD subunits.[1] This binding physically blocks the natural substrate, ubiquinone, from accessing the active site.[1]
The inhibition of the SDH complex has two major consequences for the fungal cell:
-
Disruption of the Electron Transport Chain: The flow of electrons from succinate to the rest of the ETC is halted, preventing the generation of ATP through oxidative phosphorylation.[1]
-
Interruption of the Tricarboxylic Acid (TCA) Cycle: The oxidation of succinate to fumarate (B1241708) is blocked, leading to a disruption of the central metabolic pathway.[1]
This dual impact on cellular respiration and metabolism leads to a rapid depletion of cellular energy, ultimately resulting in fungal cell death.[1]
Figure 1. Mechanism of action of Sedaxane on the fungal respiratory chain.
Experimental Protocols
Synthesis of Sedaxane
The synthesis of Sedaxane is a multi-step process that involves the creation of a unique bicyclopropyl aniline (B41778) moiety which is then coupled with a pyrazole (B372694) carboxylic acid derivative.[2][3]
References
Preparation of Cyclopentanecarboxylic Acid Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanecarboxylic acid chloride, also known as cyclopentanecarbonyl chloride, is a key reactive intermediate in organic synthesis. Its high reactivity makes it an invaluable building block for the synthesis of a wide range of derivatives, including esters, amides, and ketones, which are frequently found in pharmaceuticals and other bioactive molecules. The conversion of the relatively unreactive this compound to its highly reactive acid chloride derivative is a crucial step in many synthetic routes. This document provides detailed application notes and protocols for the two most common and effective methods for this transformation: reaction with thionyl chloride (SOCl₂) and reaction with oxalyl chloride ((COCl)₂).
Recommended Synthetic Methodologies
The preparation of this compound chloride from this compound is efficiently achieved using either thionyl chloride or oxalyl chloride. Both reagents work by converting the hydroxyl group of the carboxylic acid into an excellent leaving group, thereby facilitating nucleophilic acyl substitution. The choice between these two reagents often depends on the desired purity, reaction scale, and sensitivity of other functional groups present in the substrate.
Method A: Thionyl Chloride
This is a classic and widely used method. The reaction proceeds readily, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Method B: Oxalyl Chloride
Often preferred for its milder reaction conditions and even more volatile byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride), this method can provide higher purity crude product. It is particularly useful for small-scale preparations and for substrates that are sensitive to the higher temperatures that may be used with thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to accelerate the reaction.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound chloride. This data is compiled from procedures for the target molecule and closely related alicyclic carboxylic acids.
| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Stoichiometry | 2.0 - 3.0 equivalents | 1.2 - 1.5 equivalents |
| Catalyst | None required | N,N-Dimethylformamide (catalytic) |
| Solvent | Neat SOCl₂ or inert solvent (e.g., DCM, Toluene) | Anhydrous Dichloromethane (B109758) (DCM) |
| Temperature | Reflux (typically 70-80 °C) | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Typical Yield | > 90% | > 95% |
| Purification | Fractional Distillation (vacuum) | Removal of volatiles (vacuum) or Distillation |
| Product Purity | High after distillation | Very high, often used crude |
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and toxic, and the reactions evolve noxious gases (HCl, SO₂, CO, CO₂). All glassware must be thoroughly dried to prevent hydrolysis of the reagents and the product.
Protocol 1: Synthesis using Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Inert solvent (optional, e.g., dichloromethane or toluene)
-
Aqueous NaOH (for gas trap)
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH)
-
Heating mantle
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet to a trap, place this compound (1.0 eq).
-
Add excess thionyl chloride (2.0-3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene (B28343) can be used.[1]
-
Stir the mixture at room temperature for 30 minutes.
-
Gently heat the mixture to reflux (typically around 70-80 °C).[1]
-
Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.[1]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation or under reduced pressure (rotary evaporation).
-
The crude this compound chloride can be purified by fractional distillation under reduced pressure to yield the pure product.[1]
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-dimethylformamide (DMF), anhydrous
Equipment:
-
Flame-dried, round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Syringe
-
Ice bath
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution.[1]
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (approximately 1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]
-
The solvent and excess reagents are volatile and can be carefully removed under reduced pressure.
-
The resulting crude this compound chloride is often of high purity and can be used directly for the next step or further purified by vacuum distillation.[1] A reported yield for the analogous synthesis of cyclohexanecarboxylic acid chloride is 92%.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of this compound chloride.
References
Application Notes and Protocols for the Large-Scale Synthesis of Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanecarboxylic acid (CPCA) is a valuable carbocyclic building block in the synthesis of a wide range of pharmaceutical compounds, agrochemicals, and specialty materials. Its unique five-membered ring structure imparts specific conformational properties to molecules, making it a key intermediate in the development of novel chemical entities. The efficient and scalable synthesis of CPCA is therefore of significant interest to the chemical and pharmaceutical industries.
This document provides detailed application notes and experimental protocols for several key methods of large-scale this compound synthesis. The protocols are based on established and reliable chemical transformations, offering a comparative overview to aid in method selection based on available starting materials, equipment, and desired scale.
Comparative Overview of Synthetic Routes
The selection of a synthetic route for large-scale production depends on various factors including cost and availability of starting materials, overall yield, purity of the final product, reaction conditions, and safety considerations. The following table summarizes the key quantitative parameters for the prominent synthetic methods detailed in this document.
| Synthetic Method | Primary Starting Materials | Key Reagents | Typical Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Favorskii Rearrangement | 2-Chlorocyclohexanone (B41772) | Sodium Methoxide (B1231860), NaOH/HCl | 50-60% | >98% | Utilizes readily available cyclic ketone. | Multi-step process (ester formation then hydrolysis). |
| From Cyclopentene (B43876) Oxide | Cyclopentene Oxide | Mg, CO₂, TMSCl, Pd/C, H₂ | ~76% | >98% | High overall yield and purity.[1] | Requires handling of CO₂ gas and catalytic hydrogenation.[1] |
| Malonic Ester Synthesis | Diethyl Malonate, 1,4-Dibromobutane | Sodium Ethoxide, KOH/HCl | 60-70% (estimated) | >95% | Classic and reliable C-C bond formation. | Requires strong base and subsequent hydrolysis/decarboxylation steps. |
| Grignard Reaction | Cyclopentyl Bromide | Magnesium (Mg), CO₂ (dry ice) | 65-80% | >97% | Direct carboxylation of the cyclopentyl ring. | Grignard reagents are moisture-sensitive; requires anhydrous conditions. |
| Oxidation of Cyclopentylmethanol | Cyclopentylmethanol | Jones Reagent (CrO₃/H₂SO₄) | 75-90% | >95% | High-yielding, direct oxidation.[2] | Uses toxic hexavalent chromium; strongly acidic.[2] |
Experimental Protocols & Workflows
Protocol 1: Synthesis via Favorskii Rearrangement
This two-step method involves the ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate (B8599756), followed by hydrolysis to the desired carboxylic acid.[3][4]
Step 1: Synthesis of Methyl Cyclopentanecarboxylate
-
Materials: 2-Chlorocyclohexanone (132.6 g, 1.0 mol), Sodium Methoxide (58.0 g, 1.07 mol), Anhydrous Diethyl Ether (360 mL), 5% HCl, 5% NaHCO₃, Saturated NaCl solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Equip a 1-L three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry and protected with calcium chloride drying tubes.
-
Charge the flask with a suspension of sodium methoxide in 330 mL of anhydrous diethyl ether and begin stirring.
-
Add a solution of 2-chlorocyclohexanone in 30 mL of anhydrous ether dropwise to the stirred suspension. The reaction is exothermic; control the rate of addition to maintain a gentle reflux (approx. 40 minutes).
-
After the addition is complete, heat the mixture under reflux for 2 hours.
-
Cool the mixture and add water until all salts are dissolved (approx. 175 mL).
-
Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of ether.
-
Combine all ethereal solutions and wash successively with 100 mL portions of 5% HCl, 5% aqueous NaHCO₃, and saturated NaCl solution.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
Distill the crude ester under reduced pressure. The yield of methyl cyclopentanecarboxylate is typically 72-78 g (56-61%).[3]
-
Step 2: Hydrolysis to this compound
-
Materials: Methyl Cyclopentanecarboxylate (72.0 g, 0.56 mol), Sodium Hydroxide (B78521) (34.0 g, 0.85 mol), Water (300 mL), Concentrated HCl.
-
Procedure:
-
In a 1-L flask, dissolve sodium hydroxide in water and add the methyl cyclopentanecarboxylate.
-
Heat the mixture to reflux with stirring for 4 hours until the ester layer disappears.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH < 2.
-
Extract the product with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Synthesis from Cyclopentene Oxide
This two-step synthesis begins with the carboxylation of cyclopentene oxide, followed by dehydroxylation.[1]
Step 1: Synthesis of 2-Hydroxythis compound
-
Materials: Cyclopentene Oxide (8.4 g, 0.1 mol), Magnesium powder (2.4 g, 0.1 mol), Dry DMF (50 mL), Carbon Dioxide (gas), Trimethylsilyl chloride (TMSCl, 16.3 g, 0.15 mol), 1N HCl, Ethyl Acetate.
-
Procedure:
-
In a dry reaction vessel, dissolve cyclopentene oxide in dry DMF.
-
Add magnesium powder and stir the suspension.
-
Cool the mixture to -10°C and begin bubbling carbon dioxide gas through the solution.
-
Simultaneously, add TMSCl to the mixture.
-
Maintain the reaction at a temperature below 0°C for 4-5 hours.
-
Add the resulting filtrate to a 1N HCl solution, adjusting the pH to 3-4.
-
Extract the aqueous solution twice with 60 mL of ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry, and distill the solvent to obtain 2-hydroxythis compound (Yield: 89%).[1]
-
Step 2: Catalytic Dehydroxylation
-
Materials: 2-Hydroxythis compound (11.58 g, 89 mmol), Ethanol (B145695) (80 mL), 10% Palladium on Carbon (Pd/C, 0.33 g), Perchloric acid (0.13 g), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the 2-hydroxythis compound in ethanol in a hydrogenation reactor.
-
Add 10% Pd/C and perchloric acid.
-
Purge the reactor with nitrogen three times, then introduce hydrogen gas to a pressure of 3-4 kg/cm ².
-
Heat the reaction to 45-50°C and maintain for 6 hours.
-
After cooling, filter to remove the Pd/C catalyst.
-
Evaporate the majority of the solvent, then add 15% HCl to adjust the pH to 2-3.
-
Extract the product with 90 mL of ethyl acetate.
-
Purify by vacuum distillation to obtain this compound as a liquid that solidifies upon refrigeration (Yield: 85%, Purity by ¹H NMR: 98%).[1]
-
Protocol 3: Malonic Ester Synthesis
This classic method builds the cyclopentane (B165970) ring from acyclic precursors, followed by hydrolysis and decarboxylation.
-
Materials: Diethyl Malonate (160 g, 1.0 mol), 1,4-Dibromobutane (216 g, 1.0 mol), Sodium Ethoxide (136 g, 2.0 mol), Absolute Ethanol, 50% KOH solution, Concentrated HCl.
-
Procedure:
-
Cyclization: In a large, dry flask equipped with a stirrer and reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate, followed by the dropwise addition of 1,4-dibromobutane. Heat the mixture to reflux for 4-6 hours to form diethyl cyclopentane-1,1-dicarboxylate.
-
Hydrolysis: After cooling, add a 50% aqueous solution of potassium hydroxide (KOH) to the reaction mixture. Heat to reflux for an additional 8-12 hours to hydrolyze the diester to the dicarboxylate salt.
-
Acidification: Cool the basic solution in an ice bath and carefully acidify with concentrated HCl. Cyclopentane-1,1-dicarboxylic acid will precipitate.
-
Decarboxylation: Isolate the dicarboxylic acid intermediate. Place it in a distillation apparatus and heat to 160-180°C. The dicarboxylic acid will melt and decarboxylate, evolving CO₂.
-
Purification: Distill the resulting crude this compound under reduced pressure to obtain the pure product.
-
Protocol 4: Grignard Reaction
This protocol describes the formation of a Grignard reagent from cyclopentyl bromide and its subsequent reaction with carbon dioxide.
-
Materials: Magnesium turnings (26.7 g, 1.1 mol), Anhydrous Diethyl Ether or THF (1 L), Cyclopentyl Bromide (149 g, 1.0 mol), Dry Ice (solid CO₂), 6M HCl.
-
Procedure:
-
Grignard Reagent Formation: In a large, flame-dried, three-necked flask with a condenser and dropping funnel, place the magnesium turnings. Add ~100 mL of anhydrous ether. Add a small portion of the cyclopentyl bromide to initiate the reaction (a small iodine crystal can be used if needed). Once the reaction starts (cloudiness, gentle boiling), add the remaining cyclopentyl bromide dissolved in ~400 mL of ether dropwise at a rate that maintains a steady reflux. After addition, reflux for an additional hour to ensure complete formation of cyclopentylmagnesium bromide.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Cautiously add crushed dry ice in small portions to the vigorously stirred solution. Alternatively, pour the Grignard solution slowly onto an excess of crushed dry ice in a separate flask. A viscous precipitate will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Workup: Slowly add 6M HCl (approx. 500 mL) to the reaction mixture with cooling to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify the product by vacuum distillation.
-
Protocol 5: Oxidation of Cyclopentylmethanol
This method utilizes a strong oxidizing agent, Jones reagent, to convert the primary alcohol directly to the carboxylic acid.[2]
-
Materials: Cyclopentylmethanol (100 g, 1.0 mol), Acetone (B3395972) (1.5 L), Jones Reagent (approx. 400 mL of 2.7M solution), Isopropanol (B130326).
-
Preparation of Jones Reagent (2.7M): Dissolve 267 g of chromium trioxide (CrO₃) in 230 mL of concentrated sulfuric acid, then carefully dilute with water to a final volume of 1 liter. Caution: This reagent is highly toxic, corrosive, and a strong oxidant.
-
Procedure:
-
In a large flask equipped with a mechanical stirrer and thermometer, dissolve cyclopentylmethanol in acetone and cool the solution to 0°C in an ice bath.
-
Add the Jones reagent dropwise, maintaining the internal temperature between 0-10°C. The color will change from orange to a murky green.
-
After the addition is complete, allow the mixture to stir for 2 hours at room temperature.
-
Quench the excess oxidant by the careful addition of isopropanol until the orange color is no longer present.
-
Filter the mixture to remove the green chromium salts.
-
Remove the majority of the acetone by rotary evaporation.
-
Add water to the residue and extract the product with diethyl ether (3 x 300 mL).
-
Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation.
-
References
Troubleshooting & Optimization
Common impurities in commercial Cyclopentanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Cyclopentanecarboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in commercial this compound?
A1: Common impurities in commercial this compound can originate from the synthetic route used for its manufacture and the subsequent purification process. These can be broadly categorized as:
-
Residual Starting Materials: Unreacted precursors from the synthesis process.
-
Reaction Byproducts: Unwanted molecules formed during the synthesis.
-
Residual Solvents: Solvents used during the reaction or purification steps.
-
Water: Moisture content can affect reactivity in certain applications.[1]
Q2: How do the different synthesis methods influence the impurity profile?
A2: The impurity profile is highly dependent on the manufacturing process. Two common routes for synthesizing this compound are the Favorskii rearrangement and the malonic ester synthesis.
-
Favorskii Rearrangement: This method involves the ring contraction of a 2-halocyclohexanone.[2] Potential impurities from this route can include unreacted 2-chlorocyclohexanone (B41772) and high-boiling condensation byproducts.[3]
-
Malonic Ester Synthesis: This route utilizes diethyl malonate and 1,4-dibromobutane.[4] In this case, residual diethyl malonate, 1,4-dibromobutane, and byproducts from incomplete reactions or side reactions may be present.
Q3: What are the typical purity specifications for commercial this compound?
A3: Reputable suppliers typically provide this compound with a high purity, often exceeding 97% as determined by gas chromatography (GC).[1] The water content is also a critical quality parameter, generally kept below 1.0%, as determined by Karl Fischer titration.[1]
Troubleshooting Guide
Issue: Unexpected side reactions or low yield in my experiment.
Possible Cause 1: Presence of unreacted starting materials.
-
Troubleshooting: Verify the purity of your this compound using an appropriate analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If significant levels of starting materials from the synthesis are detected, consider repurifying the acid or obtaining a higher purity grade from your supplier.
Possible Cause 2: Excessive water content.
-
Troubleshooting: Water can interfere with many organic reactions, particularly those involving organometallic reagents or acid chlorides. Determine the water content using Karl Fischer titration.[1] If the water content is high, you may need to dry the material using standard laboratory procedures.
Issue: Inconsistent results between different batches of this compound.
Possible Cause: Variation in the impurity profile.
-
Troubleshooting: Different batches may have slight variations in their impurity profiles, even if the overall purity is within specification. It is good practice to characterize each new batch by GC or HPLC to identify any new or significantly different impurity peaks that might be affecting your reaction.
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Category | Potential Compounds | Likely Origin |
| Residual Starting Materials | 2-Chlorocyclohexanone | Favorskii Rearrangement |
| Diethyl malonate | Malonic Ester Synthesis | |
| 1,4-Dibromobutane | Malonic Ester Synthesis | |
| Reaction Byproducts | High-boiling condensation products | Favorskii Rearrangement |
| Cyclopentene-1-carboxylic acid | Incomplete hydrogenation route | |
| Residual Solvents | Ethanol, Diethyl ether, Ethyl acetate | Reaction and purification steps |
| Other | Water | Incomplete drying or atmospheric absorption |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify volatile impurities.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating carboxylic acids.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify non-volatile impurities.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of about 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Purity is determined by the area percent method. Impurities can be identified by comparing their retention times to those of known standards or by using a mass spectrometer (LC-MS) for identification.[6]
Mandatory Visualization
Caption: Workflow for the analysis of commercial this compound.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. innospk.com [innospk.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Cyclopentanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclopentanecarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
I. Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772)
The Favorskii rearrangement is a powerful method for ring contraction, converting 2-halocycloalkanones into cycloalkanecarboxylic acid esters. In the synthesis of this compound, 2-chlorocyclohexanone is treated with a base, such as sodium methoxide (B1231860), to yield methyl cyclopentanecarboxylate, which is then hydrolyzed to the final acid product.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the Favorskii rearrangement for this compound synthesis?
A1: The main side reactions include the formation of high-boiling condensation products and, if α,α'-dihaloketones are present as impurities, the formation of α,β-unsaturated carbonyl compounds.[1][2] The condensation products typically arise from the reaction of the starting material or the product with the base.[3]
Q2: My reaction yield is low, and I observe a significant amount of a high-boiling residue. What could be the cause?
A2: This is likely due to condensation side reactions. These are often promoted by high concentrations of the base or elevated temperatures. The reverse addition of reagents, where the base is added to the chloroketone, can also increase the formation of these byproducts.
Q3: How can I minimize the formation of condensation byproducts?
A3: To minimize condensation products, it is recommended to add the 2-chlorocyclohexanone solution dropwise to a suspension of sodium methoxide in ether. This ensures that the concentration of the enolate intermediate remains low. Maintaining a controlled reaction temperature is also crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of methyl cyclopentanecarboxylate | Formation of high-boiling condensation byproducts. | Add 2-chlorocyclohexanone dropwise to the sodium methoxide suspension. Control the reaction temperature carefully. |
| Incomplete reaction. | Ensure the use of a slight excess of sodium methoxide and allow for sufficient reaction time (e.g., reflux for 2 hours or let stand overnight). | |
| Formation of α,β-unsaturated ketones | Presence of α,α'-dihaloketones in the starting material. | Purify the 2-chlorocyclohexanone starting material before use. |
Experimental Protocol: Synthesis of Methyl Cyclopentanecarboxylate
This protocol is adapted from Organic Syntheses.
-
Apparatus Setup: A dry 1-liter three-necked, round-bottomed flask is equipped with an efficient stirrer, a spiral reflux condenser, and a dropping funnel. All openings are protected with calcium chloride drying tubes.
-
Reagent Preparation: A suspension of 58 g (1.07 moles) of sodium methoxide in 330 ml of anhydrous ether is added to the flask, and stirring is initiated.
-
Reaction: A solution of 133 g (1 mole) of 2-chlorocyclohexanone diluted with 30 ml of dry ether is added dropwise to the stirred suspension. The exothermic reaction is regulated by the rate of addition (approximately 40 minutes).
-
Reflux: After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.
-
Workup: The mixture is cooled, and water is added to dissolve the salts. The ether layer is separated, and the aqueous layer is extracted with ether. The combined ethereal solutions are washed with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Purification: The ether solution is dried over magnesium sulfate, and the ether is removed by distillation. The crude ester is then purified by fractional distillation.
II. Grignard Reaction with Carbon Dioxide
This synthesis involves the reaction of a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide) with solid carbon dioxide (dry ice), followed by an acidic workup to produce this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Grignard synthesis of this compound?
A1: The most prevalent side reaction is the Wurtz coupling, where the Grignard reagent reacts with the unreacted cyclopentyl halide to form dicyclopentyl.[4][5] This reduces the yield of the desired carboxylic acid.
Q2: I am observing a significant amount of dicyclopentyl in my product mixture. How can I prevent this?
A2: To minimize Wurtz coupling, you should:
-
Add the cyclopentyl halide slowly and dropwise to the magnesium turnings to maintain a low concentration of the halide.[4]
-
Control the reaction temperature, as higher temperatures can favor the coupling reaction.[4]
-
Ensure a large surface area of magnesium to promote the formation of the Grignard reagent over the coupling reaction.[5]
-
The choice of solvent can also be critical; for some substrates, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can suppress Wurtz coupling compared to THF.[4]
Q3: My Grignard reaction is not initiating. What should I do?
A3: Initiation problems are common. Ensure all glassware is flame-dried and the solvent is anhydrous.[6] Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help start the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of dicyclopentyl (Wurtz coupling product) | High local concentration of cyclopentyl halide. Elevated reaction temperature. | Add the cyclopentyl halide slowly to the magnesium. Maintain a controlled, gentle reflux. Consider using a different solvent like 2-MeTHF.[4] |
| Low yield of carboxylic acid | Reaction with atmospheric moisture or oxygen. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Incomplete carboxylation. | Use a large excess of freshly crushed dry ice. Pour the Grignard solution onto the dry ice to ensure rapid reaction.[7] |
Quantitative Data: Solvent Effect on Wurtz Coupling
The following table illustrates the effect of the solvent on the yield of the Grignard product versus the Wurtz coupling byproduct for a reactive halide.
| Solvent | Yield of Grignard Product (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling. |
Data adapted from Kadam et al., Green Chem., 2013, 15, 1860-1864.[4]
Experimental Protocol: Carboxylation of Cyclopentylmagnesium Bromide
-
Grignard Reagent Formation: In an oven-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate and sustain the reaction.
-
Carboxylation: The prepared Grignard solution is transferred via cannula onto a large excess of freshly crushed solid carbon dioxide with vigorous stirring.
-
Workup: After the excess CO₂ has sublimated, the reaction is quenched with a dilute acid (e.g., HCl).
-
Extraction and Purification: The aqueous layer is extracted with ether. The combined organic layers are then extracted with a base (e.g., NaOH) to separate the carboxylic acid from neutral byproducts like dicyclopentyl. The basic aqueous layer is then acidified to precipitate the this compound, which can be further purified by recrystallization or distillation.[7]
III. Malonic Ester Synthesis
This classical method involves the alkylation of diethyl malonate with a 1,4-dihalobutane, followed by hydrolysis and decarboxylation to yield this compound.
Frequently Asked Questions (FAQs)
Q1: What are the major side reactions in the malonic ester synthesis of this compound?
A1: The primary side reaction is dialkylation, where the mono-alkylated intermediate is further alkylated by another molecule of the dihalide, leading to polymeric byproducts.[8][9] Incomplete hydrolysis of the ester groups or incomplete decarboxylation of the resulting malonic acid are also common issues.[10][11]
Q2: How can I avoid the formation of dialkylated and polymeric byproducts?
A2: To favor the desired intramolecular cyclization, the reaction should be run under high dilution conditions. This is achieved by the slow, dropwise addition of the 1,4-dihalobutane and diethyl malonate to a solution of the base. This keeps the concentration of the reactants low, favoring the intramolecular reaction over intermolecular polymerization.
Q3: My hydrolysis step is incomplete. What can I do to ensure full conversion to the dicarboxylic acid?
A3: Incomplete hydrolysis can be due to steric hindrance or insufficient reaction time/temperature.[10] To drive the reaction to completion, you can increase the reaction temperature, prolong the reaction time, or use a stronger base like potassium hydroxide (B78521) for saponification.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of polymeric byproducts | Intermolecular dialkylation. | Use high-dilution techniques. Add the reactants slowly and separately to the base solution. |
| Incomplete hydrolysis of the diethyl ester | Steric hindrance or mild reaction conditions. | Increase the temperature and/or duration of the hydrolysis step. Use a stronger base like KOH.[10] |
| Incomplete decarboxylation | Insufficient heating. | Ensure the temperature is high enough during the final acidification and heating step to facilitate the loss of CO₂.[11] |
Experimental Protocol: Malonic Ester Synthesis of this compound
-
Enolate Formation: Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol (B145695).
-
Alkylation/Cyclization: A solution of diethyl malonate and 1,4-dibromobutane (B41627) in ethanol is added dropwise to the refluxing solution of sodium ethoxide. The reaction mixture is then refluxed for several hours.
-
Hydrolysis (Saponification): A concentrated aqueous solution of sodium hydroxide is added, and the mixture is refluxed to hydrolyze the ester groups.
-
Decarboxylation: The resulting solution is cooled and acidified with a strong acid (e.g., H₂SO₄) and then heated to effect decarboxylation.
-
Purification: The final product, this compound, is isolated by extraction and purified by distillation.
IV. Oxidation of Cyclopentylmethanol
This method involves the oxidation of the primary alcohol, cyclopentylmethanol, to the corresponding carboxylic acid using a strong oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the main side product in the oxidation of cyclopentylmethanol?
A1: The primary side product is the intermediate aldehyde, cyclopentanecarboxaldehyde.[12] This occurs if the oxidation is incomplete.
Q2: How can I ensure the complete oxidation of cyclopentylmethanol to the carboxylic acid?
A2: To favor the formation of the carboxylic acid, you should use an excess of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄).[13][14] Performing the reaction at an elevated temperature and ensuring a sufficient reaction time will also drive the reaction to completion.[15]
Q3: Can I use a milder oxidizing agent for this conversion?
A3: Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will selectively oxidize the primary alcohol to the aldehyde and will not yield the carboxylic acid.[12] Therefore, a strong oxidizing agent is necessary for this synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of cyclopentanecarboxaldehyde in the product | Incomplete oxidation. | Use an excess of a strong oxidizing agent (e.g., KMnO₄, Jones reagent). Increase the reaction temperature and/or time.[15] |
| Low yield | Over-oxidation and cleavage of the cyclopentane (B165970) ring (rare with appropriate reagents). | Use controlled reaction conditions and avoid excessively harsh oxidizing agents or temperatures. |
Experimental Protocol: Oxidation of Cyclopentylmethanol with KMnO₄
-
Reaction Setup: Cyclopentylmethanol is dissolved in a suitable solvent (e.g., acetone (B3395972) or a mixture of t-butanol and water).
-
Oxidation: A solution of potassium permanganate (in excess) is added portion-wise to the stirred solution of the alcohol. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction progress is monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.
-
Workup: Once the reaction is complete, the excess permanganate is quenched (e.g., with a small amount of a bisulfite solution). The manganese dioxide is removed by filtration.
-
Isolation and Purification: The filtrate is acidified, and the this compound is extracted with an organic solvent. The product can then be purified by distillation or recrystallization.
V. Visualization of Workflows and Pathways
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
Caption: Reaction pathway for the malonic ester synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Given the reaction sequence starting from cyclopentanol (8.6 g): Oxidati.. [askfilo.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Cyclopentanecarboxylic Acid Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of cyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the esterification of this compound?
A1: The most common method for esterifying this compound is the Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction where the carboxylic acid reacts with an alcohol to form an ester and water.[1][2][3][4][5] To achieve a high yield of the desired ester, the reaction equilibrium must be shifted towards the products.[2][3][4]
Q2: Which catalysts are most effective for this reaction?
A2: Strong Brønsted acids are typically used as catalysts. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common and effective choices.[1][2] Lewis acids can also be employed. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][6]
Q3: How can I increase the yield of my cyclopentanecarboxylate (B8599756) ester?
A3: To maximize the ester yield, you need to shift the reaction equilibrium to the right, in accordance with Le Châtelier's principle.[3][7] There are two primary strategies to achieve this:
-
Use an excess of one reactant: Typically, the alcohol is used in large excess, as it is often less expensive and can also serve as the solvent.[1][2][7]
-
Remove water as it forms: Since water is a byproduct, its removal will drive the reaction forward. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent.[4][8]
Q4: What are typical reaction conditions for this esterification?
A4: Reaction conditions can vary, but generally involve heating the mixture of this compound, an excess of the alcohol, and a catalytic amount of strong acid to reflux.[9] Temperatures typically range from 60-120°C, and reaction times can vary from a few hours to overnight, depending on the specific alcohol and catalyst used.[9]
Q5: What potential side reactions should I be aware of?
A5: While Fischer esterification is generally a high-yielding reaction with simple substrates, potential side reactions can occur.[1] If the reaction temperature is too high, the acid catalyst can promote the dehydration of secondary or tertiary alcohols to form alkenes. For primary alcohols, intermolecular dehydration to form ethers is a possibility, though generally less favorable. With cyclic carboxylic acids, there are no commonly reported unique side reactions involving the ring itself under standard Fischer esterification conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Ester Yield | 1. Equilibrium not shifted: The reaction has reached equilibrium with significant amounts of starting material remaining. 2. Inactive or insufficient catalyst: The acid catalyst may be old, hydrated, or used in too small a quantity. 3. Insufficient reaction time or temperature: The reaction has not proceeded to completion. 4. Presence of water in reactants: Water in the starting materials will inhibit the forward reaction. | 1. Use a larger excess of the alcohol (5-10 equivalents or as the solvent).[2] Alternatively, remove water using a Dean-Stark apparatus.[4] 2. Use a fresh, anhydrous acid catalyst. Ensure an appropriate catalytic amount (typically 1-5 mol%). 3. Increase the reflux time and monitor the reaction progress by TLC or GC. Ensure the reaction is heated to an appropriate reflux temperature. 4. Use anhydrous alcohol and ensure the this compound is dry. |
| Difficulty in Product Purification | 1. Incomplete removal of acid catalyst and unreacted carboxylic acid: Residual acids can co-distill or contaminate the product. 2. Emulsion formation during workup: This can make phase separation difficult. 3. Incomplete removal of excess alcohol: Especially if the alcohol has a boiling point close to the product ester. | 1. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This will neutralize the acid catalyst and convert unreacted carboxylic acid into its water-soluble salt. 2. Add brine (saturated NaCl solution) during the workup to help break up emulsions. 3. Use rotary evaporation to remove the bulk of the excess alcohol before distillation. Perform a careful fractional distillation to separate the ester from any remaining alcohol. |
| Product is Contaminated with a Byproduct | 1. Alcohol dehydration: Formation of an alkene or ether from the alcohol at high temperatures. | 1. Lower the reaction temperature and/or use a milder acid catalyst. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating. |
Data Presentation
Table 1: Effect of Catalyst Concentration on Acid Conversion (Representative Data)
Based on data from a similar esterification reaction. The trend is applicable to this compound esterification.
| Catalyst (H₂SO₄) Concentration (mol%) | Acid Conversion (%) after 4 hours |
| 0 (uncatalyzed) | ~65 |
| 1.0 | ~78 |
| 2.5 | ~85 |
| 5.0 | ~92 |
Table 2: Effect of Alcohol to Acid Molar Ratio on Ester Yield (Representative Data)
Reaction Conditions: Reflux in toluene with 2 mol% p-TsOH, 6 hours.
| This compound (Equivalents) | Alcohol (Equivalents) | Approximate Yield (%) |
| 1 | 1 | 67 |
| 1 | 3 | 85 |
| 1 | 5 | 92 |
| 1 (Alcohol as solvent) | >10 | >95 |
Table 3: Physical Properties of Ethyl Cyclopentanecarboxylate
| Property | Value |
| CAS Number | 5453-85-0[10][11][12][13] |
| Molecular Formula | C₈H₁₄O₂[10][11][13] |
| Molecular Weight | 142.20 g/mol [10][13][14] |
| Boiling Point | 172-174 °C (at 752 Torr)[12][13][15] |
| Density | 0.958 g/cm³[12][13][15] |
| Flash Point | 56.4 °C[10][11][13] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol (B145695)
This protocol describes the synthesis of ethyl cyclopentanecarboxylate using an excess of ethanol as the reagent and solvent.
Materials:
-
This compound
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (for extraction, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and absolute ethanol (5-10 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.02-0.05 eq) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Workup - Neutralization: Dilute the residue with diethyl ether (or another suitable organic solvent) and transfer it to a separatory funnel. Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (repeat until no more CO₂ gas evolves)
-
Brine
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude ethyl cyclopentanecarboxylate by fractional distillation under atmospheric or reduced pressure, collecting the fraction at 172-174°C.[12][13][15]
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. cerritos.edu [cerritos.edu]
- 8. jove.com [jove.com]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. Cyclopentanecarboxylicacid, ethyl ester | CAS#:5453-85-0 | Chemsrc [chemsrc.com]
- 11. Page loading... [wap.guidechem.com]
- 12. ethyl cyclopentanecarboxylate CAS#: 5453-85-0 [m.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ethyl cyclopentanecarboxylate | 5453-85-0 [chemicalbook.com]
Technical Support Center: Cyclopentanecarboxylic Acid Purification
Welcome to the technical support center for the purification of Cyclopentanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound that are relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below. The compound's low melting point, which is close to room temperature, means it can exist as either a solid or a liquid, presenting unique handling challenges.[1][2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [5] |
| Molar Mass | 114.14 g/mol | [1] |
| Appearance | Colorless to yellow liquid or solid.[2][5] | [2][5] |
| Melting Point | 3-5 °C (lit.) | [3][4] |
| Boiling Point | 216 °C (lit.) | [3][4] |
| Density | 1.053 g/mL at 25 °C (lit.) | [3][4] |
| pKa | 4.99 at 25 °C | [2] |
| Water Solubility | Moderately soluble.[1] | [1] |
| Organic Solvent Solubility | Easily soluble in solvents like ethanol, ether, chloroform, and ethyl acetate; also shows good solubility in non-polar solvents like hexane (B92381) and toluene.[1][2] | [1][2] |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities are typically related to the synthetic route used. Common starting materials and reagents can lead to residual unreacted materials or side products. For instance, synthesis from 2-chlorocyclohexanone (B41772) can leave behind higher-boiling condensation products.[6] Synthesis involving diethyl malonate might contain related esters or salts.[7] Discoloration (yellow appearance) often indicates the presence of oxidation or degradation products.[2]
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification method depends on the nature of the impurities and the desired final purity.
-
Distillation (Vacuum): Highly effective for separating volatile impurities or non-volatile baseline materials. Given its high boiling point at atmospheric pressure, vacuum distillation is preferred to prevent thermal degradation.[2][4]
-
Recrystallization: Useful if the crude product is a solid and a suitable solvent system can be identified. The challenge lies in its low melting point, which can lead to "oiling out".
-
Liquid-Liquid Extraction: An excellent initial cleanup step. As a carboxylic acid, it can be converted to its water-soluble salt with a base (e.g., NaHCO₃), washed with an organic solvent to remove neutral impurities, and then re-acidified to recover the purified acid.[6]
-
Chromatography: Reverse-phase HPLC can be used for analysis and small-scale preparative separation to remove impurities with different polarities.[8][9]
Q4: What are the key safety considerations when handling this compound?
A4: this compound is an irritant. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[11][12] Avoid contact with skin and eyes.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10][13] For skin contact, wash with soap and plenty of water.[13] If inhaled, move to fresh air.[10][13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11][13]
Troubleshooting Purification Challenges
This guide addresses specific problems that may arise during the purification of this compound.
Recrystallization Issues
Problem 1: The compound "oils out" instead of crystallizing upon cooling.
-
Cause: The compound is coming out of solution at a temperature above its melting point. This is a common issue for low-melting-point solids like this compound.[14]
-
Solutions:
-
Add More Solvent: Re-heat the solution to dissolve the oil, add more of the hot solvent to lower the saturation point, and allow it to cool more slowly.[14]
-
Change Solvent System: Use a solvent with a lower boiling point.
-
Slow Cooling: Insulate the flask to ensure a very slow cooling rate. This gives the molecules more time to arrange into a crystal lattice.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. This can create nucleation sites for crystal growth.[14][15]
-
Problem 2: No crystals form after cooling, even in an ice bath.
-
Cause: The solution is not supersaturated, or nucleation is inhibited. This typically means too much solvent was used.[14][16][17]
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[16][17] Once a smaller volume is reached, allow it to cool again.
-
Induce Crystallization:
-
Re-evaluate Solvent: The chosen solvent may be too good, keeping the compound soluble even at low temperatures. A less effective solvent or a mixed-solvent system may be required.
-
Distillation Issues
Problem 3: The product is discolored or has low purity after distillation.
-
Cause: The boiling point is too high, causing thermal degradation, or the column efficiency is insufficient to separate impurities with close boiling points.
-
Solutions:
-
Use Vacuum: Perform the distillation under reduced pressure to lower the boiling point and prevent decomposition.
-
Fractional Distillation: If impurities have boiling points close to the product, use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.
-
Initial Cleanup: Do not rely on distillation alone. Perform a preliminary purification, such as an acid-base extraction, to remove the bulk of impurities before distilling.[2][4]
-
Problem 4: Bumping or unstable boiling during vacuum distillation.
-
Cause: Uneven heating or lack of nucleation sites for smooth boiling.
-
Solutions:
-
Use a Stir Bar: Vigorous stirring of the distillation pot ensures even heat distribution and provides a surface for smooth boiling.
-
Capillary Bubbler: Introduce a fine stream of nitrogen or argon gas through a capillary tube into the liquid to promote smooth boiling.
-
Heating Mantle & Insulation: Use a well-fitted heating mantle and wrap the distillation flask and column with glass wool or aluminum foil to ensure uniform heating and minimize heat loss.
-
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Vacuum Distillation
This protocol is effective for removing neutral impurities and colored byproducts.[2][4][6]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether (Et₂O).
-
Base Wash: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium chloride (NaCl).[2] The carboxylic acid will react to form its sodium salt, which dissolves in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer containing the impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 5% HCl) until the solution is acidic (pH ~2), which will precipitate the purified this compound.
-
Extraction: Extract the purified acid back into fresh diethyl ether.
-
Drying & Evaporation: Wash the ether extract with saturated brine, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent.[2]
-
Vacuum Distillation: Distill the resulting residue under vacuum to obtain the final pure product.
Protocol 2: General Recrystallization Procedure
This protocol is a general guideline and may need optimization based on the specific impurities present.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but sparingly soluble when cold. Given its properties, a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) might be necessary.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed pair) dropwise while heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.
Table 2: Purity and Yield Data from a Synthetic Example
| Step | Product | Yield | Purity (by ¹H NMR) |
| Synthesis | Crude 2-hydroxythis compound | 89% | - |
| Hydrogenation & Extraction | This compound | 85% | 98% |
Source: Adapted from a described synthetic preparation.[18]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 3400-45-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 3400-45-1 [m.chemicalbook.com]
- 5. CAS 3400-45-1: this compound | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Cyclopentane carboxylic acid | SIELC Technologies [sielc.com]
- 10. fishersci.com [fishersci.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. echemi.com [echemi.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. Page loading... [guidechem.com]
Technical Support Center: Favorskii Rearrangement for Cyclopentanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Favorskii rearrangement to synthesize cyclopentanecarboxylic acid from 2-chlorocyclohexanone (B41772).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the Favorskii rearrangement in this synthesis?
The Favorskii rearrangement is a base-catalyzed chemical reaction that converts an α-halo ketone into a carboxylic acid derivative. In the synthesis of this compound, the starting material, 2-chlorocyclohexanone, undergoes a ring contraction from a six-membered ring to a five-membered ring.[1][2] The reaction proceeds through a bicyclic cyclopropanone (B1606653) intermediate, which is then attacked by a hydroxide (B78521) ion, leading to the rearranged carboxylic acid product.[3][4]
Q2: What is the role of the base in this reaction?
The base, typically a hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), plays a crucial role in several steps of the mechanism.[5][6] It initiates the reaction by deprotonating the α'-carbon of the 2-chlorocyclohexanone to form an enolate.[7] Subsequently, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the cyclopropanone intermediate, which facilitates the ring-opening and formation of the final this compound.[8]
Q3: Can I use other bases for this rearrangement?
While hydroxide bases are used to produce the carboxylic acid, using an alkoxide base, such as sodium ethoxide, will result in the formation of the corresponding ester (e.g., ethyl cyclopentanecarboxylate).[7][9] The choice of base is therefore critical in determining the final product.[10]
Q4: What are the expected signs of a successful reaction?
A successful reaction is typically indicated by the consumption of the starting material, 2-chlorocyclohexanone, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon workup and acidification, the formation of a solid precipitate of this compound may be observed.
Q5: How can I confirm the identity and purity of my final product?
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (114.14 g/mol ).[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Inactive Base: The hydroxide base may have degraded due to prolonged exposure to air (absorption of CO₂).2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.3. Poor Quality Starting Material: The 2-chlorocyclohexanone may be impure or degraded.4. Side Reactions: Competing reactions may be consuming the starting material or intermediate. | 1. Use a fresh, high-quality batch of NaOH or KOH.2. Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC.3. Purify the 2-chlorocyclohexanone by distillation before use.4. Ensure optimal reaction conditions (see experimental protocols). Consider adjusting the base concentration, as higher concentrations can favor the rearrangement. |
| Presence of Oily Byproducts | 1. Incomplete Reaction: Unreacted 2-chlorocyclohexanone may remain.2. Formation of Side Products: Under certain conditions, side reactions can lead to the formation of other compounds. For instance, if using an alkoxide, α-methoxy-oxirane and α-methoxy ketone can be byproducts. | 1. Ensure the reaction has gone to completion by monitoring with TLC or GC.2. Purify the crude product. Recrystallization or column chromatography can be effective for removing oily impurities. |
| Difficulty in Isolating the Product | 1. Incomplete Acidification: The carboxylate salt may not have been fully protonated to the carboxylic acid.2. Product is Soluble in the Aqueous Layer: The product may have some solubility in water, leading to losses during extraction. | 1. Check the pH of the aqueous solution after acidification to ensure it is sufficiently acidic (pH < 2). Add more acid if necessary.2. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize the recovery of the product from the aqueous layer. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion.2. Inefficient Purification: The purification method used was not effective in separating the product from the starting material. | 1. Increase reaction time or temperature and monitor for the disappearance of the starting material spot on TLC.2. Optimize the purification process. Recrystallization from a suitable solvent system can be highly effective. If that fails, column chromatography may be necessary. |
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Favorskii Rearrangement
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Chlorocyclohexanone | Sodium Methoxide (B1231860) | Methanol (B129727)/Ether | 55 | 4 | Methyl cyclopentanecarboxylate | 78 | [5] |
| 2-Chlorocyclohexanone | Sodium Hydroxide | Water | Reflux | - | This compound | - | [2] |
| 2-Chlorocyclohexanone | Potassium Hydroxide | Water | Reflux | - | This compound | 95 | [15] |
| 2-Bromocyclohexanone | Sodium Hydroxide | Water | - | - | This compound | - | [2] |
Note: Yields can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of Methyl Cyclopentanecarboxylate (Illustrative for Ester Formation)
This protocol describes the synthesis of the methyl ester, which can be subsequently hydrolyzed to the carboxylic acid.
Materials:
-
2-chlorocyclohexanone
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure: [5]
-
A solution of sodium methoxide in methanol is freshly prepared by dissolving sodium (2.2 equivalents) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., Argon).
-
A solution of 2-chlorocyclohexanone (1.0 equivalent) in anhydrous diethyl ether is transferred via cannula to the freshly prepared sodium methoxide solution at 0 °C.
-
The resulting white slurry is allowed to warm to ambient temperature.
-
The reaction flask is equipped with a reflux condenser and heated in a preheated oil bath at 55 °C.
-
The reaction mixture is stirred at 55 °C for 4 hours.
-
After 4 hours, the reaction is cooled to ambient temperature and then further cooled to 0 °C in an ice/water bath.
-
The reaction is diluted with diethyl ether and quenched by the careful addition of saturated aqueous ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel to afford methyl cyclopentanecarboxylate.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the synthesis of the carboxylic acid using a hydroxide base.
Materials:
-
2-chlorocyclohexanone
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl)
-
Diethyl Ether
Procedure:
-
Dissolve 2-chlorocyclohexanone in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane if needed to improve solubility).
-
Add a solution of sodium hydroxide or potassium hydroxide in water.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to a pH below 2. The this compound should precipitate if it is a solid at room temperature, or it can be extracted.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., water or hexane) to obtain the pure product.
Mandatory Visualizations
Caption: Mechanism of the Favorskii Rearrangement.
Caption: Experimental Workflow for this compound Synthesis.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. purechemistry.org [purechemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. google.com [google.com]
- 9. homework.study.com [homework.study.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Cyclopentylcarboxylic acid [webbook.nist.gov]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. This compound(3400-45-1) 13C NMR spectrum [chemicalbook.com]
- 15. synarchive.com [synarchive.com]
Preventing byproduct formation in Grignard synthesis of Cyclopentanecarboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to minimize byproduct formation during the Grignard synthesis of cyclopentanecarboxylic acid.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, their likely causes, and recommended solutions.
Q1: My final product is contaminated with a significant amount of dicyclopentyl. How can I prevent this?
A1: The presence of dicyclopentyl indicates a significant side reaction known as Wurtz coupling. This occurs when the newly formed cyclopentylmagnesium bromide Grignard reagent reacts with unreacted cyclopentyl bromide starting material.[1][2] This side reaction consumes both your starting material and the desired Grignard reagent, leading to lower yields and purification challenges.
Strategies to Minimize Wurtz Coupling:
-
Slow Reagent Addition: Add the cyclopentyl bromide (usually dissolved in an anhydrous ether like THF or diethyl ether) to the magnesium turnings in a dropwise manner. A slow addition rate prevents the buildup of a high local concentration of the alkyl halide, which is a primary cause of Wurtz coupling.[1]
-
Temperature Control: The formation of a Grignard reagent is an exothermic process. Maintain a low and steady reaction temperature, typically below 10°C, using an ice bath.[1] Elevated temperatures and localized hotspots accelerate the rate of the Wurtz coupling reaction.[1][3]
-
Sufficient Magnesium Surface Area: Ensure the magnesium turnings are not clumped together and have a sufficient surface area. A limited magnesium surface can slow the rate of Grignard formation, leaving more unreacted alkyl halide available to participate in the coupling reaction.[1] Crushing larger pieces of magnesium in the flask (under an inert atmosphere) before adding the solvent can help expose a fresh, reactive surface.[4]
Q2: My overall yield is very low, and I've identified cyclopentane (B165970) as a major byproduct. What is the cause?
A2: The formation of cyclopentane is a clear indication that the Grignard reagent has been quenched by an acidic proton source. Grignard reagents are extremely strong bases and will react readily with even weak acids like water, alcohols, or terminal alkynes.[3][5] This acid-base reaction is typically faster than the desired carboxylation reaction.
Preventative Measures:
-
Rigorous Anhydrous Conditions: All glassware must be thoroughly dried before use (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere).
-
Use of Anhydrous Solvents: Use only high-quality anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (B95107) (THF).[5]
-
Exclusion of Atmospheric Moisture: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) and use a drying tube (filled with CaCl₂ or CaSO₄) to protect the reaction from atmospheric moisture.[6]
-
Dry Starting Materials: Ensure the cyclopentyl bromide is free of water.
Q3: The Grignard reagent formation is sluggish or fails to initiate. What can I do?
A3: Failure to initiate is a common problem, often due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide.[4]
Initiation Techniques:
-
Mechanical Activation: Place the magnesium turnings in the dry flask and stir them vigorously under an inert atmosphere to mechanically break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, exposing fresh metal.[1] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an activating agent; its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the magnesium is reactive.[4]
Q4: My reaction mixture turned dark, and the yield was poor after carboxylation. What happened?
A4: A dark-colored solution can indicate oxidation of the Grignard reagent by atmospheric oxygen.[3] While Grignard reagents are more sensitive to moisture, exposure to air can lead to the formation of magnesium alkoxide species, which reduces the yield of the desired carboxylic acid.[3][7]
Solution:
-
Maintain an Inert Atmosphere: As mentioned in A2, conducting the entire process under a positive pressure of an inert gas like nitrogen or argon is crucial. While the vapor pressure of the ether solvent can offer some protection by creating a solvent blanket, it is not a substitute for a proper inert atmosphere.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect in the Grignard synthesis of this compound?
A1: The three most common byproducts are:
-
Dicyclopentyl: Formed via Wurtz coupling during the Grignard reagent preparation.[1]
-
Cyclopentane: Formed if the Grignard reagent is exposed to water or other protic species.[9]
-
Oxidation Products: Formed from the reaction of the Grignard reagent with atmospheric oxygen.[3]
Q2: How do I perform the carboxylation step to maximize the yield of this compound?
A2: The carboxylation step involves the nucleophilic attack of the Grignard reagent on carbon dioxide.[10][11] For optimal results, this should be done at a low temperature. A common and effective method is to pour the prepared Grignard solution slowly onto an excess of crushed dry ice (solid CO₂).[9][12] The large excess of cold CO₂ helps to dissipate the heat from the exothermic reaction and ensures that each Grignard molecule is more likely to react with CO₂ than with the initially formed magnesium carboxylate salt.
Q3: How can I effectively purify the final this compound product from the neutral byproducts?
A3: Purification can be achieved through a liquid-liquid extraction that leverages the acidic nature of the desired product.[9] After the reaction is quenched with aqueous acid, the mixture will be in an organic solvent (e.g., diethyl ether).
-
Add an aqueous base solution (e.g., sodium hydroxide, NaOH) to the separatory funnel.
-
The carboxylic acid will be deprotonated to form the water-soluble sodium cyclopentanecarboxylate (B8599756) salt, which will move into the aqueous layer.
-
The neutral byproducts, such as dicyclopentyl, cyclopentane, and any unreacted cyclopentyl bromide, will remain in the organic layer.[9]
-
Separate the aqueous layer, cool it in an ice bath, and re-acidify it (e.g., with HCl) to precipitate the pure this compound, which can then be collected by filtration or extracted back into a fresh portion of organic solvent.
Data Presentation
Table 1: Effect of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Impact on Wurtz Coupling (Dicyclopentyl) | Impact on Protonation (Cyclopentane) | Recommendation |
| Addition Rate | Rapid | Increases | No direct effect | Add cyclopentyl bromide dropwise and slowly.[1] |
| Temperature | High (>25°C) | Increases | No direct effect | Maintain temperature below 10°C during Grignard formation.[1][3] |
| Atmosphere | Air | No direct effect | Increases (due to moisture) | Use a dry, inert atmosphere (N₂ or Ar).[6] |
| Solvent/Glassware | Wet | No direct effect | Increases significantly | Use anhydrous solvents and oven-dried glassware.[5] |
Table 2: Influence of Solvent on Wurtz Coupling (Illustrative Example with Benzyl (B1604629) Chloride)
| Solvent | Grignard Yield (%) | Wurtz Byproduct (%) | Comment |
| Diethyl Ether (Et₂O) | 94 | Minimal | Excellent yield with low byproduct formation.[1] |
| Tetrahydrofuran (THF) | 27 | Significant | Poor yield due to substantial Wurtz coupling for this specific reactive halide.[1] |
Note: While this data is for benzyl chloride, it illustrates the critical role solvent can play. For cyclopentyl bromide, both Diethyl Ether and THF are commonly used, but careful control of temperature and addition rate remains paramount.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol incorporates best practices to minimize byproduct formation.
1. Preparation (Strictly Anhydrous Conditions)
-
Dry all glassware (three-necked round-bottom flask, condenser, dropping funnel) in an oven at 120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen or argon. Equip the condenser with a drying tube.
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a single crystal of iodine as an initiator.[1]
-
Prepare a solution of cyclopentyl bromide (1.0 eq.) in anhydrous diethyl ether or THF in the dropping funnel.
2. Grignard Reagent Formation
-
Add a small portion (~5-10%) of the cyclopentyl bromide solution to the magnesium turnings. Wait for the reaction to initiate (indicated by bubbling and a cloudy gray appearance). Gentle warming may be required.
-
Once initiated, cool the flask in an ice bath.
-
Add the remaining cyclopentyl bromide solution dropwise over 30-60 minutes, maintaining a gentle reflux but keeping the external temperature low.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure full conversion.
3. Carboxylation
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution over the dry ice with gentle stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
4. Workup and Purification
-
Slowly add 6 M HCl to the reaction mixture with cooling until the magnesium salts dissolve and the solution is acidic.[9]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and extract them with an aqueous solution of 5% NaOH (2x). The desired product will move to the aqueous layer.[9]
-
Separate the basic aqueous layer, cool it in an ice bath, and carefully acidify it with concentrated HCl until a precipitate forms and the solution is acidic.
-
Extract the precipitated this compound into diethyl ether (3x).
-
Combine the final organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
Visualizations
Caption: Troubleshooting workflow for Grignard synthesis issues.
Caption: Reaction pathways for synthesis and major byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard reaction | chemistry | Britannica [britannica.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
- 10. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 11. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 12. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Cyclopentanecarboxylic Acid Reactions
Welcome to the technical support center for the synthesis of cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that lead to low conversion rates in various synthetic routes. The following sections provide detailed troubleshooting guides in a question-and-answer format, experimental protocols, and visual aids to assist in your laboratory work.
General Troubleshooting Workflow
Before diving into method-specific issues, it's often helpful to follow a general troubleshooting workflow. This can help isolate the problem systematically.
Caption: General troubleshooting workflow for low conversion rates.
Method 1: Oxidation of Cyclopentylmethanol with Jones Reagent
The Jones oxidation is a robust method for converting primary alcohols to carboxylic acids.[1] However, its success is highly dependent on the reaction conditions.
Troubleshooting Guide & FAQs
Q1: My reaction stopped at the aldehyde stage, or I have a mixture of aldehyde and carboxylic acid. Why is this happening and how can I fix it?
A1: Incomplete oxidation to the carboxylic acid is a common issue. The reaction proceeds from the alcohol to an aldehyde intermediate, which is then further oxidized.[2][3] For the aldehyde to be oxidized, it must first form a hydrate (B1144303) in the aqueous conditions of the Jones reagent.[3]
-
Insufficient Oxidant: You may not have used enough Jones reagent. Ensure you are using a sufficient excess of the oxidant. For the oxidation of a primary alcohol to a carboxylic acid, 4 equivalents of chromic acid are required for 3 equivalents of the alcohol.[4]
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough, or the temperature may be too low. Jones oxidations are typically rapid and exothermic, so careful monitoring is needed.[4] Ensure the reaction is stirred until the characteristic green color of Cr(III) persists, indicating the oxidant has been consumed.[3]
-
Solvent Issues: The reaction is typically performed in acetone (B3395972). Using a co-solvent might be necessary if your starting material has low solubility in acetone.
Q2: The yield of my reaction is low, and I'm observing a complex mixture of products. What are the likely side reactions?
A2: While the Jones reagent is quite selective, side reactions can occur, especially if the substrate has other sensitive functional groups.
-
Ester Formation: If the reaction is not worked up promptly, the product carboxylic acid can react with any remaining starting alcohol to form an ester. This is more likely if the reaction mixture is allowed to stand for an extended period.
-
Over-oxidation/Degradation: Although less common for simple saturated alcohols, harsh conditions (e.g., high temperatures) can lead to degradation of the starting material or product.
-
Reactions with Unsaturated Bonds: The Jones reagent rarely oxidizes unsaturated bonds.[4] However, under certain conditions, epoxidation can occur.
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-layer chromatography (TLC) is a straightforward way to monitor the reaction. Spot the reaction mixture against your starting material (cyclopentylmethanol). The disappearance of the starting material spot and the appearance of a more polar spot corresponding to the carboxylic acid indicates the reaction is progressing. It's also useful to co-spot with an authentic sample of the product if available. The color change of the reaction mixture from orange/red (Cr(VI)) to green (Cr(III)) is a visual indicator that the oxidation is taking place.[3]
Data Presentation
| Parameter | Condition | Expected Outcome | Troubleshooting Action |
| Reagent Ratio | Stoichiometric or insufficient CrO₃ | Incomplete conversion, aldehyde byproduct | Use a slight excess of Jones reagent |
| Temperature | Too low (< 0 °C) | Slow or stalled reaction | Allow to warm to room temperature, or slightly heat if necessary |
| Reaction Time | Too short | Incomplete conversion | Monitor by TLC until starting material is consumed |
| Work-up | Delayed | Potential for ester formation | Work up the reaction promptly after completion |
Experimental Protocol: Jones Oxidation of Cyclopentylmethanol
-
Reagent Preparation (Jones Reagent): In a flask cooled in an ice bath, dissolve 13.36 g of chromium trioxide (CrO₃) in 11.5 mL of concentrated sulfuric acid. Carefully and slowly dilute the cooled solution with distilled water to a final volume of 50 mL. Caution: This reagent is highly corrosive and carcinogenic. Handle with appropriate personal protective equipment.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the cyclopentylmethanol (e.g., 0.1 mol) in acetone (e.g., 100 mL). Cool the solution to 0-5 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 20 °C. The color of the solution will change from orange to green. Continue adding the reagent until a faint orange color persists for about 20 minutes, indicating a slight excess of the oxidant.
-
Quenching: Once the reaction is complete (as determined by TLC), add isopropyl alcohol dropwise to quench any excess oxidant until the green color of Cr(III) is restored.
-
Work-up: Decant the acetone solution from the chromium salts. Wash the salts with additional acetone. Combine the acetone solutions and neutralize with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Remove the acetone under reduced pressure. Extract the remaining aqueous solution with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.
Reaction Pathway
Caption: Jones oxidation pathway from cyclopentylmethanol.
Method 2: Carboxylation of Cyclopentylmagnesium Halide (Grignard Reagent)
This classic method involves the reaction of a pre-formed Grignard reagent with carbon dioxide, followed by an acidic work-up.[6]
Troubleshooting Guide & FAQs
Q1: My Grignard reagent formation is sluggish or doesn't initiate. What could be the problem?
A1: The formation of the Grignard reagent is often the most critical step.
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically diethyl ether or THF) must be anhydrous.
-
Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. You can activate the magnesium by crushing it in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Concentration: The reaction may fail to initiate if the solution is too dilute.
Q2: The overall yield is low despite successful Grignard formation. Where is my product going?
A2: Low yields after the carboxylation step can be due to several factors.
-
Reaction with CO₂: The reaction with carbon dioxide is exothermic and can be diffusion-controlled.[7] If gaseous CO₂ is bubbled through the solution, it may not be efficient. Using crushed dry ice (solid CO₂) is often more effective as it provides a cold surface for the reaction and helps to control the exotherm.[8]
-
Side Reactions with the Grignard Reagent: The Grignard reagent is a strong base and can be quenched by any acidic protons present.[9] It can also react with the product carboxylic acid. Therefore, it is crucial to add the Grignard reagent to an excess of CO₂ and not the other way around.
-
Work-up Issues: During the acidic work-up, ensure the pH is low enough (pH 1-2) to fully protonate the carboxylate salt and liberate the free carboxylic acid for extraction.
Q3: I am getting significant amounts of cyclopentane (B165970) and/or bicyclopentyl (B158630) as byproducts. Why?
A3: These byproducts are indicative of issues with the Grignard reagent.
-
Cyclopentane: This is formed if the Grignard reagent is quenched by a proton source, such as water.[7]
-
Bicyclopentyl: This can form through a coupling reaction, especially if there are traces of transition metals or if the reaction is heated for too long.
Data Presentation
| Problem | Possible Cause | Suggested Solution |
| No Grignard formation | Wet glassware/solvent; Inactive Mg surface | Thoroughly dry all equipment; Use anhydrous solvent; Activate Mg with iodine or 1,2-dibromoethane |
| Low yield after carboxylation | Inefficient reaction with CO₂; Grignard reagent quenched | Add Grignard solution to excess crushed dry ice; Ensure anhydrous conditions throughout |
| Formation of cyclopentane | Presence of water or other proton sources | Use anhydrous conditions; Ensure starting materials are dry |
| Formation of bicyclopentyl | Side reactions during Grignard formation | Avoid overheating; Use pure reagents |
Experimental Protocol: Grignard Carboxylation
-
Grignard Reagent Formation:
-
Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (e.g., 1.2 eq) in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium. If the reaction doesn't start (indicated by bubbling), add a crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with stirring.[8] Caution: This is an exothermic reaction.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Work-up:
-
Once at room temperature, slowly add 6 M HCl to the reaction mixture with cooling in an ice-water bath until the aqueous layer is acidic (pH ~1-2).[8]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
-
Purification:
-
Combine the organic layers. To separate the acidic product from neutral byproducts, extract the combined organic phases with 3 M NaOH.[8]
-
Isolate the aqueous layer containing the sodium salt of the product.
-
Re-acidify the aqueous layer with concentrated HCl to precipitate the this compound.
-
Collect the product by filtration or extract with fresh diethyl ether, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Reaction Pathway
Caption: Grignard carboxylation pathway.
Method 3: Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772)
This method involves a base-induced ring contraction of a cyclic α-halo ketone to produce an ester, which is then hydrolyzed to the carboxylic acid.[10]
Troubleshooting Guide & FAQs
Q1: The yield of my methyl cyclopentanecarboxylate (B8599756) is low. What could be the cause?
A1: The Favorskii rearrangement is sensitive to reaction conditions.
-
Base and Solvent: The reaction is typically carried out with sodium methoxide (B1231860) in ether.[11] Ensure the sodium methoxide is not old or degraded and that the ether is anhydrous. Using an equivalent amount of base can lead to lower yields; a slight excess is recommended.[11]
-
Purity of Starting Material: The purity of the 2-chlorocyclohexanone is critical for obtaining good yields.[11]
-
Order of Addition: Adding the 2-chlorocyclohexanone to the sodium methoxide suspension is preferred, as the reverse addition can lead to increased formation of high-boiling condensation byproducts.[11]
-
Side Reactions: The primary side reaction is the formation of high-boiling condensation products from the starting material and/or product under the influence of the base.[11]
Q2: My hydrolysis of the methyl cyclopentanecarboxylate is not going to completion. How can I improve this step?
A2: Hydrolysis of the ester to the carboxylic acid can be incomplete if not performed under the right conditions.
-
Base-Catalyzed Hydrolysis (Saponification): This is generally irreversible and often preferred.[12] Use a slight excess of a strong base like NaOH or KOH in a water/alcohol mixture and heat to reflux to ensure the reaction goes to completion.[12]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction. To drive it to completion, you may need to use a large excess of water or remove the methanol (B129727) byproduct as it forms.
-
Reaction Time: Monitor the reaction by TLC until all the starting ester has been consumed.
Data Presentation
| Step | Parameter | Condition | Potential Issue |
| Rearrangement | Purity of 2-chlorocyclohexanone | Impure | Low yield |
| Rearrangement | Stoichiometry of base | Insufficient base | Incomplete reaction |
| Rearrangement | Order of addition | Base added to ketone | Increased side products |
| Hydrolysis | Catalyst | Acid-catalyzed | Reversible, may not go to completion |
Experimental Protocol: Favorskii Rearrangement and Hydrolysis
-
Favorskii Rearrangement:
-
In a dry, three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel (all protected by drying tubes), prepare a suspension of sodium methoxide (1.07 eq) in anhydrous ether.[11]
-
Begin stirring and add a solution of 2-chlorocyclohexanone (1.0 eq) in dry ether dropwise. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.[11]
-
After the addition is complete, heat the mixture under reflux for 2 hours.[11]
-
Cool the mixture and add water to dissolve the salts. Separate the ether layer.
-
Extract the aqueous layer with ether. Combine the ether layers and wash successively with 5% HCl, 5% sodium bicarbonate solution, and saturated brine.[11]
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation to obtain crude methyl cyclopentanecarboxylate. Purify by vacuum distillation.[11]
-
-
Hydrolysis (Saponification):
-
In a round-bottom flask, dissolve the methyl cyclopentanecarboxylate (1.0 eq) in methanol or ethanol.[12]
-
Add an aqueous solution of NaOH or KOH (1.1 - 1.5 eq).[12]
-
Stir the mixture at reflux for 1-4 hours, monitoring by TLC until the starting material is consumed.[12]
-
Cool the reaction and remove the alcohol solvent via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with HCl.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Reaction Pathway
Caption: Favorskii rearrangement and subsequent hydrolysis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
- 9. WO1987003278A2 - Synthetic routes to this compound derivatives - Google Patents [patents.google.com]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Hydrogenation of Cyclopentanecarboxylic Acid Precursors
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing reaction conditions for the hydrogenation of cyclopentanecarboxylic acid precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of this compound?
A1: The choice of catalyst is critical and depends on the desired product and the presence of other functional groups. Commonly used catalysts include:
-
Ruthenium-based catalysts: Ruthenium is widely used for hydrogenating carboxylic acids.[1] Supported Ru catalysts, often on carbon or alumina, are effective. Bimetallic Ru-Sn catalysts, for instance, have shown good activity and selectivity for the hydrogenation of carboxylic groups.[1]
-
Palladium on Carbon (Pd/C): This is a versatile and widely used catalyst for general hydrogenations, particularly for reducing carbon-carbon double bonds that may be present in the precursor.[2][3] It is often the first choice due to its high activity and cost-effectiveness.[2]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Platinum catalysts are generally more active than palladium catalysts and can be effective for more challenging substrates or for aromatic ring hydrogenation if present in the precursor molecule.[2]
-
Rhodium on Carbon (Rh/C): Rh/C is particularly effective for the hydrogenation of aromatic rings and can be used when reducing a benzene (B151609) ring is the primary goal.[4]
Q2: How do I choose the optimal solvent for my hydrogenation reaction?
A2: The solvent can significantly influence the reaction by affecting the solubility of the substrate and hydrogen, as well as the catalyst's activity.[2]
-
Protic solvents like ethanol (B145695) and methanol (B129727) are most common and generally a good starting point.[5]
-
Aprotic solvents such as ethyl acetate (B1210297) or tetrahydrofuran (B95107) (THF) can also be effective.[2]
-
For reactions involving amines, using acetic acid as a solvent can sometimes facilitate the reaction by protonating the heteroatom.[5] It is crucial that the solvent is dry and deoxygenated to prevent catalyst deactivation.[2]
Q3: What are the typical reaction conditions (pressure and temperature)?
A3: Reaction conditions need to be optimized for each specific substrate.
-
Pressure: For many hydrogenations, a hydrogen pressure of 1-5 bar (often achieved with a balloon) is sufficient.[2] However, more sterically hindered or electronically deactivated substrates may require higher pressures.[2][6]
-
Temperature: Room temperature is a common starting point for standard hydrogenations.[2] While increasing the temperature can increase the reaction rate, it may also lead to side reactions and reduced selectivity.[2] For carboxylic acid hydrogenation, temperatures can range from ambient to over 200°C, depending on the catalyst's activity.[7][8]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography (GC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q5: What is the standard work-up procedure for a hydrogenation reaction?
A5: Once the reaction is complete, it is critical to handle the catalyst safely.
-
Carefully vent the excess hydrogen and purge the reaction vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of an inert filter aid like Celite® to remove the heterogeneous catalyst. Caution: The catalyst can be pyrophoric, especially when dry. Always keep the filter cake wet with the reaction solvent during filtration to prevent ignition.[9]
-
Wash the filter cake with additional reaction solvent to ensure all the product is recovered.
-
The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by column chromatography, distillation, or recrystallization).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be old, have been improperly handled, or be from a poor-quality batch. | - Use a fresh batch of catalyst.[5]- Consider a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), especially for debenzylation reactions.[5]- Ensure the catalyst was not unnecessarily exposed to air. |
| 2. Catalyst Poisoning: Impurities in the substrate, solvent, or from the glassware (e.g., sulfur, nitrogen compounds, halides) can poison the catalyst. | - Purify the substrate before the reaction.- Use high-purity, dry, and deoxygenated solvents.[2]- Ensure all glassware is scrupulously clean. | |
| 3. Insufficient Hydrogen: The hydrogen pressure may be too low for the specific substrate. | - Increase the hydrogen pressure. For difficult reductions, a high-pressure autoclave (Parr shaker) may be necessary.[5][6] | |
| 4. Poor Mass Transfer: Inefficient mixing can limit the contact between the hydrogen gas, substrate, and catalyst. | - Increase the stirring rate to ensure vigorous agitation.[2]- Use a flask with a large surface area for the solvent.[5] | |
| Formation of Byproducts / Low Selectivity | 1. Over-hydrogenation: The catalyst may be too active, or the reaction was left for too long, leading to the reduction of other functional groups. | - Monitor the reaction closely and stop it once the starting material is consumed.- Choose a less active catalyst or a catalyst known for higher selectivity (e.g., Ru-Sn systems for carboxylic acid reduction in the presence of other groups).- Optimize temperature and pressure; milder conditions often favor higher selectivity. |
| 2. Side Reactions: The chosen temperature might be too high, promoting undesired side reactions. | - Lower the reaction temperature.[2] | |
| 3. Substrate-Catalyst Interactions: The interaction between the carboxylic acid group and the catalyst can sometimes prevent the desired selectivity. | - Investigate different catalyst supports or bimetallic catalyst formulations to alter surface interactions.[10] | |
| Reaction Starts but then Stalls | 1. Catalyst Deactivation: The catalyst may deactivate over the course of the reaction due to coking, sintering, or product inhibition. | - Try adding a second portion of fresh catalyst.- If product inhibition is suspected, consider running the reaction at a lower substrate concentration.[2] |
| 2. Product Poisons Catalyst: The product itself may act as a catalyst poison. This is common in reactions that produce amines. | - Adding a small amount of acid (e.g., acetic acid) can sometimes mitigate this effect.[11] |
Catalyst Performance Data
The following table summarizes typical performance data for various catalysts used in the hydrogenation of carboxylic acids and related compounds. Note that specific results will vary based on the exact precursor and reaction conditions.
| Catalyst | Substrate Type | Temp (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity (%) | Reference |
| Ru-Sn-B/Al₂O₃ | Methyl Oleate | 270 | 44 | 80 | 62 (to Oleyl Alcohol) | [8] |
| Pt/TiO₂ | Carboxylic Acids | 60 | 5 | High | High (to Alcohols) | [12] |
| Rh/C | Benzoic Acid | 50 | 100 | ~100 | 100 (to Cyclohexanecarboxylic Acid) | [4] |
| Ru/C | Benzoic Acid | 80 | 100 | ~80 | 100 (to Cyclohexanecarboxylic Acid) | [4] |
| Pd/C | Benzoic Acid | 80 | 100 | <20 | 100 (to Cyclohexanecarboxylic Acid) | [4] |
Experimental Protocols
General Protocol for Hydrogenation of a this compound Precursor
This protocol provides a general methodology. Specific parameters such as catalyst loading, solvent volume, temperature, and pressure should be optimized for each unique substrate.
1. Catalyst Handling and Preparation:
-
Weigh the desired amount of catalyst (typically 5-10% w/w relative to the substrate) in a weighing boat.[5][9] If the catalyst is dry and potentially pyrophoric, handle it under an inert atmosphere.
-
Place a magnetic stir bar into a round-bottom flask or a specialized hydrogenation vessel.
-
Carefully add the catalyst to the flask. If transferring in air, immediately add a portion of the reaction solvent to wet the catalyst and reduce the risk of ignition.[9]
2. Reaction Setup:
-
Dissolve the this compound precursor (e.g., 1 mmol) in the chosen anhydrous, deoxygenated solvent (e.g., 10-20 mL).
-
Add the substrate solution to the reaction flask containing the catalyst.
-
Seal the flask with a septum or connect it to a hydrogenation manifold.
-
Securely attach a balloon filled with hydrogen gas or connect the flask to a regulated hydrogen gas cylinder.
3. Execution:
-
Purge the reaction vessel by applying a vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle 3-5 times to remove all oxygen.[2]
-
After the final vacuum cycle, introduce hydrogen gas to the desired pressure (e.g., balloon pressure).
-
Begin vigorous stirring to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).[2]
-
If necessary, heat the reaction to the desired temperature using an oil bath.
-
Monitor the reaction's progress using an appropriate analytical technique (TLC, GC, etc.).
4. Work-up and Product Isolation:
-
Upon completion, cool the reaction to room temperature (if heated).
-
Carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Prepare a small plug of Celite® in a funnel and pre-wet it with the reaction solvent.
-
Filter the reaction mixture through the Celite® plug to remove the catalyst. Crucially, ensure the catalyst remains wet throughout the filtration process. [9]
-
Rinse the flask and the Celite® plug with additional solvent to recover all the product.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by chromatography, distillation, or recrystallization as needed.
Visualizations
Caption: Workflow for Catalyst Selection and Reaction Optimization.
Caption: Decision Tree for Troubleshooting Low Reaction Conversion.
Caption: Simplified Pathway for Carboxylic Acid Hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. reddit.com [reddit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. actu.epfl.ch [actu.epfl.ch]
- 11. reddit.com [reddit.com]
- 12. Highly selective and efficient hydrogenation of carboxylic acids to alcohols using titania supported Pt catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cyclopentanecarboxylic Acid Reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on the reactivity of Cyclopentanecarboxylic Acid (CPCA).
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of this compound?
A1: Solvent polarity is a critical factor that influences reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products.[1][2][3] For reactions involving this compound, polar solvents are generally preferred as they can help dissolve the ionic or polar intermediates common in its reactions.[4]
-
Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents can form hydrogen bonds and are effective at solvating both cations and anions.[1][5] They excel at stabilizing charged intermediates, which can accelerate reactions that proceed through ionic pathways (like SN1). However, they can also "cage" nucleophiles through hydrogen bonding, reducing their reactivity in SN2 reactions.[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipole moments but lack acidic protons, so they cannot act as hydrogen bond donors.[1][5] They are excellent at solvating cations but leave anions relatively "free" and highly reactive.[1] This makes them ideal for promoting reactions that require a strong, unencumbered nucleophile (like SN2).[5]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving polar reactants like carboxylic acids, as they do not effectively solvate charged species or intermediates.[2]
Q2: Which type of solvent is best for the Fischer esterification of this compound?
A2: For Fischer esterification, a polar protic solvent is not only suitable but is also a reactant. The reaction involves heating the carboxylic acid with an excess of an alcohol (the solvent) in the presence of a strong acid catalyst.[6][7][8] Using the alcohol as the solvent increases its concentration, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.[6][9] Common choices include methanol (B129727) or ethanol for the synthesis of methyl or ethyl cyclopentanecarboxylate, respectively.[6]
Q3: How do solvents influence the decarboxylation of this compound?
A3: The effect of the solvent on decarboxylation depends heavily on the reaction mechanism. For many carboxylic acids, decarboxylation proceeds faster in polar aprotic solvents compared to protic ones.[10] For example, the decarboxylation of trichloroacetic acid is significantly faster in DMSO than in water.[10] This is often because the transition state has some polar character, and its stabilization by the solvent can increase the reaction rate.[11] In some cases, the solvent may even participate chemically in the reaction.[10] For simple thermal decarboxylation, increasing solvent polarity has been shown to increase the reaction rate.[11]
Q4: Can hydrogen bonding from the solvent inhibit my reaction?
A4: Yes, particularly in nucleophilic substitution reactions. Polar protic solvents can form strong hydrogen bonds with anionic nucleophiles.[4][5] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack an electrophile.[5] This effect is more pronounced for smaller, more electronegative nucleophiles (like F⁻) and can significantly slow down SN2 reactions.[5] If you are experiencing a slow reaction rate in a reaction requiring a strong nucleophile, switching from a protic solvent (like ethanol) to a polar aprotic solvent (like DMF or DMSO) may cause a dramatic rate increase.[5]
Troubleshooting Guides
Problem 1: Low yield during Fischer esterification of this compound.
-
Possible Cause: The Fischer esterification is a reversible reaction with an equilibrium constant often close to 1.[6] The presence of water, a product of the reaction, can drive the equilibrium back towards the reactants.
-
Solution 1: Use Excess Alcohol. As the alcohol is both a reactant and the solvent, using a large excess shifts the equilibrium to favor the ester product.[6][9]
-
Solution 2: Remove Water. As water is formed, it can be removed to prevent the reverse reaction. A common laboratory technique is to use a Dean-Stark apparatus, often with a solvent like toluene (B28343) that forms an azeotrope with water.[9]
-
Solution 3: Ensure a Strong Acid Catalyst. The reaction requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon.[6][8]
Problem 2: Reaction of this compound with a nucleophile is extremely slow in an alcohol solvent.
-
Possible Cause: You are likely running a reaction that proceeds via an SN2-type mechanism. The alcohol (a polar protic solvent) is solvating your nucleophile through hydrogen bonding, reducing its reactivity.[4][5]
-
Solution: Switch to a polar aprotic solvent like acetonitrile (B52724) (MeCN), DMSO, or DMF. These solvents do not form hydrogen bonds with the nucleophile, leaving it more reactive and significantly increasing the reaction rate.[5]
Problem 3: Unexpected side products, such as ethers, are forming during a reaction in an alcohol solvent.
-
Possible Cause: In acid-catalyzed reactions, the alcohol solvent can act as a competing nucleophile. For example, in the reaction of a carboxylic acid with diazodiphenylmethane (B31153) in an alcohol solvent, the intermediate ion pair can react with the solvent to form an ether as a side product.
-
Solution: Consider changing the solvent to a non-nucleophilic one if the reaction chemistry allows. If the alcohol is essential, adjusting the reaction temperature or concentration of reactants may help favor the desired pathway.
Quantitative Data Summary
The reactivity of carboxylic acids is highly sensitive to the solvent environment. The tables below summarize kinetic data from studies on this compound and closely related analogs.
Table 1: Kinetic Data for Total Acid Number (TAN) Reduction of this compound (CPCA) in Subcritical Methanol
| Parameter | Value | Conditions |
| Reaction Order | First-Order | CPCA concentrations of 0.016–0.04 g/mL |
| Activation Energy (Ea) | 13.97 kcal/mol | Temperature range of 150-200°C |
| Primary Products | Cyclopentane, Formaldehyde, Methyl Acetate, 3-Pentanol | Reaction in subcritical methanol |
Data sourced from a study on TAN reduction of CPCA as a model compound for naphthenic acids.[12]
Table 2: Solvent Effects on the Rate Constant (k) for the Reaction of Cycloalkenylcarboxylic Acids with Diazodiphenylmethane (DDM)
| Solvent | π* (Polarity) | α (H-bond donor) | β (H-bond acceptor) | Rate Constant (log k) for 1-Cyclohexenecarboxylic Acid |
| Methanol | 0.60 | 0.93 | 0.62 | -0.11 |
| Ethanol | 0.54 | 0.83 | 0.77 | -0.19 |
| Propan-1-ol | 0.52 | 0.78 | 0.84 | -0.26 |
| Propan-2-ol | 0.48 | 0.76 | 0.95 | -0.42 |
| Butan-1-ol | 0.47 | 0.79 | 0.88 | -0.28 |
| 2-Methylpropan-1-ol | 0.42 | 0.74 | 0.98 | -0.37 |
This data for a closely related unsaturated cyclic carboxylic acid illustrates the strong dependence of reaction rates on solvent parameters. The rate constants are correlated using solvatochromic equations that account for solvent polarity (π*), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β).[13]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of this compound
-
Setup: Equip a round-bottomed flask with a reflux condenser and a heating mantle.
-
Reagents: To the flask, add this compound (1.0 eq). Add a large excess of the desired alcohol (e.g., methanol or ethanol, >10 eq), which will also serve as the solvent.
-
Catalyst: Carefully add a catalytic amount of a strong acid (e.g., 0.1 eq of concentrated H₂SO₄) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄).
-
Purification: Remove the solvent via rotary evaporation. The crude ester can then be purified by distillation.[8][14]
Protocol 2: Kinetic Measurement for the Reaction of a Carboxylic Acid with Diazodiphenylmethane (DDM)
-
Solvent Preparation: Use spectrophotometric grade alcohols, purified and dried according to standard procedures.
-
Solution Preparation: Prepare a stock solution of DDM in the chosen alcohol solvent. Prepare separate solutions of this compound at the desired concentrations in the same solvent.
-
Kinetic Run: Place the carboxylic acid solution in a 1 cm quartz cuvette and thermostat it at the desired temperature (e.g., 30°C). Initiate the reaction by adding a small, precise volume of the DDM stock solution.
-
Data Acquisition: Monitor the reaction by following the disappearance of the DDM absorbance at its λ_max (e.g., 525 nm) using a UV-Vis spectrophotometer.
-
Calculation: Calculate the pseudo-first-order rate constants from the slope of the linear plot of log(absorbance) versus time. The second-order rate constant is obtained by dividing the pseudo-first-order constant by the concentration of the carboxylic acid.[13]
Visualizations
Caption: Workflow for selecting a solvent based on reaction mechanism.
Caption: Key steps in the acid-catalyzed Fischer Esterification.
Caption: Comparison of nucleophile solvation in protic vs. aprotic media.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Removal of unreacted starting materials from Cyclopentanecarboxylic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from Cyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route used. If prepared via a Grignard reaction with cyclopentylmagnesium bromide and CO₂, impurities may include unreacted cyclopentyl bromide, benzene (B151609) (if used as a solvent), and magnesium salts.[1] If other synthetic methods are used, unreacted starting materials and byproducts specific to that reaction will be present.
Q2: How can I remove unreacted magnesium from my Grignard reaction mixture?
A2: Unreacted magnesium turnings can be physically removed by filtration through glass wool or Celite.[2][3] For finely dispersed magnesium, quenching the reaction with a dilute acid (e.g., 1M HCl or H₂SO₄) will dissolve the metal as magnesium salts, which can then be removed during an aqueous workup.[4]
Q3: What is the purpose of an acid-base extraction in purifying this compound?
A3: Acid-base extraction is a highly effective method to separate the acidic this compound from neutral or basic impurities.[5][6] The carboxylic acid is reacted with a base (like NaOH or NaHCO₃) to form its water-soluble carboxylate salt, which partitions into the aqueous layer.[7] Neutral organic impurities remain in the organic layer. The layers are then separated, and the aqueous layer is acidified to regenerate the pure, water-insoluble this compound.[6]
Q4: How do I choose a suitable solvent for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[8][9] For carboxylic acids, common solvents to test include water, ethanol, methanol, or mixtures like ethanol/water.[10] this compound is soluble in chloroform (B151607) and ethyl acetate (B1210297) and moderately soluble in water.[11]
Q5: Can I purify this compound by distillation?
A5: Yes, distillation is a viable purification method, especially if the impurities have significantly different boiling points. This compound has a boiling point of 216 °C at atmospheric pressure.[12] Vacuum distillation is often preferred as it lowers the boiling point, preventing potential decomposition of the product at high temperatures.[13][14]
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Persistent Emulsion During Extraction | - Vigorous shaking of the separatory funnel.- High concentration of reactants or magnesium salts.[1] | - Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer.[1] - Gently swirl instead of shaking the separatory funnel. - Filter the entire mixture through a pad of Celite to remove fine solids.[1] - If available, centrifugation is highly effective.[1] |
| Low Recovery of this compound | - Incomplete extraction into the aqueous phase.- Incomplete precipitation upon acidification.- The product may be somewhat soluble in the aqueous phase. | - Ensure thorough mixing during the base extraction step.[1] - Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH 1-2). - If the product does not precipitate, perform a back-extraction into an organic solvent (e.g., diethyl ether or ethyl acetate).[7] |
| Product is an Oil Instead of a Solid After Acidification | - The melting point of pure this compound is low (4 °C).- Presence of impurities lowering the melting point. | - Cool the acidified aqueous solution in an ice bath to induce solidification. - Extract the oily product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. |
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - Too much solvent was used, resulting in a solution that is not saturated.[8] - The solution is cooling too rapidly. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation.[8] |
| Oiling Out Instead of Crystallization | - The melting point of the compound is lower than the temperature of the solution.- High level of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider purifying the crude product by another method (e.g., acid-base extraction) before recrystallization. |
| Low Percent Recovery | - Using too much solvent.[8] - Premature crystallization during hot filtration.- Washing the crystals with solvent that is not ice-cold. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the filtration apparatus is pre-heated before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
Purification Methodologies & Data
The following table summarizes common purification methods for this compound with typical performance metrics.
| Purification Method | Principle | Typical Purity | Typical Recovery | Key Considerations |
| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. | >95% | 80-95% | Highly effective for removing neutral and basic impurities. Emulsion formation can be an issue. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | >98%[15] | 85-90%[15] | Ideal for removing non-volatile or very high-boiling impurities. Requires a vacuum setup. |
| Recrystallization | Purification based on differences in solubility at different temperatures. | >99% (if starting material is relatively pure) | 60-85% | Choice of solvent is critical. Best for removing small amounts of impurities. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | >99% | 70-90% | Can separate compounds with very similar properties. Can be time-consuming and requires larger solvent volumes. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of this compound
This protocol describes the purification of crude this compound containing neutral organic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Wash: Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup, especially when using bicarbonate.[7]
-
Separation: Allow the layers to separate. The upper organic layer contains the neutral impurities, and the lower aqueous layer contains the sodium salt of this compound.
-
Extraction of Aqueous Layer: Drain the lower aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer two more times with the aqueous base solution, combining all aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2 (test with pH paper). This compound should precipitate out as a white solid or oil.[5]
-
Isolation: If a solid precipitate forms, it can be collected by vacuum filtration, washed with a small amount of ice-cold water, and dried. If an oil forms, extract the product back into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous magnesium sulfate (B86663), and remove the solvent under reduced pressure.
Protocol 2: Workup and Purification after Grignard Synthesis of this compound
This protocol outlines the steps following the reaction of a cyclopentyl Grignard reagent with carbon dioxide (dry ice).
-
Quenching: After the reaction is complete, cautiously pour the reaction mixture over a mixture of crushed ice and a dilute strong acid, such as 1 M hydrochloric acid (HCl) or 1 M sulfuric acid (H₂SO₄).[4] This step protonates the carboxylate salt and dissolves the unreacted magnesium and magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add a suitable organic solvent like diethyl ether. Shake the funnel and allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Wash the organic layer with water and then with a saturated solution of sodium chloride (brine) to aid in drying.
-
Drying and Concentration: Transfer the organic layer to a flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Further Purification: The resulting crude this compound can be further purified by vacuum distillation, recrystallization, or column chromatography as needed. A purity of 98% with an 85% yield can be achieved after extraction and vacuum distillation.[15]
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. TLC stains [reachdevices.com]
- 7. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. reddit.com [reddit.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Cyclopentanecarboxylic acid, a valuable building block in the synthesis of various pharmaceutical compounds, serves as an excellent case study for comparing the efficacy of different analytical techniques. This guide provides a comprehensive analysis of this compound using ¹H NMR and ¹³C NMR spectroscopy, and contrasts these powerful techniques with alternative methods such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.
¹H and ¹³C NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield. The proton on the carbon adjacent to the carboxyl group (the α-proton) is also deshielded and appears as a multiplet. The remaining methylene (B1212753) protons of the cyclopentane (B165970) ring overlap in a complex multiplet in the upfield region.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11.89[1] | Broad Singlet | 1H |
| α-Proton (-CH-) | ~2.76[1] | Multiplet | 1H |
| Cyclopentane Protons (-CH₂-) | ~1.50 - 2.00[1] | Multiplet | 8H |
¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound provides a count of the unique carbon environments. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum. The α-carbon is also deshielded relative to the other ring carbons. Due to the symmetry of the cyclopentane ring, the β and γ carbons may have very similar chemical shifts.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | ~182 |
| α-Carbon (-CH-) | ~45 |
| β-Carbons (-CH₂-) | ~30 |
| γ-Carbons (-CH₂-) | ~26 |
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, other spectroscopic and chromatographic techniques offer complementary information and are often used in conjunction for a comprehensive analysis.
| Analytical Technique | Information Provided | Key Findings for this compound |
| Infrared (IR) Spectroscopy | Identifies functional groups present in a molecule based on their characteristic vibrational frequencies. | A very broad absorption in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.[2][3] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the structure through fragmentation patterns. | The molecular ion peak [M]⁺ at m/z 114. The fragmentation pattern may show a prominent peak at m/z 69, corresponding to the loss of the carboxyl group ([M-COOH]⁺).[1] |
| Gas Chromatography (GC) | Separates volatile compounds in a mixture. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification. | This compound can be analyzed by GC, often after derivatization to a more volatile ester form to improve peak shape and sensitivity.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase. It is suitable for a wide range of compounds, including those that are not volatile. | Can be analyzed using reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water with an acid modifier.[5] UV detection is typically performed at a low wavelength (~210 nm). |
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy Parameters (400 MHz):
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
¹³C NMR Spectroscopy Parameters (100 MHz):
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
Infrared (IR) Spectroscopy
A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) for analysis by transmission FTIR spectroscopy. Alternatively, a drop of the sample can be placed on the crystal of an ATR-FTIR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound is often derivatized to its methyl ester by reaction with a methylating agent like diazomethane (B1218177) or by Fischer esterification.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid). A typical isocratic condition could be 50:50 acetonitrile:water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
Workflow for Structural Elucidation
The process of determining the structure of an unknown compound involves a logical integration of data from various spectroscopic techniques.
Caption: A typical workflow for the structural elucidation of an organic molecule using a combination of spectroscopic techniques.
References
- 1. This compound(3400-45-1) 13C NMR spectrum [chemicalbook.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of cyclopentanecarboxylic acid with its cyclic and acyclic analogues, cyclohexanecarboxylic acid and hexanoic acid. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of these compounds in complex mixtures. This document outlines the key fragmentation pathways, presents a quantitative comparison of major fragment ions, and provides a standardized experimental protocol for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Fragmentation Data
The mass spectral data presented below was obtained under electron ionization (EI) conditions. The table summarizes the major fragment ions and their relative intensities for this compound and its selected alternatives.
| Compound | Molecular Ion (M+) | m/z of Key Fragments | Relative Intensity (%) | Proposed Fragment Structure/Loss |
| This compound | 114 | 85 | 100 | [M-C2H5]+ or [M-CHO]+ |
| 69 | 80 | [C5H9]+ | ||
| 57 | 75 | [C4H9]+ | ||
| 45 | 60 | [COOH]+ | ||
| Cyclohexanecarboxylic Acid | 128 | 83 | 100 | [C6H11]+ |
| 55 | 95 | [C4H7]+ | ||
| 111 | 40 | [M-OH]+ | ||
| 45 | 30 | [COOH]+ | ||
| Hexanoic Acid | 116 | 60 | 100 | McLafferty Rearrangement Product |
| 73 | 50 | [M-C3H7]+ | ||
| 45 | 40 | [COOH]+ | ||
| 87 | 35 | [M-C2H5]+ |
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization follows a series of characteristic steps initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation cascade is depicted below.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocols
The following protocol outlines a general procedure for the analysis of this compound and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation (Derivatization)
Due to the polar nature and low volatility of carboxylic acids, derivatization is often required to improve chromatographic separation and peak shape. Methylation is a common derivatization technique.
-
Reagents: Methanolic HCl (3N) or BF3-Methanol.
-
Procedure:
-
Accurately weigh approximately 1 mg of the carboxylic acid standard into a vial.
-
Add 1 mL of the methylation reagent.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl ester derivative, to a new vial for GC-MS analysis.
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan.
-
This guide provides a foundational understanding of the mass spectral behavior of this compound in comparison to other relevant carboxylic acids. The provided experimental protocol can be adapted and optimized for specific research applications, enabling accurate identification and characterization of these compounds in various scientific and industrial settings.
A Comparative Guide to the Synthetic Routes of Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Cyclopentanecarboxylic acid is a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and fragrances. Its preparation can be approached through several synthetic routes, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of three common and effective methods for the synthesis of this compound: the Malonic Ester Synthesis, the Hydrolysis of Cyclopentyl Cyanide, and the Carboxylation of a Cyclopentyl Grignard Reagent. The comparison focuses on reaction efficiency, accessibility of starting materials, and operational conditions, with supporting experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound, providing a clear overview for easy comparison.
| Parameter | Malonic Ester Synthesis | Hydrolysis of Cyclopentyl Cyanide | Carboxylation of Cyclopentyl Grignard Reagent |
| Starting Materials | Diethyl malonate, 1,4-Dibromobutane (B41627) | Cyclopentyl bromide, Sodium cyanide | Cyclopentyl bromide, Magnesium |
| Key Intermediates | Diethyl 1,1-cyclopentanedicarboxylate | Cyclopentyl cyanide | Cyclopentylmagnesium bromide |
| Overall Yield | 65-71% | ~60-70% (two steps) | 78-83% |
| Reaction Steps | 2 (Cyclization, Hydrolysis & Decarboxylation) | 2 (Cyanation, Hydrolysis) | 2 (Grignard formation, Carboxylation) |
| Reaction Conditions | Sodium ethoxide in ethanol, then reflux with HCl | NaCN in DMSO, then reflux with NaOH | Anhydrous ether, then CO2 (dry ice) |
| Key Advantages | Well-established, reliable method. | Utilizes readily available starting materials. | High overall yield in a one-pot procedure from the Grignard reagent. |
| Key Disadvantages | Requires handling of sodium metal and 1,4-dibromobutane. | Involves the use of highly toxic sodium cyanide. | Requires strictly anhydrous conditions for Grignard reagent formation. |
Synthetic Route Overviews and Experimental Protocols
This section provides a detailed description of each synthetic pathway, including the underlying chemical principles and step-by-step experimental protocols.
Malonic Ester Synthesis
This classical approach involves the alkylation of diethyl malonate with 1,4-dibromobutane to form a cyclic diester, which is then hydrolyzed and decarboxylated to yield the final product.
Experimental Protocol:
Step 1: Synthesis of Diethyl 1,1-cyclopentanedicarboxylate In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium (1.0 eq) in absolute ethanol. To this solution, diethyl malonate (1.0 eq) is added. 1,4-Dibromobutane (1.0 eq) is then added dropwise, and the mixture is refluxed for several hours. After cooling, the reaction mixture is poured into water and extracted with ether. The organic layer is dried and concentrated to give the crude diethyl 1,1-cyclopentanedicarboxylate, which can be purified by distillation.
Step 2: Hydrolysis and Decarboxylation The crude diethyl 1,1-cyclopentanedicarboxylate is refluxed with concentrated hydrochloric acid for 12-18 hours. During this process, both ester groups are hydrolyzed to carboxylic acids, and one of the carboxyl groups is subsequently eliminated as carbon dioxide. After cooling, the product is extracted with ether, and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by distillation. An overall yield of 65-71% can be expected.
Hydrolysis of Cyclopentyl Cyanide
This two-step route begins with the synthesis of cyclopentyl cyanide from a cyclopentyl halide, followed by hydrolysis of the nitrile group to a carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of Cyclopentyl Cyanide In a round-bottom flask, cyclopentyl bromide (1.0 eq) is dissolved in dimethyl sulfoxide (B87167) (DMSO). Sodium cyanide (1.2 eq) is added, and the mixture is heated at 80-90°C for several hours. The reaction is monitored by gas chromatography. After completion, the mixture is cooled, poured into water, and extracted with ether. The combined organic layers are washed, dried, and concentrated. The crude cyclopentyl cyanide is then purified by distillation, with typical yields around 80-90%.
Step 2: Hydrolysis of Cyclopentyl Cyanide The purified cyclopentyl cyanide is refluxed with an aqueous solution of sodium hydroxide (B78521) (e.g., 10-20%) for several hours until the evolution of ammonia (B1221849) ceases. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid. The precipitated this compound is extracted with ether, and the organic extracts are washed, dried, and concentrated. The final product is purified by distillation, with yields for this step typically in the range of 75-85%.
Carboxylation of Cyclopentyl Grignard Reagent
This method involves the formation of a Grignard reagent from cyclopentyl bromide, which is then reacted with carbon dioxide (in the form of dry ice) to produce the carboxylate salt. Subsequent acidification yields the desired carboxylic acid. This method is often favored for its high yield and procedural simplicity from the Grignard reagent.
Experimental Protocol:
Step 1: Preparation of Cyclopentylmagnesium Bromide All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings (1.1 eq) are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A small amount of a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether is added to initiate the reaction. Once the reaction begins, the remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
Step 2: Carboxylation and Work-up The Grignard reagent solution is cooled in an ice-salt bath and then poured slowly over a large excess of crushed dry ice with vigorous stirring. The mixture is allowed to warm to room temperature, and the excess carbon dioxide is allowed to evaporate. Dilute hydrochloric acid is then added to dissolve the magnesium salts and protonate the carboxylate. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting this compound is purified by distillation, with reported yields of 78-83% based on cyclopentyl bromide.[1]
Conclusion
The choice of synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the scale of the reaction, and the laboratory's tolerance for handling hazardous reagents. The Carboxylation of a Cyclopentyl Grignard Reagent offers the highest reported yield and is a relatively straightforward one-pot procedure from the Grignard reagent, making it an attractive option. The Malonic Ester Synthesis is a robust and well-understood method, though it involves multiple steps. The Hydrolysis of Cyclopentyl Cyanide is a viable alternative, but the high toxicity of cyanide is a significant drawback that requires careful handling and disposal procedures. For many applications, the Grignard route represents the most efficient and high-yielding approach to this important synthetic intermediate.
References
A Comparative Guide to the Reactivity of Cyclopentanecarboxylic Acid and Cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physical properties and chemical reactivity of cyclopentanecarboxylic acid and cyclohexanecarboxylic acid. The information herein is intended to assist researchers and professionals in selecting the appropriate cycloalkanecarboxylic acid for their specific applications in organic synthesis and drug development. While direct comparative experimental data on the reaction kinetics of these two specific molecules is limited in publicly available literature, this guide leverages fundamental principles of organic chemistry and available physical data to provide a comprehensive analysis of their expected reactivity.
Physical Properties
A summary of the key physical properties of this compound and cyclohexanecarboxylic acid is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in various solvents and reaction conditions.
Table 1: Physical Properties of this compound and Cyclohexanecarboxylic Acid
| Property | This compound | Cyclohexanecarboxylic Acid |
| Molecular Formula | C₆H₁₀O₂ | C₇H₁₂O₂ |
| Molecular Weight | 114.14 g/mol | 128.17 g/mol |
| Appearance | Colorless to light yellow liquid | White crystalline solid |
| Melting Point | 3-5 °C[1] | 29-31 °C[2] |
| Boiling Point | 216 °C[1] | 232-233 °C[2] |
| Density | 1.053 g/mL at 25 °C[1] | 1.033 g/mL at 25 °C[2] |
| pKa (at 25 °C) | 4.99[3] | 4.9[4] |
| Water Solubility | Soluble[3][5] | 0.201 g/100 mL (15 °C)[6] |
The pKa values for both acids are very similar, indicating that their acidity is comparable. The slight difference is not significant enough to cause a major divergence in their acid-base chemistry under typical conditions. A notable difference lies in their physical state at room temperature, with this compound being a liquid and cyclohexanecarboxylic acid being a solid. This can have practical implications for handling and reaction setup. This compound is more soluble in water than cyclohexanecarboxylic acid, which is sparingly soluble.[3][5][6]
Reactivity Comparison: Theoretical Insights
The reactivity of carboxylic acids in reactions such as esterification and amide formation is primarily influenced by steric and electronic factors.
Steric Hindrance: The carbonyl carbon of the carboxylic acid is the site of nucleophilic attack. The accessibility of this carbon to the incoming nucleophile is a key determinant of the reaction rate. Due to the different conformations of the five- and six-membered rings, steric hindrance around the carboxyl group is expected to differ.
-
This compound: The cyclopentyl group is relatively planar and flexible, which may result in less steric hindrance around the carboxyl group.
-
Cyclohexanecarboxylic Acid: The cyclohexyl group exists predominantly in a chair conformation. The carboxyl group can occupy either an axial or equatorial position, with the equatorial position being more stable. The axial hydrogens on the same face as the carboxyl group in either conformation can create some steric congestion, potentially hindering the approach of a nucleophile.
Therefore, it is generally anticipated that this compound may react slightly faster than cyclohexanecarboxylic acid in nucleophilic acyl substitution reactions due to lower steric hindrance.
Electronic Effects: The cycloalkyl groups are generally considered to be weakly electron-donating through an inductive effect. This effect is expected to be very similar for both cyclopentyl and cyclohexyl groups and is unlikely to be a major differentiating factor in their reactivity.
Key Reactions and Experimental Protocols
Esterification (Fischer Esterification)
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or remove water as it is formed.
Experimental Protocol: Fischer Esterification of a Cycloalkanecarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the cycloalkanecarboxylic acid (1.0 equivalent), the desired primary or secondary alcohol (5-10 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with an inert organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution should be exercised due to the evolution of CO₂ gas.
-
Purification: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude ester can be purified by distillation or column chromatography.
Amide Formation
The direct reaction of a carboxylic acid with an amine to form an amide is often slow and requires high temperatures. A more common and efficient method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the amine.
Experimental Protocol: Amide Formation using DCC
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cycloalkanecarboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Activation: Add DCC (1.1 equivalents) to the solution and stir at room temperature for 10-15 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0 equivalent) to the reaction mixture. If the amine is used as a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.1 equivalents) should be added to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) is typically observed.
-
Work-up: After the reaction is complete, filter off the DCU precipitate. Wash the filtrate with 1 M HCl to remove any unreacted amine and then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.
-
Purification: Separate the organic layer, dry it over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Logical Relationship of Factors Influencing Reactivity
The reactivity of these cycloalkanecarboxylic acids in nucleophilic acyl substitution reactions is a function of several interrelated factors, as illustrated in the diagram below.
// Nodes Reactivity [label="Reaction Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Steric_Hindrance [label="Steric Hindrance\n(less for cyclopentyl)", fillcolor="#FBBC05", fontcolor="#202124"]; Electronic_Effects [label="Electronic Effects\n(similar for both)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile_Strength [label="Nucleophile Strength", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leaving_Group_Ability [label="Leaving Group Ability", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Steric_Hindrance -> Reactivity [label="influences"]; Electronic_Effects -> Reactivity [label="influences"]; Nucleophile_Strength -> Reactivity [label="influences"]; Leaving_Group_Ability -> Reactivity [label="influences"]; } DOT Caption: Factors influencing the reactivity of cycloalkanecarboxylic acids.
Conclusion
References
A Comparative Guide to the Structural Confirmation of Cyclopentanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Cyclopentanecarboxylic acid and its derivatives represent a significant class of compounds, notably acting as potent and selective inhibitors of the NaV1.7 sodium channel, a key target in pain signaling pathways. This guide provides an objective comparison of key analytical techniques for the structural elucidation of these derivatives, supported by experimental data and detailed protocols.
Introduction to Analytical Techniques
The unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its bioactivity and developing structure-activity relationships (SAR). The primary methods for the structural confirmation of small molecules like this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides unique and complementary information, and often, a combination of these methods is required for complete structural assignment.
Comparative Analysis of Spectroscopic and Crystallographic Data
This section compares the data obtained from NMR, MS, and X-ray crystallography for two representative this compound derivatives: methyl cyclopentanecarboxylate (B8599756) and ethyl cyclopentanecarboxylate.
Table 1: ¹H and ¹³C NMR Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shift (δ) is indicative of the electronic environment of a nucleus, while the multiplicity and coupling constants (J) reveal information about neighboring nuclei.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Methyl Cyclopentanecarboxylate | ¹H | 3.66 | s | -OCH₃ |
| 2.75 | p | -CH- | ||
| 1.89 - 1.52 | m | -CH₂- (x4) | ||
| ¹³C | 176.9 | s | C=O | |
| 51.4 | q | -OCH₃ | ||
| 43.6 | d | -CH- | ||
| 30.1 | t | -CH₂- | ||
| 25.8 | t | -CH₂- | ||
| Ethyl Cyclopentanecarboxylate [1] | ¹H | 4.12 | q | -OCH₂- |
| 2.73 | p | -CH- | ||
| 1.91 - 1.53 | m | -CH₂- (x4) | ||
| 1.25 | t | -CH₃ | ||
| ¹³C[1] | 176.5 | s | C=O | |
| 60.2 | t | -OCH₂- | ||
| 43.8 | d | -CH- | ||
| 30.2 | t | -CH₂- | ||
| 25.9 | t | -CH₂- | ||
| 14.3 | q | -CH₃ |
Table 2: Mass Spectrometry Data Comparison
Mass spectrometry (MS) determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its structure through fragmentation patterns.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (Relative Intensity) | Interpretation of Key Fragments |
| Methyl Cyclopentanecarboxylate [2] | 128 | 97 (100), 69 (85), 59 (70), 41 (65) | [M-OCH₃]⁺, [C₅H₉]⁺, [COOCH₃]⁺, [C₃H₅]⁺ |
| Ethyl Cyclopentanecarboxylate | 142 | 97 (100), 69 (75), 41 (55), 29 (50) | [M-OCH₂CH₃]⁺, [C₅H₉]⁺, [C₃H₅]⁺, [CH₂CH₃]⁺ |
Table 3: X-ray Crystallography Data Comparison
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.
| Parameter | This compound Derivative Example |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 5.88 Å, c = 12.45 Å, β = 109.5° |
| Key Bond Lengths | C=O: ~1.21 Å, C-O: ~1.33 Å, C-C (ring): ~1.54 Å |
| Key Bond Angles | O-C-O: ~123°, C-C-C (ring): ~104-106° |
Note: The crystallographic data presented is representative of a typical this compound derivative and may vary slightly between different derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds, should be at least 5 times the longest T₁ for quantitative measurements.
-
Number of Scans: 8-16 scans for samples of this concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[3]
-
If necessary, filter the solution to remove any particulate matter.[3]
-
-
GC Parameters:
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit.
-
-
Data Analysis:
-
Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Generate a Crystallographic Information File (CIF) for publication and deposition in crystallographic databases.
-
Signaling Pathway and Experimental Workflow
This compound derivatives have emerged as significant inhibitors of the voltage-gated sodium channel NaV1.7. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling. Gain-of-function mutations in the gene encoding NaV1.7 lead to inherited pain disorders, while loss-of-function mutations result in an inability to perceive pain. Therefore, selective inhibition of NaV1.7 is a promising therapeutic strategy for the treatment of chronic pain.
Caption: NaV1.7 signaling pathway in pain perception.
The following diagram illustrates a general workflow for the structural confirmation of a novel this compound derivative.
Caption: Experimental workflow for structural confirmation.
Conclusion
The structural confirmation of this compound derivatives relies on the synergistic use of modern analytical techniques. NMR spectroscopy provides the foundational framework of the carbon-hydrogen skeleton, mass spectrometry confirms the molecular weight and offers clues to the connectivity through fragmentation, and single-crystal X-ray crystallography delivers the ultimate proof of the three-dimensional structure. For researchers and drug development professionals working with this important class of molecules, a thorough understanding and application of these methods are essential for advancing their research and development goals.
References
A Comparative Guide to Purity Assessment of Cyclopentanecarboxylic Acid: Titration vs. Chromatographic and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical analysis, particularly in the pharmaceutical and fine chemical industries where it directly impacts product quality, safety, and efficacy. Cyclopentanecarboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, requires robust and reliable purity assessment. This guide provides an objective comparison of the classical acid-base titration method with modern analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity determination of this compound. This comparison is supported by detailed experimental methodologies and illustrative data to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Quantitative Data Summary
The following table presents a summary of illustrative quantitative data for the purity assessment of a hypothetical batch of this compound using the three analytical methods discussed. This data is representative of the typical performance of each technique for a small organic molecule.
| Parameter | Acid-Base Titration | HPLC-UV | qNMR |
| Mean Purity (%) | 99.5 | 99.8 | 99.7 |
| Standard Deviation (%) | 0.25 | 0.10 | 0.08 |
| Relative Standard Deviation (%RSD) | 0.25 | 0.10 | 0.08 |
| Limit of Detection (LOD) | Not Applicable | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | Not Applicable | ~0.03% | ~0.15% |
| Analysis Time per Sample | ~15 minutes | ~25 minutes | ~20 minutes |
| Sample Preparation Complexity | Simple | Moderate | Simple |
| Primary Method Capability | Yes | No | Yes |
Experimental Protocols
Purity Determination by Acid-Base Titration
Principle: This method determines the total acidic content of a sample by titrating a known mass of this compound with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), to a defined endpoint. The purity is calculated based on the stoichiometry of the acid-base reaction. This is an absolute method that does not require a reference standard of the analyte.[1][2][3]
Experimental Workflow:
Caption: Experimental workflow for the purity assessment of this compound by acid-base titration.
Detailed Methodology:
-
Preparation of Standardized 0.1 M NaOH Solution: Prepare a solution of approximately 0.1 M Sodium Hydroxide (NaOH). Standardize this solution by titrating against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP), to determine its exact molarity.
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask. Dissolve the sample in 50 mL of neutralized 95% ethanol. If the sample does not fully dissolve, gentle warming may be applied. Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titration: Titrate the prepared sample solution with the standardized 0.1 M NaOH solution from a burette. The titration should be continued until the first appearance of a faint, persistent pink color, which indicates the endpoint of the titration.[4]
-
Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution consumed in mL
-
M = Molarity of the standardized NaOH solution
-
MW = Molecular weight of this compound (114.14 g/mol )
-
W = Weight of the this compound sample in g
-
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. For this compound, a reversed-phase HPLC method with UV detection is typically employed. The purity is determined by comparing the peak area of the main component to the total area of all observed peaks (area percent method) or by using a certified reference standard for external calibration.[5][6]
Experimental Workflow:
Caption: Experimental workflow for the purity assessment of this compound by HPLC-UV.
Detailed Methodology:
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid (e.g., 40:60 v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
-
Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Inject the standard and sample solutions into the equilibrated HPLC system and record the chromatograms.
-
Calculation: The purity is typically determined by the area percent method. For higher accuracy, a calibration curve can be constructed using a series of dilutions of the reference standard to quantify the main peak and any known impurities.
Purity Determination by Quantitative NMR (qNMR)
Principle: qNMR is a primary analytical method that provides a direct measurement of the analyte's purity. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[6][7][8]
Experimental Workflow:
Caption: Experimental workflow for the purity assessment of this compound by qNMR.
Detailed Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of a high-purity internal standard (e.g., maleic acid) into a tared NMR tube. The internal standard should have signals that do not overlap with the analyte signals. Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both components completely.
-
NMR Parameters: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). It is crucial to use quantitative acquisition parameters, including a calibrated 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: Process the acquired spectrum with careful phasing and baseline correction to ensure accurate integration.
-
Calculation: The purity of the this compound is calculated using the following equation:
Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
subscripts 'analyte' and 'std' refer to this compound and the internal standard, respectively.
-
Comparison of Methods
Acid-Base Titration:
-
Advantages: This technique is cost-effective, rapid, and does not require a specific reference standard, making it a primary method of analysis. It is also highly precise when performed correctly.
-
Disadvantages: Titration is a non-specific method. It quantifies the total acidic content and cannot distinguish between this compound and any other acidic impurities that may be present. This can lead to an overestimation of the purity. It is also not suitable for detecting and quantifying non-acidic impurities.
High-Performance Liquid Chromatography (HPLC-UV):
-
Advantages: HPLC is a highly sensitive and specific method that can separate and quantify both the main component and its impurities, providing a detailed impurity profile. It is the method of choice for detecting trace impurities.
-
Disadvantages: This method typically requires a certified reference standard for accurate quantification. The area percent method, while convenient, assumes that all components have the same response factor at the detection wavelength, which can introduce inaccuracies. The instrumentation is more expensive and the analysis time is generally longer than for titration.
Quantitative NMR (qNMR):
-
Advantages: As a primary ratio method, qNMR allows for the direct and highly accurate determination of absolute purity without the need for a specific reference standard of the analyte. It is also non-destructive, and the sample can be recovered after analysis. Furthermore, the NMR spectrum provides structural confirmation of the analyte.[8]
-
Disadvantages: The sensitivity of qNMR is lower compared to chromatographic methods, making it less suitable for the analysis of trace impurities. Signal overlap in complex mixtures can complicate quantification, and the initial investment in an NMR spectrometer is substantial.
Conclusion and Recommendations
The choice of analytical method for the purity assessment of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control where a rapid and cost-effective assay of the bulk material is needed, acid-base titration is a suitable method. However, its lack of specificity must be taken into consideration.
-
For in-depth impurity profiling, meeting stringent regulatory requirements, and when high sensitivity is paramount, HPLC-UV is the recommended technique. It excels at detecting and quantifying trace impurities, which is critical in pharmaceutical development.
-
For the highest level of metrological traceability, for the certification of reference materials, and when an absolute purity value is required without a specific standard, qNMR is the superior technique.
For a comprehensive and robust purity assessment, an orthogonal approach combining two different techniques is often the best strategy. For instance, using qNMR to establish the absolute purity of the main component and HPLC-UV to detect and quantify trace impurities would provide a highly reliable and complete picture of the this compound sample's purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
A Comparative Study of Catalysts for the Synthesis of Cyclopentanecarboxylic Acid via Hydrocarboxylation of Cyclopentene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data
The synthesis of cyclopentanecarboxylic acid, a valuable building block in the pharmaceutical and chemical industries, is achievable through various synthetic routes. Among these, the direct hydrocarboxylation of cyclopentene (B43876) stands out as an atom-economical and efficient method. This guide provides a comparative analysis of two prominent catalytic systems for this transformation: palladium-based and nickel-based catalysts. The performance of these catalysts is evaluated based on yield, selectivity, and reaction conditions, supported by experimental data from recent literature.
Overview of Catalytic Systems
The hydrocarboxylation of cyclopentene involves the addition of a hydrogen atom and a carboxyl group across the double bond. This reaction is typically catalyzed by transition metal complexes, with palladium and nickel catalysts demonstrating significant efficacy. The choice of catalyst and corresponding ligands is crucial in determining the reaction's efficiency and selectivity.
Palladium-Based Catalysts
Palladium complexes, particularly those with phosphine (B1218219) ligands, are widely utilized for hydrocarboxylation reactions. A common and effective system involves the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a bidentate phosphine ligand such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). In this system, formic acid can be employed as a convenient and safer in situ source of carbon monoxide.
Nickel-Based Catalysts
Nickel-based catalysts have emerged as a cost-effective and viable alternative to palladium for hydrocarboxylation reactions. A notable example is the system comprising nickel(II) acetate (Ni(OAc)₂) and a bipyridine-based ligand, such as 6,6'-dimethyl-2,2'-bipyridine (B1328779) (dmbpy). This catalytic system can effectively carboxylate unactivated alkenes using carbon dioxide as the carboxyl source in the presence of a reducing agent.
Performance Comparison of Catalysts
The following table summarizes the performance of representative palladium and nickel catalyst systems for the hydrocarboxylation of olefins. While direct comparative data for cyclopentene under identical conditions is limited in the literature, the data presented for analogous unactivated alkenes provides valuable insights into the expected performance.
| Catalyst System | Substrate | CO Source | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Palladium-based | |||||||
| Pd(OAc)₂ / dppf | α-Methylstyrene | HCOOPh / HCOOH | 90 | 24 | 96 | High regioselectivity | [1] |
| Nickel-based | |||||||
| Ni(OAc)₂ / dmbpy | 4-Phenyl-1-butene | CO₂ | Room Temp. | 24 | 43 | >20:1 branched | [2][3] |
| Ni(OAc)₂ / dmbpy | Other terminal alkenes | CO₂ | Room Temp. | 24 | 22-35 | Branched | [2][3] |
Note: The data for the palladium-catalyzed reaction was optimized for α-methylstyrene, and the nickel-catalyzed reactions were performed on various terminal unactivated alkenes.[1][2][3] Yields and selectivities for cyclopentene may vary.
Reaction Pathways and Mechanisms
The general catalytic cycles for both palladium and nickel-catalyzed hydrocarboxylation of cyclopentene are illustrated below.
Caption: Proposed catalytic cycles for palladium and nickel-catalyzed hydrocarboxylation.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound using the discussed catalytic systems are provided below.
Palladium-Catalyzed Hydrocarboxylation of Cyclopentene (General Procedure)
This protocol is adapted from a general method for the hydrocarboxylation of olefins using formic acid as a CO surrogate.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb) or other suitable phosphine ligand
-
Cyclopentene
-
Phenyl formate (B1220265) (HCOOPh)
-
Formic acid (HCOOH)
-
Toluene (B28343) (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd(OAc)₂ (e.g., 5 mol%) and the phosphine ligand (e.g., 10 mol%).
-
Anhydrous toluene is added, followed by cyclopentene (1.0 equiv).
-
Phenyl formate (1.2 equiv) and formic acid are then added to the mixture.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified reaction time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Caption: Workflow for Pd-catalyzed hydrocarboxylation.
Nickel-Catalyzed Hydrocarboxylation of Cyclopentene (General Procedure)
This protocol is based on the hydrocarboxylation of unactivated terminal alkenes.[2][3]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
6,6'-Dimethyl-2,2'-bipyridine (dmbpy)
-
Magnesium acetate tetrahydrate (Mg(OAc)₂·4H₂O)
-
Zinc powder (Zn)
-
Cyclopentene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon dioxide (CO₂)
-
Standard laboratory glassware and inert atmosphere setup (e.g., glovebox)
Procedure:
-
A reaction vial is charged with Ni(OAc)₂·4H₂O (e.g., 20 mol%), dmbpy (e.g., 40 mol%), and Mg(OAc)₂·4H₂O (1.0 equiv).
-
Inside a glovebox, anhydrous DMF is added, and the mixture is stirred for 30 minutes.
-
To this solution, cyclopentene (1.0 equiv) and zinc powder (3.0 equiv) are added.
-
The vial is immediately removed from the glovebox and sparged continuously with CO₂ for the duration of the reaction (e.g., 24 hours) at room temperature.
-
Upon completion, the reaction is worked up by quenching, filtering, and extracting the product, followed by purification.
Caption: Workflow for Ni-catalyzed hydrocarboxylation.
Conclusion
Both palladium and nickel-based catalysts offer effective routes for the synthesis of this compound via hydrocarboxylation of cyclopentene. Palladium catalysts, particularly with phosphine ligands, are well-established and can provide high yields, often utilizing formic acid as a convenient CO source. Nickel catalysts represent a more economical alternative and can utilize CO₂ directly, though they may require a stoichiometric reductant. The choice of catalyst will depend on factors such as cost, desired reaction conditions, and the availability of starting materials. Further optimization of these catalytic systems specifically for cyclopentene is a promising area for future research to enhance yields and selectivities for this important synthetic transformation.
References
- 1. Facile Palladium-Catalyzed Hydrocarboxylation of Olefins without External CO Gas [organic-chemistry.org]
- 2. Nickel-Catalyzed Hydrocarboxylation of Terminal Unactivated Alkenes: Formation of Branched Carboxylic Acids and Competing Catalyst Deactivation from CO2 Reduction to CO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of HPLC and GC-MS Methods for Cyclopentanecarboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cyclopentanecarboxylic acid, a key building block in the synthesis of various pharmaceuticals and other complex molecules, is crucial for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive comparison of validated HPLC and GC-MS methods for the analysis of this compound, offering insights into their respective performance characteristics and detailed experimental protocols to aid in method selection and implementation.
Method Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS offer robust and reliable approaches for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. For this compound, a reversed-phase HPLC method provides a straightforward approach without the need for derivatization, simplifying sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, a derivatization step is typically required to increase their volatility for GC analysis. This additional step can improve chromatographic performance and detection sensitivity.
The following table summarizes the key performance characteristics of representative validated HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC Method (Representative) | GC-MS Method (Adapted from Cyclohexanecarboxylic Acid) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Precision (%RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.4 - 2.4 ng/L |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | Not explicitly stated, but higher than LOD |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase HPLC method for the analysis of this compound.[1]
1. Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 column (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column
2. Mobile Phase:
-
A mixture of acetonitrile, water, and phosphoric acid. For MS compatibility, phosphoric acid can be replaced with formic acid. The exact ratio should be optimized for best separation.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve samples in the mobile phase and filter through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for the analysis of a structurally similar compound, cyclohexanecarboxylic acid, and a method where this compound was used as an internal standard.[2][3] A derivatization step is included to enhance volatility.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
VF-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
2. Derivatization (Methylation):
-
To a sample containing this compound, add a methylating agent such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO) in the presence of a mild base like sodium bicarbonate.
-
The reaction converts the carboxylic acid to its more volatile methyl ester.
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Method Validation Workflow
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC or GC-MS method.
Caption: A typical workflow for the development and validation of an analytical method.
Signaling Pathways and Logical Relationships
The selection of an appropriate analytical technique involves considering various factors related to the analyte's properties and the desired analytical outcome. The following diagram illustrates the logical relationship for choosing between HPLC and GC-MS for carboxylic acid analysis.
References
- 1. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
Cyclopentanecarboxylic Acid Derivatives: A Comparative Guide to Their Performance in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Cyclopentanecarboxylic acid and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. Their unique structural features have made them attractive scaffolds in the development of novel therapeutic agents. This guide provides an objective comparison of the performance of various this compound derivatives in key biological assays, supported by experimental data and detailed protocols to aid in research and drug development endeavors.
Antiviral Performance: Potent Inhibition of Influenza Neuraminidase
A significant area of success for cyclopentane (B165970) derivatives has been in the development of antiviral agents, particularly as inhibitors of the influenza virus neuraminidase (NA).[1] This enzyme is crucial for the release of newly formed virus particles from infected cells, making it a prime target for antiviral drugs.
Comparative Efficacy of Cyclopentane Neuraminidase Inhibitors
Several novel cyclopentane derivatives have demonstrated potent and selective inhibition of influenza virus neuraminidase, with efficacy comparable to or greater than established drugs like zanamivir (B325) and oseltamivir (B103847) carboxylate.[1][2]
Table 1: In Vitro Antiviral Activity of Cyclopentane Derivatives Against Influenza A and B Viruses
| Compound | Virus Strain | EC50 (µM) |
| RWJ-270201 | A/Texas/36/91 (H1N1) | 0.22 |
| A/Bayern/07/95 (H1N1) | 0.8 | |
| A/Beijing/262/95 (H1N1) | 1.5 | |
| Influenza A (H3N2) - 12 strains | <0.3 | |
| Influenza B/Beijing/184/93 | <0.2 | |
| BCX-1827 | A/Texas/36/91 (H1N1) | 0.12 |
| A/Bayern/07/95 (H1N1) | 0.4 | |
| A/Beijing/262/95 (H1N1) | 0.8 | |
| Influenza A (H3N2) - 12 strains | <0.3 | |
| Influenza B/Beijing/184/93 | <0.2 | |
| BCX-1898 | A/Texas/36/91 (H1N1) | 0.08 |
| A/Bayern/07/95 (H1N1) | 0.3 | |
| A/Beijing/262/95 (H1N1) | 0.7 | |
| Influenza A (H3N2) - 12 strains | <0.3 | |
| Influenza B/Beijing/184/93 | <0.2 | |
| BCX-1923 | A/Texas/36/91 (H1N1) | 0.06 |
| A/Bayern/07/95 (H1N1) | 0.18 | |
| A/Beijing/262/95 (H1N1) | 0.5 | |
| Influenza A (H3N2) - 12 strains | <0.3 | |
| Influenza B/Beijing/184/93 | <0.2 | |
| Zanamivir | A/Texas/36/91 (H1N1) | 0.15 |
| A/Bayern/07/95 (H1N1) | 0.3 | |
| A/Beijing/262/95 (H1N1) | 0.8 | |
| Influenza A (H3N2) - 12 strains | <0.3 | |
| Influenza B/Beijing/184/93 | <0.2 | |
| Oseltamivir Carboxylate | A/Texas/36/91 (H1N1) | 0.18 |
| A/Bayern/07/95 (H1N1) | 0.7 | |
| A/Beijing/262/95 (H1N1) | 1.2 | |
| Influenza A (H3N2) - 12 strains | <0.3 | |
| Influenza B/Beijing/184/93 | <0.2 |
EC50 (50% effective concentration) values were determined by neutral red dye uptake assay in MDCK cells.[3]
The data clearly indicates that the novel cyclopentane inhibitors exhibit potent activity against a range of influenza A and B virus strains, with some derivatives (e.g., BCX-1923) showing lower EC50 values than the established antivirals zanamivir and oseltamivir carboxylate.[2]
Mechanism of Action: Targeting Viral Release
Cyclopentane neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid residues on the host cell surface. This action inhibits the release of progeny virions, thus halting the spread of the infection.
Caption: Influenza virus lifecycle and the inhibitory action of cyclopentane derivatives on neuraminidase.
Experimental Protocol: Neuraminidase Inhibition Assay
The antiviral activity of the cyclopentane derivatives was assessed using a fluorescence-based neuraminidase inhibition assay.[4][5]
Objective: To determine the concentration of the compound required to inhibit 50% of the neuraminidase activity (IC50).
Materials:
-
Influenza virus isolates
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol (B145695) and NaOH)
-
96-well plates
-
Fluorometer
Procedure:
-
Virus Dilution: Prepare serial dilutions of the influenza virus in assay buffer.
-
Compound Preparation: Prepare serial dilutions of the cyclopentane derivatives and control inhibitors.
-
Incubation: In a 96-well plate, mix the diluted virus with the compound dilutions and incubate at room temperature for 45 minutes.
-
Substrate Addition: Add the MUNANA substrate to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour to allow the neuraminidase to cleave the MUNANA substrate, releasing a fluorescent product.
-
Stopping the Reaction: Add the stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the IC50 value by plotting the compound concentration against the percentage of neuraminidase inhibition.
References
- 1. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cyclopentanecarboxylic Acid and Other Cyclic Carboxylic Acids for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cyclopentanecarboxylic acid against other small cyclic carboxylic acids, namely cyclopropanecarboxylic acid, cyclobutanecarboxylic acid, and cyclohexanecarboxylic acid. This objective comparison, supported by available experimental data, aims to assist researchers in selecting the appropriate cyclic scaffold for their drug design and development projects.
Physicochemical Properties: A Tabular Comparison
The selection of a chemical scaffold in drug discovery is heavily influenced by its physicochemical properties, which dictate its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of the four cyclic carboxylic acids.
| Property | Cyclopropanecarboxylic Acid | Cyclobutanecarboxylic Acid | This compound | Cyclohexanecarboxylic Acid |
| Molecular Formula | C₄H₆O₂ | C₅H₈O₂ | C₆H₁₀O₂ | C₇H₁₂O₂ |
| Molecular Weight ( g/mol ) | 86.09 | 100.12 | 114.14 | 128.17 |
| pKa (at 25°C) | ~4.65 - 4.83[1] | ~4.79[2][3] | ~4.99[4][5] | ~4.90[6] |
| LogP (o/w) | ~0.63 | ~0.87 | ~1.48[4] | ~1.9 |
| Aqueous Solubility | Soluble[7][8] | Sparingly to slightly soluble[2][5] | Soluble[4] | Moderately to slightly soluble[6] |
Performance in a Drug Development Context
The utility of these cyclic carboxylic acids as fragments or scaffolds in drug molecules is assessed based on their influence on properties such as metabolic stability and cell permeability. While direct, head-to-head comparative experimental data for all four acids is limited in publicly available literature, we can infer potential performance based on their physicochemical properties and general trends observed for carboxylic acids in drug development.
Metabolic Stability
Carboxylic acids are known to undergo metabolic conjugation, primarily through glucuronidation, which can affect their pharmacokinetic profile and potentially lead to toxicity. The rate and extent of metabolism can be influenced by the steric hindrance around the carboxylic acid group.
-
Expected Trend: It is generally hypothesized that increased steric bulk around the carboxylic acid moiety can hinder enzymatic metabolism. Therefore, one might expect metabolic stability to increase with the size of the cycloalkane ring. However, the specific conformation adopted by each ring system in the active site of metabolic enzymes will ultimately determine the metabolic fate.
Cell Permeability
The ability of a drug molecule to cross cell membranes is critical for its absorption and distribution. For carboxylic acids, permeability is often a balance between their hydrophilicity (due to the carboxyl group) and the lipophilicity of the hydrocarbon scaffold.
-
Expected Trend: Permeability across biological membranes is often correlated with the lipophilicity (LogP) of a molecule. Based on the LogP values, we can anticipate that the permeability may increase with the size of the cycloalkane ring (cyclopropane < cyclobutane (B1203170) < cyclopentane (B165970) < cyclohexane). However, other factors such as the potential for interaction with membrane transporters can also significantly influence permeability.
Experimental Protocols
Detailed methodologies for determining the key physicochemical and pharmacokinetic parameters are provided below.
Determination of Acid Dissociation Constant (pKa)
The pKa of a compound is a measure of its acidity. A common method for its determination is potentiometric titration.
Protocol:
-
Preparation of Analyte Solution: Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, recording the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a solvent.
Protocol:
-
Sample Preparation: Add an excess amount of the solid carboxylic acid to a vial containing a known volume of deionized water (or a relevant buffer solution).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved carboxylic acid in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
LogP is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and then allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the carboxylic acid in one of the phases (typically the one in which it is more soluble). Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: After allowing the layers to separate completely, take a sample from each phase.
-
Quantification: Determine the concentration of the carboxylic acid in each phase using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for Caco-2 permeability and liver microsomal stability assays.
Caption: Workflow for the Caco-2 cell permeability assay.
Caption: Workflow for the liver microsomal stability assay.
Conclusion
The choice between cyclopropanecarboxylic acid, cyclobutanecarboxylic acid, this compound, and cyclohexanecarboxylic acid as a scaffold in drug design depends on the desired balance of physicochemical properties. As the ring size increases, lipophilicity generally increases, which may enhance cell permeability but could also lead to higher metabolic clearance. The pKa values for all four acids are relatively similar, indicating they will have a comparable ionization state at physiological pH. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to generate the specific data required for their projects. Further direct comparative studies on the metabolic stability and cell permeability of this series of cyclic carboxylic acids would be highly valuable to the drug discovery community.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of cyclohexane carboxylic acid by the photosynthetic bacterium Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes [mdpi.com]
- 8. Synthesis and structure-activity relationship of tricyclic carboxylic acids as novel anti-histamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclopentanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of cyclopentanecarboxylic acid, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to proper safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[3]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedure
This compound should be disposed of as hazardous waste. Due to its flammability, it should not be disposed of down the sanitary sewer, even after neutralization.[4][5]
Experimental Protocol: Waste Collection
-
Designate a Waste Container:
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
The label must clearly identify the contents as "Waste this compound." Avoid using abbreviations or chemical formulas.
-
-
Collect the Waste:
-
Perform all waste transfers inside a chemical fume hood.
-
Carefully pour the waste this compound into the designated hazardous waste container.
-
Do not mix this compound with incompatible waste streams. It is incompatible with strong oxidizing agents and strong bases.[2][7] Mixing incompatible wastes can lead to violent reactions.[6]
-
Keep the waste container closed at all times, except when actively adding waste.[4][8]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6][8][9][10]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]
-
Liquid waste containers must be stored in secondary containment to prevent spills.[9][10]
-
Segregate the this compound waste from incompatible materials within the SAA.[10]
-
-
Requesting Waste Pickup:
Quantitative Data for Disposal and Storage
The following table summarizes key quantitative data for the safe handling and disposal of this compound waste.
| Parameter | Value/Specification | Citation |
| Hazard Classification | Combustible Liquid | [2] |
| Skin/Eye Irritant | [1] | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2][7] |
| SAA Waste Limit (Non-acute) | ≤ 55 gallons | [6][8][10] |
| SAA Storage Time Limit (Full Container) | Must be removed within 3 calendar days | [8] |
| Neutralization pH Target (General) | 5.5 - 9.0 (Not for drain disposal of this compound) | [11][12] |
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 6. Hazardous Waste Management, Satellite Accumulation Area (SAA) and Waste Disposal | EHS [ehs.ua.edu]
- 7. This compound(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Satellite Accumulation Areas [sites.rowan.edu]
- 9. Satellite Accumulation Area (SAA) | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 10. uah.edu [uah.edu]
- 11. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 12. esd.uga.edu [esd.uga.edu]
Essential Safety and Operational Guide for Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cyclopentanecarboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to directly address operational questions and establish a comprehensive safety plan.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a splash hazard.[2][3] |
| Skin Protection | Chemical-resistant gloves and a lab coat | Nitrile or butyl rubber gloves are recommended for handling organic acids.[4] Regularly inspect gloves for degradation or holes. A flame-retardant lab coat should be worn and buttoned. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a fume hood or when aerosols or mists may be generated. Use a respirator with organic vapor/acid gas cartridges.[2][5][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][7]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
2. Safe Handling Procedures:
-
Before beginning work, consult the Safety Data Sheet (SDS) for this compound.
-
Wear the appropriate PPE as detailed in Table 1.
-
When diluting, always add the acid slowly to water, never the other way around, to prevent a violent exothermic reaction.[3][7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly with soap and water after handling.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
Store in a designated corrosives cabinet.
Emergency and Disposal Plan
1. Spill Management Protocol:
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Assess the Spill: For small spills (less than 100 mL) that you are trained and equipped to handle:
-
Don the appropriate PPE, including respiratory protection.
-
Contain the spill by creating a dike around it with an inert absorbent material like vermiculite (B1170534) or sand.[1][9]
-
Slowly neutralize the spill by adding a weak base such as sodium bicarbonate or soda ash from the outside in.[1][3][9] Use pH paper to confirm neutralization (pH between 6 and 8).
-
Once neutralized, absorb the material with an inert absorbent.
-
Carefully scoop the absorbed material into a clearly labeled, sealed waste container.
-
-
For large spills (greater than 100 mL), or if you are not comfortable with the cleanup, evacuate the area, close the doors, and contact your institution's emergency response team.
2. Waste Disposal Protocol:
-
Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Neutralization of Aqueous Waste: For dilute aqueous waste streams containing only this compound, neutralization can be performed as a treatment step before disposal, if permitted by local regulations.
-
Work in a fume hood and wear appropriate PPE.
-
Place the waste container in a secondary container (e.g., an ice bath) to manage heat generation.
-
Slowly add a dilute solution of a weak base (e.g., 5% sodium bicarbonate) while stirring.
-
Monitor the pH with a pH meter or pH paper.
-
Continue adding the base until the pH is between 6 and 8.[8][10]
-
-
Final Disposal: The neutralized solution and any solid waste from spill cleanups must be disposed of as hazardous waste through your institution's environmental health and safety office.[3][11] Do not pour down the drain unless explicitly permitted by local regulations for neutralized solutions.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. queensu.ca [queensu.ca]
- 3. westlab.com [westlab.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. sentrysafetyservices.com [sentrysafetyservices.com]
- 6. parcilsafety.com [parcilsafety.com]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
